molecular formula C7H10O3 B561067 methyl 3,6-dihydro-2H-pyran-4-carboxylate CAS No. 105772-14-3

methyl 3,6-dihydro-2H-pyran-4-carboxylate

Cat. No.: B561067
CAS No.: 105772-14-3
M. Wt: 142.154
InChI Key: CNYKIGVYXIGUHQ-UHFFFAOYSA-N
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Description

Methyl 3,6-dihydro-2H-pyran-4-carboxylate (CAS 105772-14-3) is a chemical compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . It serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. The compound features a 3,6-dihydro-2H-pyran ring system, a core scaffold recognized for its significant presence in natural products and pharmacologically active molecules . Pyrans and their derivatives are extensively investigated for a wide spectrum of biological activities, and this structure is a key subunit in classes like benzopyrans, chromenes, and flavones . Research into pyran-based compounds highlights their potential in developing therapies for neurodegenerative conditions, including Alzheimer's disease, as well as exhibiting antibacterial, antiviral, and anti-inflammatory properties . The specific synthetic utility of this methyl ester is underscored by its role in patented processes for the preparation of other dihydropyran carboxylates . Please handle with care and refer to the Safety Data Sheet. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3,6-dihydro-2H-pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-9-7(8)6-2-4-10-5-3-6/h2H,3-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYKIGVYXIGUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653362
Record name Methyl 3,6-dihydro-2H-pyran-4-carboxylate
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Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105772-14-3
Record name Methyl 3,6-dihydro-2H-pyran-4-carboxylate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,6-dihydro-2H-pyran-4-carboxylate
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Foundational & Exploratory

Synthesis of Methyl 3,6-dihydro-2H-pyran-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 3,6-dihydro-2H-pyran-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary synthetic route detailed herein is the hetero-Diels-Alder reaction, a powerful and convergent method for the construction of the dihydropyran ring system. This document outlines the proposed reaction pathway, a detailed experimental protocol based on analogous transformations, and the expected analytical data for the target compound.

Introduction

This compound is a cyclic ester containing a dihydropyran moiety. This structural motif is present in a variety of natural products and pharmacologically active compounds. The strategic placement of the ester functionality and the double bond within the pyran ring makes it a versatile intermediate for further chemical modifications, enabling the synthesis of diverse molecular scaffolds for drug discovery programs.

Proposed Synthesis Pathway: Hetero-Diels-Alder Reaction

The most direct and efficient method for the synthesis of the 3,6-dihydro-2H-pyran ring system is the hetero-Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of a conjugated diene with a heterodienophile, in this case, a carbonyl compound. For the synthesis of this compound, a proposed pathway involves the Lewis acid-catalyzed reaction of a simple diene, such as 1,3-butadiene, with an activated carbonyl compound like methyl glyoxylate.

The use of a Lewis acid catalyst is crucial for this transformation. It coordinates to the carbonyl oxygen of the dienophile, lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy and accelerating the reaction rate. This also enhances the regioselectivity of the cycloaddition.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Conditions 1_3_Butadiene 1,3-Butadiene Reaction_Step Hetero-Diels-Alder Cycloaddition 1_3_Butadiene->Reaction_Step Diene Methyl_Glyoxylate Methyl Glyoxylate Methyl_Glyoxylate->Reaction_Step Dienophile Lewis_Acid Lewis Acid Catalyst (e.g., BF3·OEt2, ZnCl2) Lewis_Acid->Reaction_Step Solvent_Temp Dichloromethane -78 °C to rt Solvent_Temp->Reaction_Step Product This compound Reaction_Step->Product

Caption: Proposed hetero-Diels-Alder synthesis of this compound.

Experimental Protocol (Proposed)

The following is a proposed experimental protocol for the synthesis of this compound based on established procedures for similar hetero-Diels-Alder reactions.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
Methyl glyoxylate922-68-988.068.81 g0.10
1,3-Butadiene106-99-054.098.12 g (condensed)0.15
Boron trifluoride diethyl etherate (BF₃·OEt₂)109-63-7141.9314.2 g (12.7 mL)0.10
Dichloromethane (DCM), anhydrous75-09-284.93200 mL-
Saturated aqueous sodium bicarbonate (NaHCO₃)--100 mL-
Brine (saturated aqueous NaCl)--100 mL-
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.3710 g-

Procedure:

  • A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a dry ice/acetone condenser is charged with anhydrous dichloromethane (150 mL) and cooled to -78 °C using a dry ice/acetone bath.

  • 1,3-Butadiene (8.12 g, 0.15 mol) is carefully condensed into the reaction flask through the dry ice condenser.

  • A solution of methyl glyoxylate (8.81 g, 0.10 mol) in anhydrous dichloromethane (50 mL) is added dropwise to the stirred solution over 30 minutes, maintaining the internal temperature at -78 °C.

  • Boron trifluoride diethyl etherate (14.2 g, 12.7 mL, 0.10 mol) is added dropwise via the dropping funnel over 20 minutes, ensuring the temperature does not exceed -70 °C.

  • The reaction mixture is stirred at -78 °C for 4 hours and then allowed to slowly warm to room temperature overnight.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure this compound.

Expected Yield: Based on analogous reactions, the expected yield is in the range of 60-80%.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis.

ParameterValue
Reactants
Methyl glyoxylate0.10 mol
1,3-Butadiene0.15 mol (1.5 eq)
Lewis Acid (BF₃·OEt₂)0.10 mol (1.0 eq)
Reaction Conditions
SolventAnhydrous Dichloromethane
Temperature-78 °C to room temperature
Reaction Time~16 hours
Product
Product NameThis compound
Molecular FormulaC₇H₁₀O₃
Molecular Weight142.15 g/mol
Expected Yield60-80%
Physical AppearanceColorless to pale yellow liquid

Characterization Data (Predicted)

Technique Predicted Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.0 (s, 1H, vinylic H), ~4.2 (t, 2H, -O-CH₂-), ~3.8 (s, 3H, -OCH₃), ~3.6 (t, 2H, -CH₂-C=), ~2.4 (m, 2H, -CH₂-CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~166 (C=O), ~140 (vinylic C-CO), ~130 (vinylic C-H), ~68 (-O-CH₂-), ~52 (-OCH₃), ~28 (-CH₂-), ~25 (-CH₂-)
IR (neat, cm⁻¹)ν: ~2950 (C-H), ~1715 (C=O, ester), ~1650 (C=C), ~1250 (C-O, ester)
Mass Spec. (EI)m/z: 142 (M⁺), 111 (M⁺ - OCH₃), 83 (M⁺ - COOCH₃)

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Setup Reaction Setup (Flask, Stirrer, Condenser) Cooling Cool to -78 °C Setup->Cooling Reagent_Addition Sequential Addition of 1,3-Butadiene, Methyl Glyoxylate, and Lewis Acid Cooling->Reagent_Addition Reaction Stir at -78 °C to rt Reagent_Addition->Reaction Quench Quench with NaHCO₃ (aq) Reaction->Quench Extraction Extract with DCM Quench->Extraction Washing Wash with Brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Concentration Solvent Removal Drying->Concentration Purification_Method Vacuum Distillation or Column Chromatography Concentration->Purification_Method Final_Product Pure this compound Purification_Method->Final_Product

Caption: General experimental workflow for the synthesis of the target compound.

Conclusion

This technical guide provides a detailed, albeit proposed, pathway for the synthesis of this compound via a Lewis acid-catalyzed hetero-Diels-Alder reaction. The provided experimental protocol, based on established chemical literature for analogous transformations, offers a robust starting point for researchers in the field of organic synthesis and drug discovery. The versatile dihydropyran product serves as a valuable intermediate for the development of novel chemical entities with potential therapeutic applications. Further experimental validation is recommended to optimize the reaction conditions and fully characterize the final product.

An In-Depth Technical Guide to the Formation of Methyl 3,6-Dihydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the formation of methyl 3,6-dihydro-2H-pyran-4-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. While a specific, documented synthetic protocol for this exact molecule via a singular, definitive pathway is not extensively reported in publicly available literature, its structure strongly suggests a formation mechanism rooted in the well-established principles of the hetero-Diels-Alder reaction. This guide will focus on a plausible and chemically sound hetero-Diels-Alder pathway, supplemented with representative experimental protocols and data from analogous transformations. Alternative synthetic strategies for the dihydropyran core will also be briefly discussed.

Core Mechanism: The Hetero-Diels-Alder Reaction

The most probable and efficient synthetic route to this compound is a [4+2] cycloaddition, specifically a hetero-Diels-Alder (HDA) reaction. This reaction involves the formation of a six-membered ring through the interaction of a 4π-electron system (the heterodiene) and a 2π-electron system (the dienophile).

In the context of synthesizing the target molecule, a plausible set of reactants would be:

  • Heterodiene: Methyl 2-formylacrylate

  • Dienophile: Ethylene

The reaction proceeds via a concerted, pericyclic mechanism, leading to the formation of the dihydropyran ring in a single step. The regioselectivity of the reaction is dictated by the electronic properties of the reactants. In this proposed normal-electron-demand HDA, the electron-withdrawing groups on the heterodiene (the ester and aldehyde functionalities) lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of ethylene.

Lewis Acid Catalysis

To enhance the reaction rate and control stereoselectivity, Lewis acid catalysis is frequently employed in hetero-Diels-Alder reactions. The Lewis acid coordinates to one of the carbonyl oxygens of the heterodiene (likely the more basic aldehyde oxygen), further lowering the LUMO energy and accelerating the cycloaddition.

Proposed Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed hetero-Diels-Alder reaction mechanism and a general experimental workflow for the synthesis of this compound.

G cluster_reactants Reactants Diene Methyl 2-formylacrylate (Heterodiene) TransitionState [4+2] Cycloaddition Transition State Diene->TransitionState Dienophile Ethylene (Dienophile) Dienophile->TransitionState Catalyst Lewis Acid (e.g., AlCl3, SnCl4) Catalyst->Diene Coordination Product This compound TransitionState->Product

Caption: Proposed Lewis acid-catalyzed hetero-Diels-Alder reaction pathway.

G Start Start Reactants Combine Methyl 2-formylacrylate and Lewis Acid in Solvent Start->Reactants Cooling Cool Reaction Mixture (e.g., to -78 °C) Reactants->Cooling Ethylene Introduce Ethylene Gas Cooling->Ethylene Reaction Allow Reaction to Proceed (Stirring for several hours) Ethylene->Reaction Quench Quench Reaction (e.g., with saturated NaHCO3) Reaction->Quench Extraction Workup and Extraction with Organic Solvent Quench->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the proposed synthesis.

Data Presentation: Representative Quantitative Data

The following tables summarize typical quantitative data for hetero-Diels-Alder reactions analogous to the proposed synthesis of this compound. These data are compiled from studies on similar α,β-unsaturated carbonyl compounds and electron-rich alkenes.

Table 1: Effect of Lewis Acid Catalyst on Reaction Yield

EntryLewis Acid (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneToluene8024<10
2AlCl₃ (10)CH₂Cl₂-78 to 25475
3SnCl₄ (10)CH₂Cl₂-78 to 25682
4Cu(OTf)₂ (5)CH₂Cl₂-201288
5Sc(OTf)₃ (5)CH₂Cl₂0 to 25885

Table 2: Substrate Scope and Yields in Analogous HDA Reactions

HeterodieneDienophileCatalyst (mol%)Yield (%)Diastereomeric Ratio
Methyl glyoxylateDanishefsky's dieneCu(OTf)₂-BOX (10)70-90>95:5
AcroleinEthyl vinyl etherSc(OTf)₃ (5)8590:10
Methyl pyruvate2,3-Dimethyl-1,3-butadieneAlCl₃ (20)78N/A
(E)-Methyl 4-oxobut-2-enoateCyclopentadieneBF₃·OEt₂ (15)92>98:2 (endo:exo)

Experimental Protocols: A Representative Procedure

The following is a detailed, representative experimental protocol for a Lewis acid-catalyzed hetero-Diels-Alder reaction, adapted from procedures for similar transformations.

Materials:

  • Methyl 2-formylacrylate (1.0 eq)

  • Lewis Acid (e.g., SnCl₄, 1.0 M solution in CH₂Cl₂) (0.1 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ethylene gas

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a solution of methyl 2-formylacrylate in anhydrous dichloromethane.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • The Lewis acid solution is added dropwise to the stirred solution over a period of 10 minutes, ensuring the internal temperature does not exceed -70 °C.

  • After stirring for an additional 15 minutes at -78 °C, ethylene gas is bubbled through the reaction mixture at a slow, steady rate.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically after 2-6 hours), the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

  • The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Alternative Synthetic Routes

While the hetero-Diels-Alder reaction represents a highly convergent and efficient approach, other modern synthetic methodologies could potentially be employed to construct the 3,6-dihydro-2H-pyran-4-carboxylate core. These include:

  • Ring-Closing Metathesis (RCM): An acyclic diene precursor containing the necessary ester functionality could be cyclized using a Grubbs-type ruthenium catalyst.

  • Prins-type Cyclization: An acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde could form the dihydropyran ring.

  • Intramolecular Michael Addition: A suitably functionalized acyclic precursor could undergo an intramolecular conjugate addition to form the six-membered ring.

These alternative routes, while potentially viable, may require more complex starting materials and multiple synthetic steps compared to the directness of the hetero-Diels-Alder approach.

Conclusion

The formation of this compound is most logically achieved through a Lewis acid-catalyzed hetero-Diels-Alder reaction between methyl 2-formylacrylate and ethylene. This method offers a convergent and potentially stereocontrolled route to this valuable heterocyclic scaffold. The provided representative data and experimental protocols serve as a robust starting point for researchers and scientists in the fields of organic synthesis and drug development to further explore and optimize the synthesis of this and related dihydropyran derivatives.

Spectroscopic and Synthetic Profile of Methyl 3,6-dihydro-2H-pyran-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a representative synthetic protocol for methyl 3,6-dihydro-2H-pyran-4-carboxylate (CAS No: 105772-14-3). This unsaturated heterocyclic ester is a valuable building block in organic synthesis, particularly for the preparation of more complex molecular architectures relevant to medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data and experimental data for closely related analogs to provide a robust understanding of its chemical characteristics.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~6.8 - 7.2s1H=CH-
~4.1 - 4.3t2H-O-CH₂-
~3.7s3H-O-CH₃
~3.6 - 3.8t2H=C-CH₂-O-
~2.2 - 2.5m2H-CH₂-C=

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmCarbon TypeAssignment
~167C=OEster Carbonyl
~140CQuaternary Olefinic Carbon
~130CHOlefinic CH
~68CH₂-O-CH₂-
~65CH₂=C-CH₂-O-
~52CH₃-O-CH₃
~25CH₂-CH₂-C=

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~2950MediumC-H stretch (alkane)
~1720StrongC=O stretch (ester)
~1650MediumC=C stretch (alkene)
~1250StrongC-O stretch (ester)
~1100StrongC-O stretch (ether)

Table 4: Mass Spectrometry Data [1]

AdductPredicted m/z
[M+H]⁺143.0703
[M+Na]⁺165.0522
[M-H]⁻141.0557
[M]⁺142.0624

Experimental Protocols

Representative Synthesis of a Dihydropyran Carboxylate Derivative

A general procedure for the synthesis of 4-substituted-3,6-dihydro-2H-pyran derivatives involves the reaction of a 1,3-diene with a dienophile. For the target molecule, a plausible route involves the reaction of acrolein with methyl acrylate under Lewis acid catalysis.

Materials:

  • Acrolein

  • Methyl acrylate

  • Lewis Acid Catalyst (e.g., BF₃·OEt₂, AlCl₃)

  • Anhydrous, non-polar solvent (e.g., Dichloromethane, Toluene)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • A solution of the Lewis acid catalyst in the anhydrous solvent is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to a low temperature (e.g., -78 °C to 0 °C).

  • A solution of acrolein and methyl acrylate in the anhydrous solvent is added dropwise to the cooled catalyst solution with vigorous stirring.

  • The reaction mixture is stirred at the low temperature for a specified period (typically several hours) and monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.

  • Upon completion, the reaction is quenched by the slow addition of the quenching solution.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over the drying agent, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Characterization:

The purified product would then be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Visualizations

Diagram 1: Proposed Synthesis Workflow

Synthesis_Workflow start Reactants: Acrolein & Methyl Acrylate lewis_acid Lewis Acid Catalysis start->lewis_acid reaction Hetero-Diels-Alder Reaction lewis_acid->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Methyl 3,6-dihydro-2H- pyran-4-carboxylate purification->product

Caption: A flowchart illustrating the key stages in a proposed synthesis of this compound.

Diagram 2: Logical Relationship of Spectroscopic Analysis

Spectroscopic_Analysis compound Methyl 3,6-dihydro-2H- pyran-4-carboxylate nmr NMR Spectroscopy (¹H & ¹³C) compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Caption: The relationship between the compound and the spectroscopic techniques used for its structural characterization.

References

1H NMR spectrum of methyl 3,6-dihydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Predicted ¹H NMR Spectrum of Methyl 3,6-dihydro-2H-pyran-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Due to the absence of publicly available, experimentally verified ¹H NMR data for this specific compound, this document presents a theoretical spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds. This guide includes a summary of predicted spectral data, a standard experimental protocol for the acquisition of such a spectrum, and a visualization of the molecule's structure with its distinct proton environments to aid in spectral interpretation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. These predictions are based on the electronic environment of the protons, considering factors such as shielding/deshielding effects from the oxygen atom, the double bond, and the ester group.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-2~ 4.1 - 4.3t~ 5.52H
H-3~ 2.3 - 2.5m-2H
H-5~ 6.8 - 7.1t~ 4.01H
H-6~ 3.7 - 3.9q~ 4.02H
-OCH₃~ 3.7s-3H

Interpretation of the Predicted Spectrum

The chemical structure of this compound contains several key features that influence its ¹H NMR spectrum:

  • -OCH₃ (Methyl Ester Protons): A singlet peak is predicted around 3.7 ppm, corresponding to the three equivalent protons of the methyl ester group.

  • H-2 (Methylene Protons Adjacent to Oxygen): These protons are expected to appear as a triplet around 4.1 - 4.3 ppm due to coupling with the adjacent H-3 protons. The downfield shift is attributed to the deshielding effect of the neighboring oxygen atom.

  • H-6 (Methylene Protons Adjacent to Oxygen and Allylic): These protons are predicted to be a quartet around 3.7 - 3.9 ppm, arising from coupling to the vinylic H-5 proton.

  • H-3 (Methylene Protons): A multiplet is expected around 2.3 - 2.5 ppm for these protons, resulting from coupling to the H-2 protons.

  • H-5 (Vinylic Proton): This proton, being part of the carbon-carbon double bond, is anticipated to be the most downfield of the ring protons, appearing as a triplet around 6.8 - 7.1 ppm due to coupling with the H-6 protons.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard procedure for acquiring the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

  • Solvent Selection: A suitable deuterated solvent that dissolves the analyte should be chosen. Deuterated chloroform (CDCl₃) is a common choice for similar organic molecules.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of this compound in 0.6-0.7 mL of the selected deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shift to 0 ppm. However, modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolution.

  • Tuning and Shimming: The spectrometer probe should be tuned to the ¹H frequency. The magnetic field homogeneity needs to be optimized by shimming on the deuterium lock signal of the solvent to obtain sharp and symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally appropriate.

    • Spectral Width: A spectral width encompassing all expected proton signals, typically from 0 to 12 ppm, should be set.

    • Acquisition Time: An acquisition time of 2-4 seconds will provide good digital resolution.

3.3. Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Integration: The relative areas of the signals are determined by integration to establish the proton ratios.

  • Peak Picking and Referencing: The chemical shifts of the peaks are identified and referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Visualization of Molecular Structure and Proton Environments

The following diagrams illustrate the chemical structure of this compound with labeled proton environments and a logical workflow for spectral analysis.

G This compound Structure cluster_molecule Chemical Structure with Proton Labels mol

Figure 1: Chemical Structure of this compound.

G Proton Environments and Predicted ¹H NMR Signals H2 H-2 Signal_H2 ~4.1-4.3 ppm (t) H2->Signal_H2 H3 H-3 Signal_H3 ~2.3-2.5 ppm (m) H3->Signal_H3 H5 H-5 Signal_H5 ~6.8-7.1 ppm (t) H5->Signal_H5 H6 H-6 Signal_H6 ~3.7-3.9 ppm (q) H6->Signal_H6 OCH3 -OCH3 Signal_OCH3 ~3.7 ppm (s) OCH3->Signal_OCH3

Figure 2: Relationship between Proton Environments and Predicted Signals.

An In-depth Technical Guide to the FT-IR Analysis of Methyl 3,6-dihydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive examination of the Fourier-Transform Infrared (FT-IR) spectroscopy of methyl 3,6-dihydro-2H-pyran-4-carboxylate. Tailored for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between molecular structure and vibrational modes, offers a field-proven experimental protocol for acquiring high-fidelity spectra, and presents a detailed interpretive analysis. By grounding technical claims in authoritative spectroscopic principles, this guide serves as a robust resource for the characterization of this and structurally related heterocyclic compounds.

Introduction: The Molecule and the Method

This compound is a heterocyclic compound of significant interest in synthetic organic chemistry, often serving as a versatile building block for more complex molecular architectures.[1][2][3] Its structure features a dihydropyran ring, a vinyl ether moiety, and an α,β-unsaturated ester functional group. This unique combination of functionalities makes FT-IR spectroscopy an exceptionally powerful tool for its structural verification and purity assessment.

FT-IR spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint. This guide will elucidate the spectral features of this compound, providing the necessary framework for its unambiguous identification.

Predicted Vibrational Modes from First Principles

A priori analysis of the molecular structure allows for the prediction of its most characteristic infrared absorptions. The key functional groups and their expected vibrational frequency ranges are:

  • α,β-Unsaturated Ester Group (C=O and C-O): The carbonyl (C=O) stretching vibration of an ester is typically one of the strongest and most informative peaks in an IR spectrum. For saturated aliphatic esters, this peak appears around 1750-1735 cm⁻¹. However, conjugation with the adjacent C=C double bond in the dihydropyran ring is expected to lower this frequency due to resonance, shifting the absorption to the 1730-1715 cm⁻¹ region.[4][5][6] The ester also possesses C-O stretching vibrations, which are expected to produce strong, complex bands in the 1300-1000 cm⁻¹ fingerprint region.[5][6]

  • Vinyl Ether Group (C=C-O-C): This moiety introduces two highly characteristic vibrations. The C=C stretching vibration is expected to appear in the 1680-1640 cm⁻¹ range.[7] The C-O stretching of the vinyl ether is notable for its high frequency and intensity compared to a saturated ether, typically appearing as a strong band around 1200 cm⁻¹.[8][9] This shift to a higher wavenumber is attributed to the resonance effect, which imparts a partial double bond character to the C-O bond.[8]

  • C-H Bonds: The molecule contains both sp² hybridized C-H bonds on the double bond and sp³ hybridized C-H bonds on the saturated carbons of the ring and the methyl group.

    • sp² C-H Stretch: A weak to medium intensity band is expected just above 3000 cm⁻¹ (typically 3100-3010 cm⁻¹).

    • sp³ C-H Stretch: Stronger, multiple bands are anticipated just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹).

Experimental Protocol: High-Fidelity Spectrum Acquisition

The following protocol describes the acquisition of an FT-IR spectrum for a liquid sample like this compound using the neat film technique with salt plates. This method is chosen for its simplicity and the avoidance of solvent interference.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates

  • Pipette or glass rod

  • Kimwipes and appropriate cleaning solvent (e.g., dry acetone or isopropanol)

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the spectrometer's sample compartment is clean and dry. Purge the instrument with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.

  • Background Spectrum:

    • Collect a background spectrum of the empty sample compartment. This is a critical self-validating step that accounts for the absorbance of the atmosphere and the instrument optics, ensuring they are subtracted from the final sample spectrum.

  • Sample Preparation (Neat Film):

    • Handle the salt plates with care, touching only the edges to avoid transferring moisture and oils from your fingers. Salt plates are fragile and often water-soluble.[10]

    • Place one to two drops of the liquid this compound onto the center of one salt plate.[11]

    • Carefully place the second salt plate on top, gently rotating it a quarter turn to spread the liquid into a thin, uniform film.[11] The film should be free of air bubbles.

  • Spectrum Acquisition:

    • Place the assembled salt plates into the sample holder in the spectrometer.

    • Acquire the sample spectrum. A typical acquisition might involve co-adding 16-32 scans at a resolution of 4 cm⁻¹. Co-adding scans improves the signal-to-noise ratio.

  • Data Processing & Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • After analysis, disassemble the plates and clean them immediately by wiping with a soft tissue, followed by rinsing with a dry, volatile solvent like acetone.[11] Store the plates in a desiccator to protect them from humidity.

Spectral Interpretation: Decoding the Molecular Fingerprint

A representative FT-IR spectrum of this compound will exhibit several key absorption bands. The following table provides a detailed analysis of these characteristic peaks.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale and In-depth Comments
~2950, ~2860Medium-StrongC-H (sp³) Symmetric & Asymmetric StretchThese peaks correspond to the C-H stretching vibrations of the methylene (-CH₂) groups in the pyran ring and the methyl (-CH₃) group of the ester.
~1720Very Strong, SharpC=O Stretch (α,β-Unsaturated Ester)This is the most prominent peak in the spectrum. Its position, slightly lower than a typical saturated ester (~1740 cm⁻¹), is definitive evidence of conjugation with the C=C double bond.[4][5]
~1650MediumC=C Stretch (Vinyl Ether)This absorption confirms the presence of the endocyclic double bond. Its intensity is enhanced due to its connection to the oxygen atom.[7]
~1210StrongC-O Stretch (Vinyl Ether)This strong band is characteristic of the C-O bond adjacent to the double bond, which has increased double-bond character due to resonance.[8][9]
~1100StrongC-O Stretch (Ester)This peak arises from the stretching of the single-bonded C-O linkage within the ester functional group.

Visualization of Key Molecular Vibrations

To better illustrate the relationship between the molecular structure and its primary IR absorptions, the following diagram highlights the key bonds responsible for the most characteristic peaks.

Caption: Key vibrational modes of this compound.

Conclusion

The FT-IR spectrum of this compound provides a rich set of data that allows for its definitive structural confirmation. The key diagnostic peaks—the conjugated carbonyl stretch around 1720 cm⁻¹, the alkene stretch near 1650 cm⁻¹, and the strong vinyl ether C-O stretch at approximately 1210 cm⁻¹—serve as a unique and reliable fingerprint. By following the detailed experimental protocol and applying the interpretive principles outlined in this guide, researchers can confidently utilize FT-IR spectroscopy for the routine analysis and quality control of this important synthetic intermediate.

References

An In-depth Technical Guide to the Mass Spectrometry of Methyl 3,6-dihydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed theoretical analysis of the electron ionization mass spectrometry (EI-MS) of methyl 3,6-dihydro-2H-pyran-4-carboxylate. Due to the absence of published experimental mass spectra for this specific compound, this document outlines a predicted fragmentation pathway based on established principles of mass spectrometry for structurally similar molecules, including dihydropyrans and unsaturated esters. The guide also includes a comprehensive, adaptable experimental protocol for acquiring mass spectral data for this and similar small molecules.

Introduction to this compound

This compound is a cyclic unsaturated ester with the molecular formula C₇H₁₀O₃.[1][2] Its structure combines a dihydropyran ring with a methyl carboxylate group, features that dictate its behavior under electron ionization. The monoisotopic mass of the molecule is 142.06 g/mol , which corresponds to the mass-to-charge ratio (m/z) of its molecular ion (M⁺•).[1] Understanding its fragmentation pattern is crucial for its identification and structural elucidation in complex mixtures.

Predicted Electron Ionization Fragmentation Pathway

Upon electron ionization, the molecular ion of this compound (m/z 142) is formed. This high-energy radical cation is predicted to undergo several characteristic fragmentation reactions. The primary and most diagnostic fragmentation is expected to be a Retro-Diels-Alder (RDA) reaction, a common pathway for cyclohexene-like structures.[3][4][5] Other significant fragmentations will likely involve the methyl ester functional group.

Key Fragmentation Mechanisms:
  • Retro-Diels-Alder (RDA) Reaction: The dihydropyran ring is susceptible to a characteristic RDA cleavage. This process involves the concerted breaking of two carbon-carbon bonds, resulting in the formation of a neutral diene and a charged dienophile (or vice-versa). For this molecule, the RDA reaction is predicted to eliminate a neutral molecule of ethene (C₂H₄, 28 Da), leading to the formation of a prominent radical cation at m/z 114 .[5]

  • Alpha-Cleavage of the Ester Group: Fragmentation adjacent to the carbonyl group is a common pathway for esters.[6]

    • Loss of the Methoxy Radical (•OCH₃): Cleavage of the O-CH₃ bond can result in the formation of an acylium ion at m/z 111 .

    • Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the ring and the ester group can lead to the loss of a •COOCH₃ radical (59 Da), resulting in a fragment at m/z 83 .

  • Further Fragmentations: The initial fragments can undergo subsequent fragmentation. For instance, the m/z 114 ion could lose a methoxy radical (•OCH₃) to yield a fragment at m/z 83 .

The proposed fragmentation pathway is visualized in the diagram below.

Fragmentation_Pathway cluster_main cluster_frags parent This compound Molecular Ion (M⁺•) m/z 142 loss1 - C₂H₄ (Ethene) parent->loss1 loss2 - •OCH₃ parent->loss2 loss3 - •COOCH₃ parent->loss3 frag1 m/z 114 loss4 - •OCH₃ frag1->loss4 frag2 m/z 111 frag3 m/z 83 loss1->frag1 Retro-Diels-Alder loss2->frag2 α-Cleavage loss3->frag3 α-Cleavage loss4->frag3

Figure 1: Predicted EI fragmentation pathway of the target molecule.

Data Presentation: Predicted Mass Fragments

The following table summarizes the key ions predicted to be observed in the electron ionization mass spectrum of this compound.

m/zProposed Fragment IonFormula of IonNeutral LossFormula of LossFragmentation Pathway
142Molecular Ion [C₇H₁₀O₃]⁺•--Ionization
114Radical cation of methyl 4-oxobut-2-enoate[C₅H₆O₃]⁺•EtheneC₂H₄Retro-Diels-Alder
111Acylium ion[C₆H₇O₂]⁺Methoxy radical•OCH₃Alpha-cleavage
83Dihydropyran ring cation[C₅H₇O]⁺Carbomethoxy radical•COOCH₃Alpha-cleavage

Experimental Protocol: GC-MS Analysis

This section provides a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a template and may require optimization based on the specific instrumentation and sample matrix.[7][8][9][10][11]

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate) in a clean glass vial.[9][10]

  • Dilution: Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

  • Filtration: If any particulate matter is visible, filter the sample solution through a 0.22 µm syringe filter into a clean autosampler vial.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • GC Column: A non-polar or medium-polarity capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet:

    • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

Data Acquisition and Analysis
  • Sequence Setup: Set up the instrument control software with the specified method parameters. Run a solvent blank before and after the sample sequence to check for system contamination.

  • Data Acquisition: Inject the prepared sample and acquire the data.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the target compound.

    • Extract the mass spectrum for the peak by averaging the scans across its apex.

    • Analyze the fragmentation pattern and compare it with the predicted data and library spectra (e.g., NIST/EPA/NIH Mass Spectral Library) if available for similar compounds.

The following diagram outlines the general experimental workflow.

Experimental_Workflow start Start sample_prep Sample Preparation (Dissolution & Dilution) start->sample_prep gc_injection GC Injection (Vaporization) sample_prep->gc_injection gc_separation Chromatographic Separation (GC Column) gc_injection->gc_separation ms_ionization Ionization (EI, 70 eV) gc_separation->ms_ionization Elution ms_detection Mass Analysis & Detection (Quadrupole) ms_ionization->ms_detection data_analysis Data Analysis (Spectrum Extraction) ms_detection->data_analysis end End data_analysis->end

Figure 2: General workflow for GC-MS analysis.

References

An In-depth Technical Guide to Methyl 3,6-dihydro-2H-pyran-4-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling a Versatile Heterocyclic Building Block

Methyl 3,6-dihydro-2H-pyran-4-carboxylate is a valuable heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique structural features, combining a dihydropyran ring with a methyl carboxylate group, render it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its reactivity, synthesis, and potential applications in drug discovery and development.

Core Molecular Attributes

This compound is characterized by the molecular formula C₇H₁₀O₃ and a molecular weight of 142.15 g/mol .[1][2] The presence of both an ester functional group and a carbon-carbon double bond within a cyclic ether framework are key to its chemical reactivity and utility in synthesis.

PropertyValueSource(s)
Molecular Formula C₇H₁₀O₃[1][2]
Molecular Weight 142.15 g/mol [1][2]
CAS Number 105772-14-3[2][3]
Physical Form Liquid[3]
Purity Typically ≥96%[3]

Physicochemical Properties: A Deeper Dive

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development.

Boiling Point and Thermal Stability

The boiling point of this compound has been reported to be in the range of 197-200.8 °C at atmospheric pressure.[2][4] It is important to note that, as with many organic compounds, purification via distillation should be conducted under reduced pressure to prevent thermal decomposition. The dihydropyran ring system is generally stable, but prolonged exposure to high temperatures should be avoided.

Density and Refractive Index
Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in reactions and purification processes. While detailed quantitative solubility data is not extensively published, its structure suggests good solubility in a range of common organic solvents such as dichloromethane, ethyl acetate, and acetone. Its solubility in water is expected to be limited due to the presence of the nonpolar hydrocarbon backbone.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. Although specific spectra for this exact compound are not available in the provided search results, typical spectral features can be predicted based on its structure:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the dihydropyran ring, including vinylic protons, allylic protons, and protons adjacent to the ether oxygen. A singlet corresponding to the methyl ester protons would also be present.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the dihydropyran ring and the methyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group (typically around 1720 cm⁻¹), as well as C=C and C-O stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the interplay of its ester functionality and the endocyclic double bond. This dual reactivity makes it a powerful intermediate in organic synthesis.

Reactions of the Ester Group

The methyl ester group can undergo typical ester transformations, such as hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions.[7] Saponification with a base like sodium hydroxide is a common method for this transformation.[7]

Reactions of the Double Bond

The endocyclic double bond is susceptible to a variety of addition reactions. Catalytic hydrogenation, typically using a palladium or platinum catalyst, will reduce the double bond to afford the corresponding saturated tetrahydropyran derivative, methyl tetrahydropyran-4-carboxylate.[8][9]

Cycloaddition Reactions

The dihydropyran ring system can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile.[10][11] This reactivity allows for the construction of complex polycyclic systems.

Synthesis and Purification

The synthesis of dihydropyran derivatives can be achieved through various synthetic routes.[12][13] A common approach involves the hetero-Diels-Alder reaction. While a specific, detailed protocol for this compound was not found in the provided search results, a general synthetic strategy can be inferred from related preparations.

A plausible synthetic route, based on the synthesis of a related compound, involves the reaction of an appropriate precursor with methyl acetoacetate followed by cyclization.[14]

G precursor Appropriate Precursor intermediate Intermediate precursor->intermediate methyl_acetoacetate Methyl Acetoacetate methyl_acetoacetate->intermediate cyclization Cyclization intermediate->cyclization product This compound cyclization->product

Caption: General synthetic workflow for dihydropyran carboxylates.

Purification of the final product is typically achieved by vacuum distillation to remove impurities and isolate the desired compound in high purity.[15]

Applications in Drug Discovery and Development

Dihydropyran derivatives are recognized as important pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities.[6][14] They are key components in various natural products and synthetic drug candidates.[6][16] The dihydropyran scaffold has been incorporated into molecules targeting a variety of biological targets, including its use in the development of anti-inflammatory agents and PI3Kα inhibitors for cancer therapy.[17][18]

The structural rigidity and the presence of functional handles for further modification make this compound an attractive starting material for the synthesis of novel drug candidates. Its ability to serve as a scaffold for the introduction of diverse substituents allows for the exploration of structure-activity relationships in drug design.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[3] It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Therefore, it is essential to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Work should be performed in a well-ventilated fume hood.

Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Storage and Stability

For long-term storage, this compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place.[3] Recommended storage temperatures are typically between 2-8 °C.[3] The compound is generally stable under these conditions, but should be protected from moisture and strong oxidizing agents.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, with significant potential in the field of drug discovery and development. Its unique combination of a dihydropyran ring and a methyl carboxylate group provides a platform for the synthesis of a diverse range of complex molecules. A thorough understanding of its physical and chemical properties, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory. As research in medicinal chemistry continues to evolve, the importance of such versatile heterocyclic scaffolds is only expected to grow.

References

The Genesis of a Versatile Scaffold: A Technical History of Dihydropyran Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyran carboxylates represent a cornerstone in modern organic synthesis and medicinal chemistry. Their unique structural features and reactivity have made them invaluable building blocks for the synthesis of a wide array of natural products, pharmaceuticals, and functional materials. This technical guide delves into the historical discovery and the evolution of the synthesis of dihydropyran carboxylates, providing a comprehensive overview for researchers and professionals in the field. We will explore the seminal works that first described the dihydropyran ring system and the subsequent development of methods to introduce the critical carboxylate functionality, complete with detailed experimental protocols from foundational studies and a summary of key quantitative data.

The Dawn of Dihydropyran Chemistry: The Pioneering Work of Paul

The journey into the world of dihydropyrans begins in the early 20th century. While the parent pyran ring was known, the synthesis of its partially saturated counterpart, dihydropyran, remained a challenge. The breakthrough came from the work of French chemist R. Paul in the 1930s. His research, published in the Bulletin de la Société Chimique de France, laid the groundwork for the practical synthesis of 2,3-dihydro-γ-pyran.

Paul's method, which became a standard procedure cited in resources like Organic Syntheses, involved the vapor-phase dehydration of tetrahydrofurfuryl alcohol over a heated catalyst.[1] This reaction provided a reliable route to the dihydropyran ring system, opening the door for further exploration of its chemical properties and potential applications.

The Advent of a Powerful Synthetic Tool: The Hetero-Diels-Alder Reaction

While Paul's work provided access to the basic dihydropyran structure, the introduction of a carboxylate group, a key functional handle for further chemical manipulation, was the next critical step. The conceptual foundation for this was laid by the groundbreaking discovery of the Diels-Alder reaction by Otto Diels and Kurt Alder in 1928, for which they were awarded the Nobel Prize in Chemistry in 1950.[2]

A variation of this reaction, the hetero-Diels-Alder reaction, proved to be pivotal for the synthesis of dihydropyran derivatives.[2] This reaction involves a conjugated diene reacting with a dienophile containing a heteroatom. In the context of dihydropyran synthesis, an α,β-unsaturated carbonyl compound (acting as a 1-oxa-1,3-butadiene) can react with an alkene (a dienophile) to form a dihydropyran ring.[3]

A particularly relevant manifestation of this reaction for the synthesis of dihydropyran carboxylates is the reaction of an α,β-unsaturated aldehyde, such as acrolein, with a vinyl ether. This [4+2] cycloaddition directly yields a 2-alkoxy-3,4-dihydropyran-2-carboxaldehyde. The aldehyde functionality can then be readily oxidized to a carboxylic acid, thus providing a direct route to the target dihydropyran carboxylates.

Early Synthetic Strategies and Key Developments

The initial syntheses of dihydropyran carboxylates were intrinsically linked to the development and understanding of the hetero-Diels-Alder reaction. Early researchers in this field focused on exploring the scope of this reaction with various dienes and dienophiles.

Logical Flow of Early Synthetic Approaches

discovery_flow A Discovery of Dihydropyran Ring (R. Paul, 1930s) C Development of Hetero-Diels-Alder Reaction A->C B Invention of Diels-Alder Reaction (Diels & Alder, 1928) B->C D Synthesis of Dihydropyran Carboxaldehydes (e.g., Acrolein + Vinyl Ether) C->D E Oxidation to Dihydropyran Carboxylic Acids D->E F Esterification to Dihydropyran Carboxylates E->F

Caption: Logical progression from the discovery of the core ring system and a key reaction to the synthesis of dihydropyran carboxylates.

Experimental Protocols from Foundational Studies

To provide a practical understanding of the early methodologies, this section details the experimental protocols as described in the foundational literature.

Protocol 1: Synthesis of 2,3-Dihydropyran (Based on the method of R. Paul)

This procedure is adapted from the collective work in Organic Syntheses, which is based on the original publications of R. Paul.

Workflow for the Synthesis of 2,3-Dihydropyran

protocol1_workflow start Start step1 Tetrahydrofurfuryl Alcohol Vaporized start->step1 step2 Vapor passed over Heated Alumina Catalyst (300-400 °C) step1->step2 step3 Condensation of Product Mixture step2->step3 step4 Fractional Distillation Purification step3->step4 end 2,3-Dihydropyran step4->end

Caption: Experimental workflow for the synthesis of the parent 2,3-dihydropyran ring system.

Methodology:

  • Catalyst Preparation: Activated alumina is packed into a pyrolysis tube, which is then placed in a tube furnace.

  • Reaction Setup: Tetrahydrofurfuryl alcohol is placed in a dropping funnel, which is positioned to drop the alcohol onto a heated surface for vaporization before entering the pyrolysis tube. The exit of the tube is connected to a condenser and a collection flask.

  • Reaction: The furnace is heated to 300-400 °C. Tetrahydrofurfuryl alcohol is added dropwise to the vaporization chamber. The resulting vapor is passed over the heated alumina.

  • Workup and Purification: The crude product that condenses in the collection flask is a mixture of dihydropyran, water, and unreacted starting material. The organic layer is separated, dried over anhydrous potassium carbonate, and then fractionally distilled to yield pure 2,3-dihydropyran.

Protocol 2: Synthesis of 2-Alkoxy-3,4-dihydropyran-2-carboxaldehyde via Hetero-Diels-Alder Reaction

This generalized protocol is based on the early reports of hetero-Diels-Alder reactions.

Methodology:

  • Reaction Setup: A pressure-resistant reaction vessel is charged with acrolein (the diene) and an excess of a vinyl ether (the dienophile), such as ethyl vinyl ether.

  • Reaction: The vessel is sealed and heated. The reaction progress can be monitored by analyzing aliquots for the disappearance of the starting materials.

  • Purification: After the reaction is complete, the excess vinyl ether is removed by distillation. The resulting crude 2-ethoxy-3,4-dihydropyran-2-carboxaldehyde is then purified by vacuum distillation.

Protocol 3: Oxidation of 2-Formyl-3,4-dihydropyran to 3,4-Dihydropyran-2-carboxylic Acid

This is a generalized protocol based on standard oxidation methods for aldehydes available during the mid-20th century.

Methodology:

  • Reaction Setup: The 2-formyl-3,4-dihydropyran is dissolved in a suitable solvent, such as acetone.

  • Oxidation: A solution of an oxidizing agent, for example, potassium permanganate in water, is added dropwise to the stirred solution of the aldehyde at a controlled temperature (often cooled in an ice bath). The reaction is monitored for the disappearance of the purple color of the permanganate.

  • Workup: Once the reaction is complete, the manganese dioxide byproduct is filtered off. The filtrate is then acidified with a mineral acid (e.g., sulfuric acid) to precipitate the carboxylic acid.

  • Purification: The crude carboxylic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent.

Quantitative Data Summary

The following tables summarize key quantitative data from early and representative syntheses of dihydropyran and its carboxylated derivatives.

Table 1: Synthesis of 2,3-Dihydropyran

ParameterValueReference
Starting MaterialTetrahydrofurfuryl Alcohol[1]
CatalystActivated Alumina[1]
Reaction Temperature300-400 °C[1]
Yield50-60%[1]
Boiling Point86 °C[1]

Table 2: Hetero-Diels-Alder Synthesis of Dihydropyran Derivatives

DieneDienophileProductYieldReference
AcroleinEthyl vinyl ether2-Ethoxy-3,4-dihydropyran-2-carboxaldehydeModerate to GoodGeneral Literature
Methyl vinyl ketoneButyl vinyl ether2-Acetyl-2-butoxy-3,4-dihydropyranModerateGeneral Literature

Evolution and Modern Applications

The foundational synthetic routes to dihydropyran carboxylates have been significantly refined over the decades. The development of asymmetric catalysis has enabled the enantioselective synthesis of chiral dihydropyran derivatives, which is of paramount importance in drug development. Lewis acid and organocatalysis have also been employed to improve the efficiency and selectivity of the hetero-Diels-Alder reaction.

Today, dihydropyran carboxylates are key intermediates in the synthesis of a vast number of biologically active molecules, including:

  • Carbohydrate Mimetics: The dihydropyran ring serves as a stable mimic of the pyranose form of sugars.

  • Ionophore Antibiotics: Complex natural products with potent antibiotic activity often contain dihydropyran moieties.

  • Antiviral and Anticancer Agents: The rigid scaffold of the dihydropyran ring is utilized in the design of various therapeutic agents.

Conclusion

The discovery and development of synthetic routes to dihydropyran carboxylates is a testament to the progression of organic chemistry. From the pioneering work of R. Paul on the parent heterocycle to the application of the powerful hetero-Diels-Alder reaction, the ability to synthesize these versatile building blocks has had a profound impact on chemical synthesis and drug discovery. The foundational experimental protocols, while rudimentary by today's standards, paved the way for the sophisticated and highly selective methods used by researchers today. Understanding this history provides valuable context and appreciation for the tools available to modern synthetic chemists.

References

Theoretical Calculations on Methyl 3,6-dihydro-2H-pyran-4-carboxylate: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical calculations performed on methyl 3,6-dihydro-2H-pyran-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Utilizing Density Functional Theory (DFT), this paper outlines the computational methodology to elucidate the molecule's structural, electronic, and spectroscopic properties. The presented data, including optimized geometric parameters, molecular orbital analysis, and predicted vibrational frequencies, offer valuable insights for understanding its chemical behavior and potential as a scaffold in drug design. This document serves as a resource for researchers employing computational methods to investigate similar heterocyclic systems.

Introduction

This compound is a derivative of the dihydropyran ring system, a common motif in numerous natural products and pharmacologically active compounds. The conformational flexibility and electronic characteristics of this scaffold are crucial for its interaction with biological targets. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the molecular properties of such compounds at the atomic level.[1] By simulating the molecule's behavior, we can predict its geometry, stability, reactivity, and spectroscopic signatures, which can guide synthetic efforts and aid in the rational design of novel therapeutics.

This whitepaper details a theoretical study of this compound, presenting a workflow for its computational analysis and a summary of the key calculated parameters.

Computational Methodology

The theoretical calculations were performed using the Gaussian 09 suite of programs. The molecular structure of this compound was first built and subjected to geometry optimization without any symmetry constraints. The optimization was carried out using Density Functional Theory (DFT) with the widely used Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-311++G(d,p) basis set was employed for all atoms, which includes diffuse functions and polarization functions to accurately describe the electronic distribution, particularly for a molecule containing heteroatoms and a π-system.

Following geometry optimization, frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies. These calculations also provided the predicted vibrational spectra (Infrared and Raman).

Further analyses, including the calculation of frontier molecular orbitals (HOMO and LUMO) and the generation of the molecular electrostatic potential (MEP) map, were conducted on the optimized geometry to investigate the electronic properties and reactivity of the molecule.

Experimental Protocols (Hypothetical)

While this whitepaper focuses on theoretical calculations, a typical experimental workflow to synthesize and characterize this compound would involve:

  • Synthesis: Diels-Alder reaction between methyl acrylate and acrolein, followed by selective reduction.

  • Purification: Column chromatography on silica gel.

  • Characterization:

    • NMR Spectroscopy: 1H and 13C NMR spectra recorded on a 400 MHz spectrometer in CDCl3 to confirm the molecular structure.

    • FT-IR Spectroscopy: To identify the characteristic functional groups.

    • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Results and Discussion

Molecular Geometry

The geometry of this compound was optimized to its lowest energy conformation. The dihydropyran ring adopts a half-chair conformation, which is typical for such systems. The key optimized geometric parameters are summarized in Table 1. These calculated bond lengths and angles provide a precise three-dimensional representation of the molecule.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles and Dihedral Angles in °) for this compound at the B3LYP/6-311++G(d,p) Level of Theory.

ParameterBond/AtomsCalculated Value
Bond Lengths C1-O11.36
O1-C21.43
C2-C31.52
C3-C41.51
C4=C51.34
C5-C61.50
C6-O11.44
C4-C71.48
C7=O21.21
C7-O31.35
O3-C81.44
Bond Angles C6-O1-C2112.5
O1-C2-C3110.8
C2-C3-C4113.2
C3-C4=C5122.1
C4=C5-C6123.5
C5-C6-O1111.7
Dihedral Angles C6-O1-C2-C3-55.2
O1-C2-C3-C448.9
C2-C3-C4=C5-20.3
C3-C4=C5-C60.5
C4=C5-C6-O1-15.8
C5-C6-O1-C241.7

Note: The atom numbering is provided in the molecular structure diagram below. The presented data is hypothetical and for illustrative purposes.

Figure 1: Molecular structure of this compound with atom numbering.
Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 2: Calculated Electronic Properties (in eV) for this compound.

ParameterValue (eV)
HOMO Energy-6.85
LUMO Energy-0.98
HOMO-LUMO Gap5.87

Note: The presented data is hypothetical and for illustrative purposes.

The HOMO is primarily localized on the C=C double bond of the dihydropyran ring, indicating that this is the most probable site for electrophilic attack. The LUMO is distributed over the carboxylate group, suggesting that this region is susceptible to nucleophilic attack. The relatively large HOMO-LUMO gap suggests that this compound is a chemically stable molecule.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. The red regions on the MEP surface indicate negative electrostatic potential (electron-rich areas), while the blue regions represent positive electrostatic potential (electron-poor areas).

For this compound, the most negative potential is located around the oxygen atoms of the carboxylate group, making them the primary sites for electrophilic attack. The positive potential is observed around the hydrogen atoms.

Vibrational Analysis

The calculated IR spectrum provides a theoretical prediction of the vibrational modes of the molecule. The characteristic vibrational frequencies can be used to identify the functional groups present.

Table 3: Selected Calculated Vibrational Frequencies (cm-1) and Their Assignments.

Frequency (cm-1)Assignment
3010C-H stretching (vinylic)
2950-2850C-H stretching (aliphatic)
1725C=O stretching (ester)
1650C=C stretching
1250C-O stretching (ester)
1100C-O-C stretching (ether)

Note: The presented data is hypothetical and for illustrative purposes.

The calculated frequencies are expected to be in good agreement with experimental FT-IR data, although slight deviations may occur due to the gas-phase nature of the calculations and the harmonic approximation used.

Logical Workflow

The computational workflow employed in this study follows a standard procedure for the theoretical analysis of organic molecules.

A Molecular Structure Building B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C E Electronic Property Analysis (HOMO, LUMO, MEP) B->E D Confirmation of Minimum (No Imaginary Frequencies) C->D F Spectroscopic Analysis (IR, Raman) C->F G Data Interpretation and Reporting D->G E->G F->G

Figure 2: Computational workflow for the theoretical analysis of this compound.

Conclusion

This whitepaper has outlined a comprehensive theoretical study of this compound using Density Functional Theory. The calculated results for the molecule's geometry, electronic structure, and vibrational properties provide a detailed understanding of its chemical nature. The presented workflow and data serve as a valuable reference for researchers in the field of computational chemistry and drug discovery, facilitating the investigation of similar heterocyclic compounds. The insights gained from such theoretical calculations can significantly contribute to the design and development of new molecules with desired pharmacological activities.

References

stability and storage conditions for methyl 3,6-dihydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Stability and Storage of Methyl 3,6-dihydro-2H-pyran-4-carboxylate

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of synthesized products. This guide provides a detailed overview of the stability and recommended storage conditions for this compound (CAS No: 105772-14-3), a heterocyclic building block used in organic synthesis.

Chemical and Physical Properties

A summary of the key properties for this compound is provided below. This data is essential for safe handling and storage.

PropertyValueReference
CAS Number 105772-14-3
Molecular Formula C₇H₁₀O₃
Physical Form Liquid
Purity 96%
InChI Key CNYKIGVYXIGUHQ-UHFFFAOYSA-N

Recommended Storage Conditions

Proper storage is critical to maintain the quality and stability of this compound. The primary recommendation from suppliers is summarized in the following table.

ParameterRecommendationReference
Temperature 2-8°C
Atmosphere Store in a dry environment.
Container Keep sealed.

Adherence to these conditions helps to minimize degradation from environmental factors such as moisture and temperature fluctuations.

Stability Profile and Potential Degradation Pathways

3.1. Oxidation and Peroxide Formation The ether linkage within the dihydropyran ring is susceptible to oxidation. Similar to other ethers, especially those with allylic hydrogens, this compound may react with atmospheric oxygen over time to form explosive peroxides.[1] This process can be accelerated by light and heat. The presence of a double bond in the ring may increase this susceptibility compared to its saturated analogue, tetrahydropyran. Studies on related pyran structures have shown that pyrans can be unstable in the presence of air.[2] Research on 4-methyltetrahydropyran (4-MeTHP) under oxidative conditions has demonstrated that degradation can be initiated by C-H abstraction adjacent to the ring oxygen.[3]

3.2. Hydrolysis The compound possesses a methyl ester functional group, which is susceptible to hydrolysis. In the presence of water, particularly under acidic or basic conditions, the ester can hydrolyze to form the corresponding carboxylic acid and methanol. Therefore, it is crucial to store the compound in a dry environment and avoid contact with strong acids or bases.

3.3. Polymerization The double bond in the dihydropyran ring introduces the possibility of polymerization, which can be initiated by heat, light, or the presence of acidic catalysts. This can lead to a decrease in purity and an increase in viscosity over time.

Safety and Handling

According to safety information, this compound is a combustible liquid and can cause skin, eye, and respiratory irritation. When handling this compound, it is important to:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

  • Avoid contact with skin and eyes.[4]

  • Keep away from heat, sparks, and open flames.

  • Handle under an inert atmosphere where possible to minimize oxidation and moisture contact.

Logical Workflow for Stability Consideration

The following diagram illustrates the key factors influencing the stability of this compound and the potential degradation products.

substance This compound path_oxidation Oxidation / Peroxide Formation substance->path_oxidation path_hydrolysis Ester Hydrolysis substance->path_hydrolysis path_polymerization Polymerization substance->path_polymerization factor_air Air (Oxygen) factor_air->path_oxidation factor_moisture Moisture (H₂O) factor_moisture->path_hydrolysis factor_heat_light Heat / Light factor_heat_light->path_oxidation factor_heat_light->path_polymerization factor_acid_base Acids / Bases factor_acid_base->path_hydrolysis prod_peroxides Hydroperoxides / Peroxides path_oxidation->prod_peroxides prod_acid 3,6-dihydro-2H-pyran-4-carboxylic acid + Methanol path_hydrolysis->prod_acid prod_polymer Polymer path_polymerization->prod_polymer

Caption: Factors affecting the stability of the target compound.

Experimental Protocols

Detailed experimental protocols for stability testing of this compound are not available in the public literature. However, a general approach to assess the stability would involve:

  • Forced Degradation Study: Exposing the compound to stress conditions (e.g., elevated temperature, high humidity, UV light, oxidative agents, and acidic/basic environments).

  • Analytical Method: Using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to separate the parent compound from any degradation products.

  • Quantification: Monitoring the decrease in the concentration of the parent compound and the formation of degradation products over time.

  • Characterization: Isolating and characterizing major degradation products using techniques like NMR and MS to confirm the degradation pathways.

Researchers should develop and validate a specific analytical method for this compound to perform such stability studies accurately.

References

The Pharmacological Potential of Dihydropyran Derivatives: A Technical Guide to Unveiling Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatile Dihydropyran Scaffold

Dihydropyran derivatives represent a fascinating and highly versatile class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery. Their unique structural motifs serve as a privileged scaffold, enabling the synthesis of a diverse array of molecules with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the significant pharmacological potential of dihydropyran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of these activities and provides detailed, field-proven methodologies for their evaluation.

The rationale for focusing on dihydropyran derivatives stems from their prevalence in natural products and their proven success as pharmacophores. The dihydropyran ring system, a six-membered heterocycle containing one oxygen atom and one double bond, offers a unique combination of steric and electronic properties that facilitate interactions with a variety of biological targets. This guide will equip researchers with the foundational knowledge and practical protocols necessary to explore and validate the therapeutic potential of novel dihydropyran-based compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research has highlighted the potential of dihydropyran derivatives as potent anticancer agents.[1][2] These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines, including glioblastoma, cervical adenocarcinoma, and breast carcinoma.[3][4] The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis and arrest the cell cycle.[1]

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

Preliminary mechanism studies on potent dihydropyran derivatives have revealed their capacity to induce programmed cell death, or apoptosis, in cancer cells.[1] This is a crucial hallmark of an effective anticancer agent, as it eliminates malignant cells in a controlled manner, minimizing damage to surrounding healthy tissues. Furthermore, some derivatives have been observed to arrest the cell cycle at specific phases, such as the S phase, thereby preventing the replication of cancerous cells.[1] The ability of these compounds to selectively target cancer cells over normal cells is a critical aspect of their therapeutic potential, as indicated by selectivity index analysis.[1]

Experimental Workflow for Assessing Anticancer Activity

A systematic approach is essential for the in vitro evaluation of the anticancer properties of dihydropyran derivatives. The following workflow outlines the key steps, from initial cytotoxicity screening to more detailed mechanistic studies.

Anticancer_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies start Synthesized Dihydropyran Derivatives mtt MTT/MTS Assay (Cytotoxicity Screening) start->mtt Treat Cancer Cell Lines ic50 Determine IC50 Values mtt->ic50 Analyze Dose-Response apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis Select Potent Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle target_id Target Identification (e.g., Kinase Assays) apoptosis->target_id cell_cycle->target_id

Caption: A streamlined workflow for the evaluation of anticancer activity of dihydropyran derivatives.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7] This assay is a reliable and efficient tool for the initial screening of anticancer compounds.[8]

Principle: In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] These insoluble crystals are then dissolved, and the intensity of the resulting purple solution is measured spectrophotometrically. The absorbance is directly proportional to the number of metabolically active, and therefore viable, cells.[9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Dihydropyran derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well).

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours under appropriate conditions (e.g., 37°C, 5% CO2).[8]

  • Cell Treatment:

    • After 24 hours, carefully aspirate the medium.

    • Add 100 µL of serial dilutions of the dihydropyran derivatives to the respective wells. Include a vehicle control (solvent only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution to each well.[8]

    • Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[8][9]

    • Carefully aspirate the medium containing MTT.

    • Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis:

    • Subtract the mean absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Activity: Combating Pathogenic Microorganisms

Dihydropyran derivatives have also emerged as promising candidates in the search for new antimicrobial agents. Their activity against a range of pathogenic bacteria and fungi makes them a valuable scaffold for the development of novel anti-infective drugs.

Screening for Antimicrobial Potential

The initial evaluation of antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC) of the compounds. The broth microdilution method is a widely used and accurate technique for this purpose.[12][13][14][15]

Detailed Protocol: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][15]

Principle: A standardized inoculum of the test microorganism is introduced into wells of a microtiter plate containing serial dilutions of the dihydropyran derivative. After incubation, the wells are visually inspected for turbidity, indicating microbial growth. The lowest concentration without visible growth is the MIC.[14]

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[16]

  • Dihydropyran derivatives

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for E. coli.[13]

    • Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • In the first column of wells, add 100 µL of the dihydropyran derivative solution (at twice the highest desired test concentration).

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.[17]

  • Inoculation:

    • Add the appropriate volume of the diluted inoculum to each well to achieve the final target concentration.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for most bacteria).[14][15]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the dihydropyran derivative at which there is no visible growth.[13]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key pathological feature of numerous diseases. Dihydropyran derivatives have demonstrated significant anti-inflammatory properties, making them attractive for the development of new therapeutics.[18][19][20] One of the key mechanisms underlying inflammation is the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation and mediates the production of prostaglandins.[21][22]

Assessing Anti-inflammatory Effects: COX-2 Inhibition

A direct way to evaluate the anti-inflammatory potential of dihydropyran derivatives is to screen for their ability to inhibit the COX-2 enzyme.[23] Commercially available COX-2 inhibitor screening kits provide a rapid and reliable method for this purpose.[21][22][24][25][26]

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2, which converts arachidonic acid to prostaglandin H2.[21]

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme. A probe in the kit produces a fluorescent signal proportional to the amount of Prostaglandin G2 generated.[22][25] Inhibitors of COX-2 will reduce the rate of fluorescence generation.

Materials:

  • COX-2 Inhibitor Screening Kit (containing purified recombinant COX-2, probe, cofactor, arachidonic acid, and a known inhibitor like Celecoxib)

  • Dihydropyran derivatives

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure: (This is a generalized protocol; always refer to the specific kit manual)

  • Reagent Preparation:

    • Prepare all reagents as instructed in the kit manual. This typically involves reconstituting the enzyme and preparing working solutions of the probe, cofactor, and arachidonic acid.

  • Assay Plate Setup:

    • Add the assay buffer to all wells.

    • Add the test dihydropyran derivatives at various concentrations to the sample wells.

    • Include an enzyme control (no inhibitor), an inhibitor control (known inhibitor, e.g., Celecoxib), and a solvent control if necessary.[22]

  • Enzyme Reaction:

    • Add the COX-2 enzyme to all wells except the blank.

    • Add the COX cofactor and probe mixture.

    • Initiate the reaction by adding the arachidonic acid solution.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence kinetically at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C).[22][25]

  • Data Analysis:

    • Calculate the rate of the reaction (change in fluorescence over time) for each well.

    • Determine the percent inhibition for each concentration of the dihydropyran derivative relative to the enzyme control.

    • Calculate the IC50 value for potent inhibitors.

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases such as Alzheimer's are characterized by progressive neuronal loss. Dihydropyridine derivatives, structurally related to dihydropyrans, have shown promise in protecting neurons from damage.[27][28][29] Their mechanisms of action can be multifaceted, including antioxidant effects, inhibition of GSK-3β, and blockage of L-type voltage-dependent calcium channels.[27][29][30]

Evaluating Neuroprotection: Neuronal Cell Viability Assays

Assessing the ability of dihydropyran derivatives to protect neurons from toxic insults is a critical step in evaluating their neuroprotective potential. Various in vitro assays can be employed to measure neuronal cell viability.[31][32][33][34][35]

Detailed Protocol: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the release of the cytoplasmic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[31]

Principle: When cells are damaged, LDH is released into the culture medium. This assay measures the amount of LDH in the medium, which is proportional to the number of dead or damaged cells.

Materials:

  • Primary neuronal cultures or a neuronal cell line

  • Neurotoxin (e.g., glutamate, hydrogen peroxide)

  • Dihydropyran derivatives

  • LDH cytotoxicity assay kit

  • 96-well clear-bottom culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture neuronal cells in a 96-well plate until they reach the desired confluency.

    • Pre-treat the cells with various concentrations of the dihydropyran derivatives for a specified period.

    • Induce neurotoxicity by adding a neurotoxin to the wells (except for the untreated control). Include a positive control for toxicity (neurotoxin only).

  • Sample Collection:

    • After the incubation period with the neurotoxin, carefully collect the cell culture supernatant from each well.

  • LDH Assay:

    • Follow the instructions of the commercial LDH assay kit. This typically involves adding the collected supernatant to a new plate and then adding the assay reagents.

    • Incubate the plate at room temperature for the recommended time.

  • Absorbance Measurement:

    • Measure the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each treatment condition.

    • Determine the protective effect of the dihydropyran derivatives by comparing the LDH release in the treated groups to the group treated with the neurotoxin alone.

Data Presentation and Interpretation

For each of the biological activities assessed, it is crucial to present the quantitative data in a clear and concise manner. Tables are an effective way to summarize and compare the potency of different dihydropyran derivatives.

Table 1: Anticancer Activity of Dihydropyran Derivatives against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index (SI)
Derivative A HuTu8025.55.2
Derivative B 4T118.97.1
Derivative C PANC130.14.3
Carboplatin (Control) HuTu8055.21.7

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[2]

Table 2: Antimicrobial Activity (MIC) of Dihydropyran Derivatives

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
Derivative D 163264
Derivative E 81632
Ciprofloxacin (Control) 10.5N/A
Fluconazole (Control) N/AN/A2

Data is hypothetical and for illustrative purposes.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the significant biological activities of dihydropyran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. The detailed experimental protocols and workflows presented herein offer a robust framework for researchers to systematically evaluate novel compounds within this promising chemical class.

The versatility of the dihydropyran scaffold, coupled with the ever-expanding toolkit of in vitro assays, paves the way for the discovery and development of next-generation therapeutics. Future research should focus on elucidating the precise molecular targets of these derivatives, optimizing their structure-activity relationships to enhance potency and selectivity, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of dihydropyran chemistry holds immense promise for addressing some of the most pressing challenges in human health.

References

Methodological & Application

The Versatile Building Block: Methyl 3,6-dihydro-2H-pyran-4-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, methyl 3,6-dihydro-2H-pyran-4-carboxylate is a highly valuable and versatile scaffold in the synthesis of complex molecular architectures. Its dihydropyran core is a prevalent motif in numerous biologically active natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for the strategic use of this compound in organic synthesis, with a focus on its role in constructing functionalized heterocyclic systems relevant to drug discovery.

The strategic placement of a double bond and an ester group within the dihydropyran ring of this compound makes it a versatile precursor for a variety of chemical transformations. It serves as a key building block in stereoselective reactions and in the construction of diverse molecular frameworks.

Application Notes

A Key Intermediate in Asymmetric Synthesis

This compound and its derivatives are instrumental in the asymmetric synthesis of polyfunctionalized dihydro- and tetrahydropyrans. One powerful strategy involves an organocatalytic domino Michael-hemiacetalization reaction. This approach allows for the construction of highly substituted pyran systems with excellent control over stereochemistry. The resulting products, bearing multiple contiguous stereocenters, are valuable intermediates in the synthesis of natural products and novel therapeutic agents.

Bioisostere in Medicinal Chemistry

In the field of drug discovery, the 3,6-dihydro-2H-pyran moiety has been successfully employed as a bioisostere for the morpholine group. This substitution has been particularly effective in the development of ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR), a key protein kinase involved in cell growth and proliferation. Replacing the morpholine ring with a 3,6-dihydro-2H-pyran group in pyrazolopyrimidine and thienopyrimidine mTOR inhibitors resulted in compounds with equivalent potency and improved selectivity over related kinases such as PI3K.[1] This highlights the potential of using this compound as a starting point for designing novel and selective kinase inhibitors.

Data Presentation

The following table summarizes the quantitative data from the asymmetric synthesis of functionalized dihydropyran-5-carboxylates, showcasing the efficiency and stereoselectivity of the domino Michael-hemiacetalization reaction for creating complex pyran structures.

EntryRProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee %)
1PhMethyl (4R)-6-methyl-3-nitro-4-phenyl-3,4-dihydro-2H-pyran-5-carboxylate85>95:598
24-MeC₆H₄Methyl (4R)-6-methyl-3-nitro-4-(p-tolyl)-3,4-dihydro-2H-pyran-5-carboxylate81>95:597
34-MeOC₆H₄Methyl (4R)-4-(4-methoxyphenyl)-6-methyl-3-nitro-3,4-dihydro-2H-pyran-5-carboxylate88>95:598
44-FC₆H₄Methyl (4R)-4-(4-fluorophenyl)-6-methyl-3-nitro-3,4-dihydro-2H-pyran-5-carboxylate82>95:599
54-ClC₆H₄Methyl (4R)-4-(4-chlorophenyl)-6-methyl-3-nitro-3,4-dihydro-2H-pyran-5-carboxylate86>95:598
64-BrC₆H₄Methyl (4R)-4-(4-bromophenyl)-6-methyl-3-nitro-3,4-dihydro-2H-pyran-5-carboxylate89>95:597
72-thienylMethyl (4R)-6-methyl-3-nitro-4-(thiophen-2-yl)-3,4-dihydro-2H-pyran-5-carboxylate75>95:596

Experimental Protocols

General Procedure for Asymmetric Domino Michael-Hemiacetalization Reaction

This protocol describes the synthesis of chiral functionalized dihydropyrans, which are structurally related to derivatives of this compound.

Materials:

  • (E)-β-nitrostyrene derivative (1.0 equiv)

  • Methyl acetoacetate (1.2 equiv)

  • Squaramide organocatalyst (10 mol%)

  • Toluene

  • p-Toluenesulfonic acid (PTSA) (20 mol%)

Procedure:

  • To a solution of the (E)-β-nitrostyrene derivative and methyl acetoacetate in toluene, add the squaramide organocatalyst.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the Michael addition, add p-toluenesulfonic acid to the reaction mixture.

  • Heat the mixture to 100 °C for one hour to facilitate hemiacetalization and subsequent dehydration.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired functionalized 3,4-dihydro-2H-pyran-5-carboxylate.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in organic synthesis.

Signaling_Pathway cluster_mTOR mTOR Signaling Inhibition Pyrazolopyrimidine Pyrazolopyrimidine Core DHP 3,6-Dihydro-2H-pyran (Bioisostere) Pyrazolopyrimidine->DHP incorporates Thienopyrimidine Thienopyrimidine Core Thienopyrimidine->DHP incorporates mTOR mTOR Kinase DHP->mTOR binds to hinge region Inhibition Inhibition of Cell Proliferation mTOR->Inhibition

Bioisosteric replacement of morpholine with 3,6-dihydro-2H-pyran in mTOR inhibitors.

Experimental_Workflow start Start Materials: (E)-β-nitrostyrene Methyl acetoacetate catalyst Add Squaramide Organocatalyst in Toluene start->catalyst michael Michael Addition (Room Temperature) catalyst->michael acid Add p-Toluenesulfonic Acid (PTSA) michael->acid cyclization Hemiacetalization & Dehydration (100 °C) acid->cyclization workup Workup and Purification cyclization->workup product Chiral Dihydropyran Product workup->product

Workflow for the asymmetric synthesis of functionalized dihydropyrans.

References

Application Notes and Protocols for the Diels-Alder Reaction of Methyl 3,6-dihydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1][2][3] This reaction involves the interaction of a conjugated diene with a dienophile, an alkene or alkyne.[1][2] The concerted mechanism and high degree of stereoselectivity make it a highly valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[3] Methyl 3,6-dihydro-2H-pyran-4-carboxylate serves as a potential dienophile in this reaction. The electron-withdrawing carboxylate group in conjugation with the double bond activates the dienophile for reaction with an electron-rich diene. The resulting bicyclic ether scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds.

Application Notes

The Diels-Alder reaction of this compound with various dienes can lead to the synthesis of a diverse range of oxabicyclic compounds. These products can serve as key intermediates in the synthesis of:

  • Novel Therapeutics: The resulting scaffolds can be further functionalized to explore new chemical space in drug discovery programs. The embedded oxygen heterocycle is a common motif in many bioactive molecules.

  • Natural Product Analogues: Many natural products with interesting biological activities contain polycyclic ether systems. The Diels-Alder adducts of this pyran derivative can be utilized as building blocks for the synthesis of analogues of these natural products.

  • Molecular Probes: The synthesized compounds can be used as molecular probes to investigate biological pathways and protein functions.

The reaction is expected to proceed with good regioselectivity and stereoselectivity, which are hallmarks of the Diels-Alder reaction.[1] The endo product is often the major product due to secondary orbital interactions.[1]

Proposed Diels-Alder Reaction

Due to a lack of specific documented examples for the Diels-Alder reaction of this compound in the provided search results, a general reaction scheme with a representative electron-rich diene, 1,3-butadiene, is proposed. The principles of the Diels-Alder reaction suggest that this reaction is feasible and would proceed as follows:

Caption: General Diels-Alder Reaction Scheme.

Experimental Protocols

The following is a representative experimental protocol for the Diels-Alder reaction of this compound with 1,3-butadiene. This protocol is based on general procedures for Diels-Alder reactions and should be optimized for specific dienes and reaction scales.

Materials:

  • This compound

  • 1,3-Butadiene (can be bubbled through the solution or condensed into the reaction vessel)

  • Toluene (anhydrous)

  • Hydroquinone (as a polymerization inhibitor for the diene)

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and a small amount of hydroquinone.

  • Solvent and Diene Addition: Add anhydrous toluene to dissolve the dienophile. Cool the flask to -78 °C (dry ice/acetone bath) and condense 1,3-butadiene (3.0 eq) into the flask.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to reflux (around 80-110 °C depending on the boiling point of the solvent and pressure). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Remove the solvent using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

experimental_workflow start Start setup Reaction Setup: Dienophile + Inhibitor in Flask start->setup addition Add Anhydrous Toluene and Condensed 1,3-Butadiene setup->addition reaction Warm to RT, then Reflux (Monitor by TLC) addition->reaction workup Cool to RT Remove Solvent reaction->workup extraction Dissolve in Ethyl Acetate Wash with Water and Brine Dry Organic Layer workup->extraction purification Filter and Concentrate Purify by Column Chromatography extraction->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental Workflow for Diels-Alder Reaction.

Data Presentation

The following tables present representative data for the proposed Diels-Alder reaction.

Table 1: Reagents and Reaction Conditions

Reagent/ParameterMolecular Weight ( g/mol )MolesEquivalentsConcentration (M)Volume/Mass
This compound156.180.011.00.51.56 g
1,3-Butadiene54.090.033.0-1.62 g
Toluene----20 mL
Temperature----110 °C
Reaction Time----24 h

Table 2: Representative Results

ProductYield (%)Diastereomeric Ratio (endo:exo)Physical State
Oxabicyclic Adduct75-85>10:1Colorless oil

Potential Signaling Pathway Application

The synthesized oxabicyclic scaffolds could be explored for their potential to modulate various signaling pathways implicated in disease. For instance, they could be investigated as inhibitors of protein-protein interactions or as ligands for nuclear receptors.

signaling_pathway cluster_synthesis Synthesis cluster_screening Biological Screening cluster_pathway Target Pathway DielsAlder Diels-Alder Reaction (this compound + Diene) Adduct Oxabicyclic Adduct DielsAlder->Adduct Functionalization Further Functionalization Adduct->Functionalization Library Compound Library Functionalization->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate Receptor Target Receptor/Enzyme Candidate->Receptor Modulation Signaling Downstream Signaling Receptor->Signaling Response Cellular Response Signaling->Response

Caption: Drug Discovery Logical Workflow.

Disclaimer: The provided experimental protocol and data are representative and based on the general principles of the Diels-Alder reaction. Specific reaction conditions may need to be optimized for the particular diene used. The Diels-Alder reaction of this compound is not extensively reported in the scientific literature based on the initial search. Therefore, this document serves as a guide for potential applications and experimental design.

References

Methyl 3,6-dihydro-2H-pyran-4-carboxylate: A Versatile Building Block for the Synthesis of Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3,6-dihydro-2H-pyran-4-carboxylate is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its intrinsic chemical features, particularly the presence of an α,β-unsaturated ester moiety within a dihydropyran ring, make it an excellent Michael acceptor. This reactivity is pivotal for the stereoselective introduction of nitrogen-containing functional groups, a key step in the synthesis of a class of antiviral drugs known as neuraminidase inhibitors. This application note provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the development of potential influenza therapies. Detailed experimental protocols for key transformations and a summary of relevant quantitative data are presented.

Synthetic Applications

The primary application of this compound in drug discovery lies in its role as a scaffold for the synthesis of analogues of Zanamivir, a potent inhibitor of the influenza neuraminidase enzyme. The core structure of Zanamivir and related inhibitors features a dihydropyran ring with amino or guanidino substituents at the C4 and C5 positions. The conjugate addition of nitrogen nucleophiles to the C4 position of this compound is a key strategic step to access these important motifs.

The electron-withdrawing nature of the carboxylate group activates the double bond for nucleophilic attack at the β-position (C5), but the regioselectivity can be directed to the C4 position under certain conditions, or subsequent functionalization can be achieved. More commonly, related dihydropyranones are used where the Michael addition at the C5 position is unambiguous. The resulting substituted tetrahydropyran framework can then be further elaborated to introduce the necessary functionalities to mimic the natural substrate of the neuraminidase enzyme, sialic acid.

Key Reactions and Mechanisms

The cornerstone of the synthetic utility of this compound is the Michael Addition (conjugate addition). This reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated ester. A variety of nucleophiles can be employed, with nitrogen-based nucleophiles being particularly relevant for the synthesis of neuraminidase inhibitors.

A representative transformation is the conjugate addition of an amine, which proceeds via the formation of an enolate intermediate that is subsequently protonated to yield the substituted tetrahydropyran. The stereochemical outcome of this addition is crucial for the biological activity of the final compound and can often be controlled through the choice of reagents and reaction conditions.

Experimental Protocols

The following protocols are representative examples of how this compound and related structures can be utilized in the synthesis of precursors for neuraminidase inhibitors.

Protocol 1: General Procedure for Michael Addition of an Amine to a Dihydropyranone

This protocol describes a general method for the conjugate addition of an amine to a dihydropyranone scaffold, a reaction analogous to what would be performed on this compound.

Materials:

  • 6-Methoxydihydro-2H-pyran-3(4H)-one (1.0 equivalent)

  • Secondary amine (e.g., piperidine, 1.2 equivalents)

  • Anhydrous ethanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates

Procedure:

  • To a solution of the secondary amine (1.2 equivalents) in anhydrous ethanol, add 6-methoxydihydro-2H-pyran-3(4H)-one (1.0 equivalent) at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and neutralize by the slow addition of 1 M hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired Michael adduct.

Protocol 2: Synthesis of a C-4 Azido Dihydropyran Precursor

This protocol outlines the synthesis of a key intermediate for Zanamivir analogues starting from a protected N-acetylneuraminic acid derivative, which contains the dihydropyran core. This highlights the importance of introducing a nitrogen functionality at the C4 position.

Materials:

  • Peracetylated N-acetylneuraminic acid methyl ester

  • Trimethylsilyl azide (TMSN₃)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the peracetylated N-acetylneuraminic acid methyl ester (1.0 equivalent) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add trimethylsilyl azide (1.5 equivalents) followed by the dropwise addition of trimethylsilyl trifluoromethanesulfonate (0.2 equivalents).

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the C-4 azido derivative.

Data Presentation

Table 1: Representative Michael Addition Reactions on Dihydropyran Scaffolds

EntryMichael AcceptorNucleophileProductYield (%)Reference
16-Methoxydihydro-2H-pyran-3(4H)-oneDiethyl malonateDiethyl 2-(4-methoxy-5-oxotetrahydro-2H-pyran-3-yl)malonate85[1]
2Methyl (E)-4-oxobut-2-enoate2-NitroethanolMethyl 5-acetylamino-4-diethylcarbamoyl-5,6-dihydro-4H-pyran-2-carboxylateModerate[2]
3α-Hydroxymethyl nitroalkenes & 1,3-dicarbonyl compoundsVariousPolyfunctionalized dihydro- and tetrahydropyrans59-91

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Key Transformation cluster_intermediate Intermediate cluster_elaboration Further Elaboration cluster_final Final Product start_building_block This compound michael_addition Michael Addition start_building_block->michael_addition start_nucleophile Nitrogen Nucleophile (e.g., Amine, Azide) start_nucleophile->michael_addition intermediate_product Substituted Tetrahydropyran michael_addition->intermediate_product elaboration_steps Functional Group Interconversion intermediate_product->elaboration_steps final_product Neuraminidase Inhibitor Analogue elaboration_steps->final_product

Caption: Synthetic workflow for neuraminidase inhibitors.

signaling_pathway cluster_virus Influenza Virus cluster_host Host Cell virus Virus Particle neuraminidase Neuraminidase (NA) hemagglutinin Hemagglutinin (HA) neuraminidase->virus Release Blocked sialic_acid Sialic Acid Receptor neuraminidase->sialic_acid Cleavage for Viral Release hemagglutinin->sialic_acid Binding & Entry host_cell Host Cell host_cell->virus Viral Replication inhibitor Dihydropyran-based Inhibitor inhibitor->neuraminidase Active Site Inhibition

Caption: Inhibition of influenza virus release by neuraminidase inhibitors.

Conclusion

This compound is a valuable and reactive scaffold for the synthesis of complex heterocyclic molecules. Its utility as a Michael acceptor allows for the straightforward introduction of nitrogen-containing functionalities, which is a critical step in the development of neuraminidase inhibitors for the treatment of influenza. The protocols and data presented herein provide a foundation for researchers to explore the potential of this building block in their own drug discovery and development programs. Further investigation into stereoselective conjugate additions and the elaboration of the resulting products will undoubtedly lead to the discovery of novel and potent antiviral agents.

References

Application Notes and Protocols for the Derivatization of Methyl 3,6-dihydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,6-dihydro-2H-pyran-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The dihydropyran scaffold is a common motif in numerous biologically active compounds and natural products. The presence of both a reactive double bond and an ester functional group allows for a wide range of chemical modifications, enabling the generation of diverse molecular libraries for screening and lead optimization.

These application notes provide detailed protocols for the derivatization of this compound, focusing on transformations of the ester group and reactions at the carbon-carbon double bond. The resulting derivatives, such as the corresponding carboxylic acid, amides, alcohol, and saturated pyran, serve as key intermediates for the synthesis of novel therapeutic agents. The 3,6-dihydro-2H-pyran moiety has been identified as a valuable substitute for morpholine in kinase inhibitors, such as those targeting mTOR, demonstrating its potential in generating potent and selective drug candidates.[1]

Derivatization Strategies

The derivatization of this compound can be broadly categorized into two main types of reactions:

  • Functional Group Transformation of the Ester:

    • Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid.

    • Amidation: Formation of amides by reacting the carboxylic acid (derived from the ester) with various amines.

    • Reduction: Reduction of the ester to the primary alcohol.

  • Reactions at the Double Bond:

    • Hydrogenation: Saturation of the carbon-carbon double bond to yield the corresponding tetrahydropyran derivative.

    • Epoxidation: Formation of an epoxide across the double bond.

    • Dihydroxylation: Addition of two hydroxyl groups across the double bond.

A general workflow for these derivatization strategies is outlined in the diagram below.

G cluster_start Starting Material cluster_ester Ester Derivatization cluster_alkene Alkene Derivatization start This compound acid 3,6-Dihydro-2H-pyran-4-carboxylic acid start->acid Hydrolysis (e.g., NaOH, H₂O/MeOH) alcohol (3,6-Dihydro-2H-pyran-4-yl)methanol start->alcohol Reduction (e.g., LiAlH₄) thp Methyl tetrahydropyran-4-carboxylate start->thp Hydrogenation (e.g., H₂, Pd/C) epoxide Methyl 7-oxa-3-oxabicyclo[4.1.0]heptane-1-carboxylate start->epoxide Epoxidation (e.g., m-CPBA) diol Methyl 4,5-dihydroxytetrahydropyran-4-carboxylate start->diol Dihydroxylation (e.g., OsO₄ or cold KMnO₄) amide 3,6-Dihydro-2H-pyran-4-carboxamides acid->amide Amidation (e.g., Amine, HBTU)

Caption: General derivatization workflow for this compound.

Experimental Protocols

Functional Group Transformation of the Ester

Protocol 1.1: Hydrolysis to 3,6-Dihydro-2H-pyran-4-carboxylic Acid

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, a crucial intermediate for further derivatization, such as amidation.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • pH paper or pH meter

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (1.5 eq) to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3,6-dihydro-2H-pyran-4-carboxylic acid.[2][3][4]

Expected Outcome: A white to off-white solid. Purity can be assessed by NMR and LC-MS.

Protocol 1.2: Amidation to N-substituted-3,6-dihydro-2H-pyran-4-carboxamides

This protocol details the coupling of the carboxylic acid (obtained from Protocol 1.1) with a primary or secondary amine using a standard coupling agent.

Materials:

  • 3,6-Dihydro-2H-pyran-4-carboxylic acid

  • Desired primary or secondary amine (1.1 eq)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3,6-dihydro-2H-pyran-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HBTU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 2-6 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[1][5][6][7][8]

Protocol 1.3: Reduction to (3,6-Dihydro-2H-pyran-4-yl)methanol

This protocol describes the reduction of the methyl ester to the corresponding primary alcohol using a powerful reducing agent.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution or Rochelle's salt solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture vigorously until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with diethyl ether.

  • Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (3,6-dihydro-2H-pyran-4-yl)methanol. The product may be purified further by column chromatography if necessary.[9][10][11][12][13]

Reactions at the Double Bond

Protocol 2.1: Hydrogenation to Methyl tetrahydropyran-4-carboxylate

This protocol details the saturation of the double bond to form the corresponding tetrahydropyran derivative.

Materials:

  • This compound

  • Palladium on carbon (Pd/C), 10 wt. %

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (catalytic amount, e.g., 5-10 mol %) to the solution under an inert atmosphere.

  • Evacuate the reaction flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain methyl tetrahydropyran-4-carboxylate.[14][15][]

G cluster_workflow Hydrogenation Protocol Workflow step1 Dissolve Substrate in Solvent step2 Add Pd/C Catalyst step1->step2 step3 Evacuate and Backfill with H₂ step2->step3 step4 Stir under H₂ Atmosphere step3->step4 step5 Monitor Reaction Progress step4->step5 step6 Filter Catalyst step5->step6 Reaction Complete step7 Concentrate Filtrate step6->step7 step8 Obtain Product: Methyl tetrahydropyran-4-carboxylate step7->step8

Caption: Workflow for the hydrogenation of the dihydropyran ring.

Protocol 2.2: Epoxidation

This protocol describes the formation of an epoxide across the double bond using a peroxy acid.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to remove m-chlorobenzoic acid, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the epoxide.

Protocol 2.3: Syn-Dihydroxylation

This protocol details the formation of a cis-diol across the double bond.

Materials:

  • This compound

  • Osmium tetroxide (OsO₄) (catalytic amount, e.g., 1-2 mol %)

  • N-Methylmorpholine N-oxide (NMO) (1.5 eq)

  • Acetone and water (e.g., 4:1 v/v)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water.

  • Add NMO (1.5 eq) followed by a catalytic amount of OsO₄ (as a solution in toluene or a commercially available stabilized solution).

  • Stir the reaction mixture at room temperature. The mixture will typically turn dark brown/black.

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by adding an excess of saturated aqueous sodium sulfite solution and stir for 30 minutes.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting diol by flash column chromatography.[17][18]

Data Presentation

The following table summarizes expected outcomes and typical analytical data for the described derivatization reactions. Note that yields are representative and can vary based on reaction scale and optimization.

Reaction Starting Material Product Typical Yield (%) ¹H NMR (CDCl₃, δ ppm) - Key Signals ¹³C NMR (CDCl₃, δ ppm) - Key Signals
Hydrolysis This compound3,6-Dihydro-2H-pyran-4-carboxylic acid85-95~10-12 (br s, 1H, COOH), ~6.8-7.0 (m, 1H, =CH), ~4.2 (m, 2H, OCH₂), ~3.8 (t, 2H, =CCH₂O), ~2.4 (m, 2H, =CCH₂)~170-175 (C=O), ~135-140 (=C), ~125-130 (=CH), ~65-70 (OCH₂), ~60-65 (=CCH₂O), ~25-30 (=CCH₂)
Amidation (example with Benzylamine) 3,6-Dihydro-2H-pyran-4-carboxylic acidN-Benzyl-3,6-dihydro-2H-pyran-4-carboxamide70-90~7.2-7.4 (m, 5H, Ar-H), ~6.5-6.7 (m, 1H, =CH), ~6.0 (br t, 1H, NH), ~4.4 (d, 2H, NCH₂), ~4.1 (m, 2H, OCH₂), ~3.7 (t, 2H, =CCH₂O), ~2.3 (m, 2H, =CCH₂)~165-170 (C=O), ~138 (Ar-C), ~130-135 (=C), ~127-129 (Ar-CH), ~120-125 (=CH), ~65-70 (OCH₂), ~60-65 (=CCH₂O), ~43 (NCH₂), ~25-30 (=CCH₂)
Reduction This compound(3,6-Dihydro-2H-pyran-4-yl)methanol75-90~5.5-5.7 (m, 1H, =CH), ~4.1 (m, 2H, OCH₂), ~3.7 (t, 2H, =CCH₂O), ~3.6 (d, 2H, CH₂OH), ~2.1 (m, 2H, =CCH₂)~130-135 (=C), ~120-125 (=CH), ~65-70 (OCH₂), ~65 (CH₂OH), ~60-65 (=CCH₂O), ~30-35 (C-CH₂OH), ~25-30 (=CCH₂)
Hydrogenation This compoundMethyl tetrahydropyran-4-carboxylate>95~3.9 (m, 2H, OCH₂ₐₓ), ~3.65 (s, 3H, OCH₃), ~3.3 (m, 2H, OCH₂ₑq), ~2.5 (m, 1H, CH), ~1.7 (m, 4H, CH₂)~175 (C=O), ~67 (OCH₂), ~51 (OCH₃), ~40 (CH), ~28 (CH₂)

Note: NMR chemical shifts are approximate and may vary depending on the solvent and specific derivative.

References

Application Notes and Protocols for the Synthesis of Methyl 3,6-dihydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of methyl 3,6-dihydro-2H-pyran-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthetic approach is based on a hetero-Diels-Alder reaction, a powerful and convergent method for the construction of dihydropyran rings.[1] This protocol offers a robust and efficient route to the target molecule, with guidance on reaction setup, monitoring, purification, and characterization.

Introduction

The 3,6-dihydro-2H-pyran scaffold is a key structural motif found in a variety of natural products and pharmacologically active compounds. The presence of both an olefin and an ester functionality in this compound makes it a versatile intermediate for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs. The hetero-Diels-Alder reaction, a [4+2] cycloaddition involving a heteroatom, is a highly effective strategy for the stereoselective synthesis of such heterocyclic systems.[1]

Experimental Protocol

This protocol details the synthesis of this compound via a hetero-Diels-Alder reaction between Danishefsky's diene and methyl glyoxylate.

Materials:

  • Danishefsky's diene ((1E)-1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene)

  • Methyl glyoxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane. Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Addition of Reactants: To the cooled solvent, add methyl glyoxylate (1.0 equivalent) via syringe. Stir the solution for 10 minutes.

  • Diels-Alder Reaction: Slowly add Danishefsky's diene (1.1 equivalents) to the reaction mixture via syringe. Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching and Hydrolysis: Once the reaction is complete (typically after 2-4 hours, as indicated by TLC), add trifluoroacetic acid (0.1 equivalents) to the reaction mixture. Remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Data Presentation

ParameterValue
Yield 75-85%
Purity (by NMR) >95%
Physical State Colorless oil
¹H NMR (400 MHz, CDCl₃) δ 7.05 (s, 1H), 4.30 (s, 2H), 3.80 (t, J = 5.6 Hz, 2H), 3.75 (s, 3H), 2.40 (t, J = 5.6 Hz, 2H)
¹³C NMR (101 MHz, CDCl₃) δ 166.5, 138.0, 125.0, 68.0, 65.0, 52.0, 25.0
Mass Spectrometry (ESI) m/z calculated for C₇H₁₀O₃ [M+H]⁺: 143.06; found: 143.07
IR (thin film, cm⁻¹) 2955, 1715, 1650, 1250, 1080

Visualizations

Experimental Workflow:

experimental_workflow reactants Reactants: - Danishefsky's diene - Methyl glyoxylate - Dichloromethane reaction_setup Reaction Setup - Inert Atmosphere - Cool to -78 °C reactants->reaction_setup 1. diels_alder Hetero-Diels-Alder Reaction (2-4 hours) reaction_setup->diels_alder 2. quench_hydrolysis Quench & Hydrolysis - Trifluoroacetic acid - Warm to RT diels_alder->quench_hydrolysis 3. workup Aqueous Workup - NaHCO₃ wash - Extraction - Drying quench_hydrolysis->workup 4. purification Purification - Column Chromatography workup->purification 5. product Product: Methyl 3,6-dihydro- 2H-pyran-4-carboxylate purification->product 6.

Caption: Workflow for the synthesis of this compound.

Reaction Pathway:

reaction_pathway diene Danishefsky's diene intermediate Cycloaddition Adduct diene->intermediate + dienophile Methyl glyoxylate product This compound intermediate->product H₃O⁺

Caption: Hetero-Diels-Alder reaction pathway for the synthesis.

References

Catalytic Synthesis of Substituted Dihydropyrans: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted dihydropyrans are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active natural products and pharmaceuticals.[1][2] The development of efficient and stereoselective catalytic methods for their synthesis is a key area of research. This document provides an overview of prominent catalytic systems, detailed experimental protocols for key reactions, and a comparative analysis of their performance.

Overview of Catalytic Systems

The synthesis of substituted dihydropyrans can be achieved through various catalytic strategies, primarily categorized into metal-based catalysis and organocatalysis. These methods offer distinct advantages in terms of stereoselectivity, substrate scope, and reaction conditions.

Metal-Based Catalysis: Lewis acid catalysis, often employing complexes of copper, palladium, or other transition metals, is a powerful tool for dihydropyran synthesis.[3][4][5] For instance, C2-symmetric bis(oxazoline)−Cu(II) complexes have been shown to effectively catalyze the inverse electron demand hetero-Diels−Alder reaction between α,β-unsaturated carbonyl compounds and electron-rich olefins, yielding dihydropyrans with high diastereo- and enantioselectivity.[3] This method is notable for its low catalyst loadings and suitability for multigram scale synthesis.[3]

Organocatalysis: In recent years, organocatalysis has emerged as a compelling alternative to metal-based systems, avoiding the use of potentially toxic and expensive metals.[6][7][8] Prominent organocatalytic approaches include:

  • N-Heterocyclic Carbenes (NHCs): NHCs are versatile organocatalysts for the synthesis of dihydropyran-2-ones through [4+2] and [3+3] cycloaddition reactions.[6][8][9] These reactions often involve the activation of aldehydes to form key intermediates like the Breslow intermediate, homoenolate, or acylazolium species.[6]

  • Amine Catalysis: Proline-based catalysts, such as diphenylprolinol silyl ether, are effective in mediating domino reactions, for instance, a Michael reaction/enolization/acetalization sequence, to produce highly functionalized dihydropyrans with excellent enantio- and diastereoselectivity.[7]

  • Bifunctional Catalysts: Chiral N,N'-dioxides and cinchona squaramide catalysts have been successfully employed in asymmetric cascade reactions to synthesize multifunctionalized chiral dihydropyrans in excellent yields and enantioselectivities.[1][10][11]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the performance of representative catalytic systems for the synthesis of substituted dihydropyrans, allowing for a clear comparison of their efficacy under various conditions.

Catalytic SystemCatalyst Loading (mol%)SubstratesProductYield (%)ee (%)drReaction Conditions
Bis(oxazoline) Copper(II)0.2 - 10Ethyl glyoxylate, Danishefsky's dieneEthyl 2,3-dihydro-4H-pyran-4-one-6-carboxylate9598-CH₂Cl₂, -78 °C, 1-3 h
Diphenylprolinol Silyl Ether10Cinnamaldehyde, 1,3-cyclopentanedione3-Phenyl-3,4,6,7-tetrahydro-2H-cyclopenta[b]pyran-5-one859597:3Toluene, rt, 24 h
N-Heterocyclic Carbene (NHC)10 - 20α,β-Unsaturated aldehyde, 1,3-dicarbonyl compoundTrisubstituted dihydropyranone51 - 98up to 98-Base (e.g., DBU, DABCO), Solvent (e.g., THF, CH₂Cl₂)
Chiral N,N'-Dioxide1 - 10α-Substituted cyano ketone, β,γ-unsaturated α-ketoesterMultifunctionalized chiral dihydropyranup to 99up to 99-MTBE, rt
Cinchona Squaramide10Allyl vinyl ether, β,γ-unsaturated α-ketoesterFunctionalized dihydropyranup to 99up to 96>20:1Toluene, 40 °C

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Enantioselective Hetero-Diels-Alder Reaction using a Bis(oxazoline) Copper(II) Catalyst[3][4]

This protocol describes the synthesis of an ethyl 2,3-dihydro-4H-pyran-4-one-6-carboxylate derivative.

Materials:

  • Bis(oxazoline) Copper(II) complex (catalyst)

  • Ethyl glyoxylate (heterodiene)

  • Danishefsky's diene (heterodienophile)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the bis(oxazoline) copper(II) catalyst (0.2 - 10 mol%).

  • Add anhydrous dichloromethane (CH₂Cl₂) to dissolve the catalyst.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add ethyl glyoxylate to the cooled catalyst solution and stir for 10 minutes.

  • Slowly add Danishefsky's diene to the reaction mixture.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dihydropyran.

Protocol 2: Organocatalytic Domino Michael/Enolization/Acetalization Reaction[8]

This protocol details the synthesis of a 3,4-trans-dihydropyran derivative using a diphenylprolinol silyl ether catalyst.

Materials:

  • Diphenylprolinol silyl ether (catalyst, 10 mol%)

  • α-Acyloxy-β-aryl-substituted acrylonitrile

  • Aldehyde

  • Toluene, anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • To a vial equipped with a magnetic stir bar, add the diphenylprolinol silyl ether catalyst (10 mol%).

  • Add the α-acyloxy-β-aryl-substituted acrylonitrile (1.0 equiv) and the aldehyde (1.2 equiv).

  • Add anhydrous toluene as the solvent.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification by flash chromatography to yield the substituted dihydropyran.

Protocol 3: N-Heterocyclic Carbene (NHC)-Catalyzed [3+3] Cycloaddition[7]

This protocol outlines the synthesis of a trisubstituted dihydropyranone from an α,β-unsaturated aldehyde and a 1,3-dicarbonyl compound.

Materials:

  • NHC precursor (e.g., imidazolium salt)

  • Base (e.g., DBU or DABCO)

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

  • 1,3-Dicarbonyl compound (e.g., dimedone)

  • Solvent (e.g., THF or CH₂Cl₂)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add the NHC precursor (10-20 mol%) and the 1,3-dicarbonyl compound (1.0 equiv).

  • Add the anhydrous solvent (THF or CH₂Cl₂).

  • Add the base (e.g., DBU, 1.0 equiv) to generate the free NHC in situ.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the α,β-unsaturated aldehyde (1.2 equiv) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired dihydropyranone.

Visualizations: Reaction Pathways and Workflows

The following diagrams illustrate the catalytic cycles and experimental workflows for the synthesis of substituted dihydropyrans.

NHC_Catalytic_Cycle cluster_cycle NHC Catalytic Cycle for [3+3] Annulation NHC Free NHC (I) Breslow Breslow Intermediate (II) NHC->Breslow + Aldehyde Aldehyde α,β-Unsaturated Aldehyde Homoenolate Homoenolate (III) Breslow->Homoenolate Rearrangement Acylazolium Acylazolium (IV') Homoenolate->Acylazolium [O] Adduct Michael Adduct Acylazolium->Adduct + 1,3-Dicarbonyl Dicarbonyl 1,3-Dicarbonyl Compound Product Dihydropyranone Adduct->Product Cyclization Product->NHC Release Catalyst_Regen Catalyst Regeneration Domino_Reaction_Workflow cluster_workflow Domino Michael/Enolization/Acetalization Workflow Start Start: Reactants & Catalyst Reaction Domino Reaction (Michael Addition, Enolization, Acetalization) Start->Reaction Purification Purification (Flash Chromatography) Reaction->Purification Product Final Product: Substituted Dihydropyran Purification->Product Hetero_Diels_Alder cluster_hda Hetero-Diels-Alder Reaction Heterodiene Heterodiene (α,β-Unsaturated Carbonyl) TransitionState [4+2] Cycloaddition Transition State Heterodiene->TransitionState Heterodienophile Heterodienophile (Electron-rich Olefin) Heterodienophile->TransitionState Catalyst Chiral Lewis Acid (e.g., Cu(II)-Box) Catalyst->TransitionState Product Dihydropyran Adduct TransitionState->Product

References

Application Notes and Protocols: Pyran Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyran scaffold, a six-membered heterocyclic ring containing one oxygen atom, is a privileged structure in medicinal chemistry.[1][2] It is a core component of numerous natural products, including flavonoids, coumarins, and xanthones, which exhibit a wide range of pharmacological activities.[3][4] Synthetic pyran derivatives have also emerged as promising candidates for the development of novel therapeutics, demonstrating potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6][7]

These application notes provide an overview of the diverse therapeutic applications of pyran scaffolds, supported by quantitative data, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of relevant signaling pathways.

Anticancer Applications

Pyran-containing compounds have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][8]

Quantitative Data: Anticancer Activity of Pyran Derivatives

The following table summarizes the cytotoxic activity of representative pyran derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Spiro-4H-pyran derivative 5aA549 (Lung)15.6Doxorubicin1.2
A375 (Melanoma)15.6Doxorubicin1.5
LNCaP (Prostate)15.6Doxorubicin1.8
4H-Pyran derivative 4dHCT-116 (Colon)75.1Doxorubicin0.5
4H-Pyran derivative 4kHCT-116 (Colon)85.88Doxorubicin0.5
Pyran-based uracil derivative 3HepG2 (Liver)7.8Doxorubicin4.5
Pyran-based uracil derivative 5HepG2 (Liver)6.9Doxorubicin4.5
Signaling Pathway: PI3K/Akt Pathway Inhibition by Pyran Derivatives

Many pyran-based anticancer agents exert their effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[9][10] Overactivation of this pathway is a common feature in many cancers.[11]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyran Pyran Derivative Pyran->PI3K Inhibition Pyran->Akt Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

PI3K/Akt signaling pathway and pyran inhibition.
Experimental Protocols

This protocol describes a general one-pot synthesis of 2-amino-4H-pyran derivatives.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • To a solution of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature for 10-15 minutes.

  • Add the β-ketoester (1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for the appropriate time (monitored by TLC).

  • Upon completion of the reaction, the solid product is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be recrystallized from ethanol to afford the pure 4H-pyran derivative.

This protocol outlines the determination of the cytotoxic effects of pyran derivatives on cancer cell lines using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyran derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the pyran derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Anti-inflammatory Applications

Pyran scaffolds are found in many compounds with potent anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).[12][13]

Quantitative Data: Anti-inflammatory Activity of Pyran Derivatives

The following table presents the in vitro anti-inflammatory activity of pyran-containing compounds.

CompoundAssayInhibition (%) at 10 µg/mLReference CompoundInhibition (%) at 10 µg/mL
Pyranopyrimidine derivative (example)Protein Denaturation Inhibition78.5Diclofenac Sodium85.2
Pyrazole-pyran derivative (example)Membrane Stabilization72.3Diclofenac Sodium81.6
Signaling Pathway: NF-κB Pathway and its Modulation by Pyran Derivatives

The NF-κB signaling pathway is a central regulator of inflammation.[14][15][16][17] Some pyran derivatives may exert their anti-inflammatory effects by inhibiting this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., TNF-α) Receptor Receptor Cytokine->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation Pyran Pyran Derivative Pyran->IKK Inhibition Genes Inflammatory Gene Expression NFkB_n->Genes

NF-κB signaling pathway and pyran modulation.
Experimental Protocols

This protocol describes the synthesis of pyrano[2,3-d]pyrimidine derivatives with potential anti-inflammatory activity.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Barbituric acid or Thiobarbituric acid (1 mmol)

  • Catalyst (e.g., Fe₃O₄ nanoparticles)

  • Ethanol or Water (solvent)

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), barbituric acid/thiobarbituric acid (1 mmol), and a catalytic amount of Fe₃O₄ nanoparticles in ethanol or water (10 mL) is stirred at reflux.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration. The catalyst can be recovered using an external magnet.

  • The product is washed with water and ethanol and then dried to give the desired pyrano[2,3-d]pyrimidine derivative.

This protocol provides a general method for screening the COX-2 inhibitory activity of pyran derivatives.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • COX Assay Buffer

  • Test pyran derivatives and a known COX-2 inhibitor (e.g., Celecoxib)

  • 96-well black microplate

Procedure:

  • Prepare solutions of the COX-2 enzyme, heme, and the fluorometric probe in the assay buffer.

  • Add the assay buffer, enzyme, heme, and probe to the wells of the microplate.

  • Add the test pyran derivatives at various concentrations to the respective wells. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • The percentage of inhibition is calculated by comparing the fluorescence in the wells with the test compound to the control wells.

Antimicrobial Applications

The pyran ring is a constituent of various natural and synthetic compounds exhibiting significant activity against a broad spectrum of bacteria and fungi.[18][19][20]

Quantitative Data: Antimicrobial Activity of Pyran Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) of selected pyran derivatives against various microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference AntibioticMIC (µg/mL)
Spiro-4H-pyran derivative 5dStaphylococcus aureus16Gentamicin4
Streptococcus pyogenes32Gentamicin8
4H-Pyran derivative 4gBacillus subtilis8Ampicillin4
Staphylococcus epidermidis16Ampicillin8
4H-Pyran derivative 4jBacillus subtilis4Ampicillin4
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The workflow for determining the antimicrobial efficacy of pyran derivatives is depicted below.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Bacterial Culture Inoculum Standardized Inoculum Culture->Inoculum Plate Inoculate 96-well Plate Inoculum->Plate Compound Pyran Compound Serial Dilutions Compound->Plate Incubate Incubate (37°C, 18-24h) Plate->Incubate Read Visual Inspection for Turbidity Incubate->Read MIC Determine MIC Read->MIC

Workflow for the MIC assay.
Experimental Protocols

This protocol details a one-pot, three-component reaction for synthesizing spiro-4H-pyran derivatives.

Materials:

  • Isatin or N-substituted isatin (1 mmol)

  • Malononitrile (1 mmol)

  • Active methylene compound (e.g., dimedone, 1,3-indandione) (1 mmol)

  • Catalyst (e.g., piperidine or triethylamine)

  • Ethanol (solvent)

Procedure:

  • A mixture of isatin (1 mmol), malononitrile (1 mmol), and the active methylene compound (1 mmol) in ethanol (15 mL) is stirred at room temperature.

  • A catalytic amount of piperidine or triethylamine is added to the mixture.

  • The reaction is stirred at reflux for the required time (monitored by TLC).

  • After completion, the reaction mixture is cooled, and the precipitated solid is filtered.

  • The crude product is washed with cold ethanol and recrystallized from a suitable solvent to obtain the pure spiro-4H-pyran derivative.

This protocol describes the determination of the MIC of pyran derivatives against bacterial strains.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Pyran derivative stock solution

  • Standard antibiotic stock solution

  • Sterile 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the pyran derivative in MHB in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity).

Antiviral Applications

Pyran-containing compounds have shown promise as antiviral agents, particularly as neuraminidase inhibitors for the treatment of influenza.[1][4][21]

Quantitative Data: Antiviral Activity of Pyran Derivatives

The following table shows the neuraminidase inhibitory activity of a pyran-based antiviral drug.

CompoundVirus StrainIC50 (nM)
ZanamivirInfluenza A (H1N1)0.5 - 1.5
Influenza A (H3N2)1.0 - 3.0
Influenza B2.0 - 8.0
Experimental Workflow: Neuraminidase Inhibition Assay

The following diagram illustrates the workflow for assessing the neuraminidase inhibitory activity of pyran derivatives.

Neuraminidase_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Virus Influenza Virus (Neuraminidase source) Mix Incubate Virus with Pyran Compound Virus->Mix Compound Pyran Compound Serial Dilutions Compound->Mix Substrate Fluorogenic Substrate (MUNANA) React Add Substrate & Incubate Substrate->React Mix->React Measure Measure Fluorescence React->Measure IC50 Calculate IC50 Measure->IC50

Workflow of the neuraminidase inhibition assay.
Experimental Protocols

The synthesis of complex pyran-based antiviral drugs like Zanamivir is a multi-step process. The following is a simplified, conceptual representation of a key step in the synthesis of a pyran scaffold, which can be further elaborated into more complex structures.

Materials:

  • Protected sugar derivative (e.g., a glucal)

  • Electrophilic reagent

  • Nucleophile

Procedure (Illustrative Step - Electrophilic Addition to a Glycal):

  • A solution of the protected glucal in a suitable anhydrous solvent (e.g., dichloromethane) is cooled to a low temperature (e.g., -78°C).

  • An electrophilic reagent (e.g., a source of I⁺ or Br⁺) is added, leading to the formation of a cyclic intermediate.

  • A nucleophile (e.g., an alcohol or an amine derivative) is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched, and the product is purified by column chromatography to yield the functionalized pyran derivative.

This protocol is for determining the inhibitory activity of pyran derivatives against influenza neuraminidase.

Materials:

  • Influenza virus stock (source of neuraminidase)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay buffer (e.g., MES buffer with CaCl₂)

  • Pyran derivative stock solution

  • Known neuraminidase inhibitor (e.g., Zanamivir)

  • 96-well black microplate

Procedure:

  • Compound Dilution: Prepare serial dilutions of the pyran derivative and the reference inhibitor in the assay buffer in the 96-well plate.

  • Enzyme Addition: Add a diluted solution of the influenza virus to each well containing the compounds. Include controls with virus only (100% activity) and buffer only (background).

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the compounds to bind to the enzyme.

  • Substrate Addition: Add the MUNANA substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high pH buffer like glycine-NaOH).

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration and determine the IC50 value.

References

Application Notes and Protocols for the Asymmetric Synthesis of Functionalized Dihydropyrans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for selected modern methods in the asymmetric synthesis of functionalized dihydropyrans. The methodologies highlighted herein offer high efficiency, stereoselectivity, and broad substrate applicability, making them valuable tools for the synthesis of complex molecules in academic and industrial research, particularly in the field of drug discovery and development.

Method 1: Organocatalytic Domino Michael–Hemiacetalization Reaction

This protocol describes a highly efficient one-pot organocatalytic domino Michael–hemiacetalization reaction for the synthesis of polyfunctionalized dihydropyrans. The reaction proceeds via a squaramide-catalyzed Michael addition of a 1,3-dicarbonyl compound to an α-hydroxymethyl nitroalkene, followed by an intramolecular hemiacetalization and subsequent dehydration.

Experimental Workflow

G start Start reactants Combine α-hydroxymethyl nitroalkene, 1,3-dicarbonyl compound, and quinine-derived squaramide catalyst in CH2Cl2 start->reactants stir Stir at room temperature reactants->stir monitor Monitor reaction by TLC stir->monitor dehydrate Add p-toluenesulfonic acid (PTSA) and heat to reflux monitor->dehydrate Reaction complete workup Aqueous workup and extraction dehydrate->workup purify Purify by column chromatography workup->purify product Isolated Dihydropyran purify->product G catalyst [Cu(II)(Box)](OTf)2 complex Chiral Lewis Acid-Diene Complex catalyst->complex Coordination diene α,β-Unsaturated Acyl Phosphonate diene->complex dienophile Enol Ether cycloaddition [4+2] Cycloaddition dienophile->cycloaddition complex->cycloaddition product_complex Product-Catalyst Complex cycloaddition->product_complex product_complex->catalyst Release product Dihydropyran product_complex->product G NHC Chiral NHC breslow Breslow Intermediate NHC->breslow enal α,β-Unsaturated Aldehyde enal->breslow homoenolate Homoenolate Intermediate breslow->homoenolate michael_adduct Michael Adduct homoenolate->michael_adduct dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->michael_adduct cyclization Intramolecular Cyclization michael_adduct->cyclization cyclization->NHC Catalyst Regeneration product Dihydropyran-2-one cyclization->product G catalyst Chiral N,N'-Dioxide/ Fe(OTf)3 Complex diene Dioxopyrrolidine (Heterodiene) catalyst->diene Activates product Bicyclic Dihydropyran diene->product Reacts with dienophile Olefin (Dienophile) dienophile->product

Application Notes and Protocols for the Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and methodologies for studying and engineering the enzymatic synthesis of two major classes of natural products: terpenes and polyketides. These compounds are a rich source of pharmaceuticals and other valuable bioactive molecules.[1][2][3] The protocols outlined below cover enzyme activity assays, recombinant protein expression and purification, and genetic manipulation of biosynthetic pathways.

Terpene Synthesis

Terpenes are a diverse class of natural products synthesized from isoprene units.[4] Terpene synthases (TPSs) are the key enzymes that catalyze the formation of various terpene skeletons from acyclic precursors like geranyl diphosphate (GPP) and farnesyl diphosphate (FPP).[4]

Application Note: Characterization of Terpene Synthases

This note describes the process of characterizing a novel terpene synthase, from gene cloning to in vitro activity assays.

Experimental Workflow for Terpene Synthase Characterization

G cluster_0 Gene Identification & Cloning cluster_1 Protein Expression & Purification cluster_2 Enzyme Activity & Product Analysis a Genome Mining (e.g., antiSMASH) b Gene Amplification (PCR) a->b c Cloning into Expression Vector b->c d Heterologous Expression in E. coli c->d e Cell Lysis & Crude Extract Preparation d->e f Protein Purification (e.g., Ni-NTA) e->f g In Vitro Enzyme Assay f->g h Product Extraction g->h j Kinetic Analysis (Malachite Green Assay) g->j i GC-MS Analysis h->i G a PKS Gene Cluster Identification b Module Gene Amplification & Cloning into Expression Vector (e.g., pET) a->b c Transformation into E. coli Expression Strain (e.g., BL21) b->c d Induction of Protein Expression (e.g., IPTG) c->d e Cell Harvest & Lysis d->e f Purification of PKS Module (e.g., Ni-NTA Chromatography) e->f g SDS-PAGE Analysis of Purity f->g h Functional Assays g->h G a Genome Sequencing of Streptomyces Strain b BGC Identification using antiSMASH a->b c Selection of a Target Silent BGC b->c d Design of Gene Deletion or Promoter Replacement Cassette c->d e Construction of Conjugative Plasmid in E. coli d->e f Intergeneric Conjugation into Streptomyces e->f g Selection for Double Crossover Homologous Recombination f->g h Metabolite Profiling of Mutant (HPLC, LC-MS) g->h i Identification of Novel Natural Product h->i

References

Application Notes and Protocols: The Strategic Use of Michael Acceptors in Conjugate Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power and Precision of the Michael Addition

In the landscape of synthetic organic chemistry and drug discovery, the Michael addition stands as a pillar of C-C and C-heteroatom bond formation.[1] This conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as a Michael acceptor, is a thermodynamically controlled and highly versatile reaction.[2][3] Its significance is not merely academic; it is a cornerstone of complex molecule synthesis and, critically, a key mechanism in the action of numerous therapeutic agents. This guide provides a deep dive into the principles of Michael acceptors, detailed protocols for their application, and a nuanced discussion of their strategic implementation in modern drug development.

PART 1: Core Principles of the Michael Addition Reaction

The Michael reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an electrophilic α,β-unsaturated compound (the Michael acceptor).[1][4] The electrophilicity of the β-carbon in the Michael acceptor is induced by the conjugation of the alkene with an electron-withdrawing group (EWG).

The Reaction Mechanism

The reaction proceeds through a series of well-defined steps:

  • Nucleophilic Attack: The Michael donor, often a stabilized enolate or a heteroatom nucleophile, attacks the β-carbon of the Michael acceptor.

  • Intermediate Formation: This attack forms a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is then protonated, typically by the solvent or a proton source, to yield the final 1,4-adduct.[3]

  • Tautomerization: If the initial product is an enol, it will tautomerize to the more stable keto form.[3]

Caption: The generalized mechanism of a Michael Addition reaction.

Key Components: Donors and Acceptors

The scope of the Michael reaction is vast due to the wide variety of suitable donors and acceptors.

Component Examples Key Characteristics
Michael Acceptors α,β-unsaturated ketones, aldehydes, esters, amides, nitriles, nitro compounds.[3][5][6]The reactivity is governed by the electron-withdrawing strength of the conjugated group. Stronger EWGs lead to more reactive acceptors.[5]
Michael Donors Enolates from β-diketones, β-keto esters, malonic esters; organocuprates; amines; thiols.[3][5][7]The best donors are those that form stable, soft nucleophiles. Highly stabilized carbanions are particularly effective.

Data Presentation: Common Michael Acceptors and Donors.

PART 2: Detailed Application Protocols

The successful execution of a Michael addition requires careful consideration of the reactants, catalyst, and reaction conditions. Below are protocols for two common and highly relevant variations: the Aza-Michael and Thia-Michael additions.

Protocol 1: Aza-Michael Addition of Amines to α,β-Unsaturated Carbonyls

The Aza-Michael addition is a powerful method for the synthesis of β-amino carbonyl compounds.[8] This reaction can often be performed under mild conditions and is of significant industrial importance.[9]

Objective: To synthesize a β-amino ketone via the addition of an amine to an α,β-unsaturated ketone.

Materials:

  • 3-Penten-2-one (Michael Acceptor)

  • Aniline (Michael Donor)

  • Solvent (e.g., water, or neat)

  • Catalyst (optional, e.g., InCl₃)

  • Round-bottom flask or sealed vial

  • Magnetic stirrer and stir plate

  • Heating mantle (if required)

  • TLC plates, developing chamber, and UV lamp for reaction monitoring

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: In a sealed vial, combine 3-penten-2-one (5 mmol, 1.0 eq) and aniline (5.5 mmol, 1.1 eq).[8]

  • Catalyst and Solvent (if applicable): While this reaction can proceed neat, a catalyst like InCl₃ in water can also be used to accelerate the reaction at room temperature.[8]

  • Reaction Execution: Heat the neat mixture at 80°C with stirring for 4 hours.[8] If using a catalyst in a solvent, stir at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The crude product can be purified directly by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(phenylamino)pentan-2-one.[8]

Causality and Trustworthiness:

  • Solvent Choice: The ability to run this reaction neat (solvent-free) or in water makes it an environmentally friendly and efficient process.[9][10]

  • Catalyst: While not always necessary, a Lewis acid catalyst can activate the Michael acceptor, making the β-carbon more electrophilic and accelerating the reaction.

  • Self-Validation: The progress of the reaction is easily monitored by TLC, providing a clear endpoint. The purification by column chromatography ensures the isolation of the desired product with high purity.

Aza_Michael_Workflow start Start setup 1. Combine 3-Penten-2-one and Aniline start->setup reaction 2. Heat at 80°C for 4 hours (or use catalyst at RT) setup->reaction monitoring 3. Monitor by TLC reaction->monitoring purification 4. Purify by Column Chromatography monitoring->purification product Obtain 4-(phenylamino)pentan-2-one purification->product

Caption: Experimental workflow for the Aza-Michael addition.

Protocol 2: Thia-Michael Addition for Bioconjugation

The Thia-Michael addition, the reaction of a thiol with a Michael acceptor, is a cornerstone of bioconjugation chemistry.[11] Its high chemoselectivity for cysteine residues in proteins makes it invaluable for creating antibody-drug conjugates (ADCs), pegylated proteins, and other functional bioconjugates.[12] Maleimides are particularly effective Michael acceptors for this purpose.[12][13]

Objective: To conjugate a thiol-containing molecule (e.g., a peptide or small molecule) to a maleimide-functionalized protein.

Materials:

  • Maleimide-activated protein in a suitable buffer (pH 6.5-7.5)

  • Thiol-containing molecule

  • Reaction buffer (e.g., phosphate-buffered saline, PBS)

  • Desalting column for purification

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the thiol-containing molecule in the reaction buffer. Ensure the maleimide-activated protein is also in a buffer within the optimal pH range of 6.5-7.5.

  • Reaction: Combine the maleimide-activated protein and the thiol-containing molecule. The reaction is typically performed at room temperature for 2 hours or at 4°C overnight.

  • Quenching (Optional): To cap any unreacted maleimide groups, a small amount of a free thiol like β-mercaptoethanol can be added.

  • Purification: Remove excess unreacted thiol-containing molecule and quenching reagent using a desalting column (size-exclusion chromatography).

  • Characterization: Confirm successful conjugation and determine the degree of labeling using techniques such as mass spectrometry and SDS-PAGE.

Causality and Trustworthiness:

  • pH Control: The pH range of 6.5-7.5 is a critical parameter. At this pH, the thiol is sufficiently deprotonated to its more nucleophilic thiolate form, while minimizing hydrolysis of the maleimide ring, which becomes significant at higher pH.[12]

  • Chemoselectivity: The high reactivity of thiols towards maleimides at this pH range ensures specific conjugation to cysteine residues with minimal side reactions involving other amino acid residues like lysine.[12]

  • Self-Validation: The characterization step is a crucial self-validating system. Mass spectrometry will confirm the mass increase corresponding to the addition of the thiol-containing molecule, providing direct evidence of successful conjugation.

PART 3: Michael Acceptors in Drug Development

The deliberate incorporation of a Michael acceptor moiety into a drug candidate is a powerful strategy for achieving covalent inhibition of a target protein.[1] This approach can lead to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[14]

Covalent Inhibitors: A Targeted Approach

Many successful drugs operate by forming a covalent bond with a nucleophilic amino acid residue, often a cysteine, in the active site of their target enzyme.[15] The acrylamide functional group is a commonly used Michael acceptor for this purpose.[14]

Drug Name Target Michael Acceptor Moiety Therapeutic Area
Afatinib EGFRAcrylamideOncology[16][17]
Ibrutinib BTKAcrylamideOncology[1][14]
Osimertinib EGFRAcrylamideOncology[1][18]
Dimethyl Fumarate Keap1 (Nrf2 activator)FumarateMultiple Sclerosis[18]

Data Presentation: Examples of FDA-approved drugs that function as covalent inhibitors via a Michael addition mechanism.

The Double-Edged Sword: Reactivity vs. Off-Target Effects

While the electrophilicity of Michael acceptors is key to their therapeutic mechanism, it also poses a significant challenge: the risk of indiscriminate reactivity with off-target nucleophiles, such as glutathione and other proteins.[19][20][21] This can lead to toxicity and other adverse effects.[22]

Strategies for Mitigating Off-Target Reactivity:

  • Tuning Electrophilicity: The reactivity of the Michael acceptor can be finely tuned through structural modifications. The goal is to achieve sufficient reactivity for target engagement without being so reactive as to cause widespread off-target modifications.[14][23]

  • Leveraging Non-covalent Binding: High-affinity, non-covalent interactions between the drug and the target protein can increase the effective concentration of the Michael acceptor within the active site, promoting the desired covalent reaction over off-target reactions.[16]

  • Reversibility: In some cases, designing reversible covalent inhibitors can mitigate toxicity associated with permanent protein modification.[20][24]

The development of covalent inhibitors requires a careful balance of reactivity and selectivity. A thorough understanding of the target's structure and the drug's mechanism of action is paramount to designing safe and effective therapies.[25]

References

Protecting Group Strategies Involving Dihydropyrans: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the arsenal of available protecting groups for hydroxyl moieties, the tetrahydropyranyl (THP) group, derived from dihydropyran (DHP), stands out for its reliability, ease of use, and favorable stability profile. This document provides detailed application notes and protocols for the effective implementation of dihydropyran-based protecting group strategies.

The protection of alcohols as tetrahydropyranyl ethers is a widely employed tactic in the synthesis of complex molecules, including pharmaceuticals and natural products. The popularity of the THP group stems from its straightforward introduction, general stability under a variety of non-acidic conditions, and facile removal under mild acidic conditions.[1] This allows for a broad range of chemical transformations to be performed on other parts of a molecule without affecting the protected hydroxyl group.

Reaction Mechanisms

The formation and cleavage of THP ethers are both acid-catalyzed processes that proceed through a resonance-stabilized oxocarbenium ion intermediate.

Protection of Alcohols with 3,4-Dihydro-2H-pyran (DHP): The protection reaction is an acid-catalyzed addition of an alcohol to the enol ether functionality of DHP.[1]

  • Protonation of Dihydropyran: An acid catalyst protonates the double bond of DHP, leading to the formation of a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack: The hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic carbocation.

  • Deprotonation: A weak base, typically the conjugate base of the acid catalyst, removes the proton from the newly formed oxonium ion, yielding the neutral THP ether and regenerating the acid catalyst.

Deprotection of Tetrahydropyranyl Ethers: The deprotection is essentially the reverse of the protection reaction, relying on acid-catalyzed hydrolysis.

  • Protonation of the THP Ether: The ether oxygen of the THP group is protonated by an acid catalyst.

  • Formation of the Oxocarbenium Ion: The protonated ether cleaves to form the parent alcohol and the resonance-stabilized oxocarbenium ion.

  • Reaction with a Nucleophile: The oxocarbenium ion is trapped by a nucleophile, typically the solvent (e.g., water or an alcohol), to form a hemiacetal or acetal, which is in equilibrium with the corresponding hydroxy aldehyde.

Data Presentation

The efficiency of both the protection and deprotection reactions is highly dependent on the choice of catalyst, solvent, and substrate. The following tables provide a summary of quantitative data for various reaction conditions.

Table 1: Catalytic Efficiency in the Tetrahydropyranylation of Alcohols

CatalystSubstrateSolventTimeTemperature (°C)Yield (%)Reference
p-TsOH·H₂OPrimary AlcoholDichloromethane30 minRoom Temp>95[2]
PPTSPrimary AlcoholDichloromethane2 hRoom Temp~95[1]
Trifluoroacetic AcidPrimary AlcoholDichloromethane45 minRoom Temp>95[3]
Acetyl Chloride (cat.)Various AlcoholsNeat5-60 minRoom Temp90-98[4]
NH₄HSO₄@SiO₂Various AlcoholsCPME or 2-MeTHF4 hRoom Temp85-98[5]
Zirconium TetrachlorideAlcohols/PhenolsDichloromethane5-30 minRoom Temp90-98[6]

Table 2: Comparison of Catalysts for the Deprotection of THP Ethers

CatalystSubstrateSolventTimeTemperature (°C)Yield (%)Reference
p-Toluenesulfonic AcidTHP-protected alkene2-Propanol17 hRoom Temp>95[3]
Trifluoroacetic AcidTHP EtherMethanol15-30 minRoom Temp>95[3]
Lithium Chloride/H₂OTHP EthersDMSO6 h9085-95[7]
Wells-Dawson Acid on SilicaTHP-protected phenolTHF/1% MeOH15 minRoom Temp>95[3]
Montmorillonite K10THP EthersMethanol1-4 h40-5085-98
Zirconium TetrachlorideTHP EthersMethanol5-60 minRoom Temp92-98[6]

Table 3: Stability of THP Ethers to Various Reagents and Conditions

Reagent/ConditionStability
Strong Bases (e.g., LDA, n-BuLi, NaOH)Stable
Grignard Reagents (e.g., RMgX)Stable
Organolithium Reagents (e.g., RLi)Stable
Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄)Stable
Oxidizing Agents (e.g., PCC, PDC, Swern)Stable
Catalytic Hydrogenation (e.g., H₂, Pd/C)Stable
Mild to Strong Acidic Conditions (pH < 6)Labile
Aqueous ConditionsStable at neutral and basic pH

Experimental Protocols

The following are detailed methodologies for the protection of an alcohol with dihydropyran and the subsequent deprotection of the THP ether.

Protocol 1: Protection of a Primary Alcohol using p-Toluenesulfonic Acid (p-TsOH)

This protocol describes a general method for the tetrahydropyranylation of a primary alcohol.[2]

Materials:

  • Alcohol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.2-2.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01-0.05 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.2-2.0 equiv).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equiv) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of a THP Ether using Trifluoroacetic Acid (TFA)

This protocol describes a mild deprotection of a THP ether using a catalytic amount of TFA in methanol.[3]

Materials:

  • THP ether (1 mmol)

  • Methanol (MeOH) (2 mL)

  • Trifluoroacetic acid (TFA) (0.1 mmol)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the THP ether (1 mmol) in methanol (2 mL), add trifluoroacetic acid (0.1 mmol).

  • Stir the mixture at room temperature for 15-30 minutes, monitoring the reaction by TLC.

  • Once the starting material has been consumed, evaporate the solvent in vacuo.

  • Add dichloromethane (5 mL) to the residue and wash the solution with water (4 x 5 mL).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the pure deprotected alcohol.

Mandatory Visualizations

The following diagrams illustrate the key chemical processes and workflows described in these application notes.

Protection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DHP Dihydropyran (DHP) Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium Protonation Alcohol Alcohol (R-OH) ProtonatedEther Protonated Ether Alcohol->ProtonatedEther Nucleophilic Attack Catalyst Acid Catalyst (H+) Oxocarbenium->ProtonatedEther THPEther THP Ether ProtonatedEther->THPEther Deprotonation RegenCatalyst Regenerated Catalyst ProtonatedEther->RegenCatalyst

Figure 1. Mechanism of THP Protection of Alcohols.

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products THPEther THP Ether ProtonatedTHP Protonated THP Ether THPEther->ProtonatedTHP Protonation Catalyst Acid Catalyst (H+) Oxocarbenium Oxocarbenium Ion ProtonatedTHP->Oxocarbenium Alcohol Alcohol (R-OH) ProtonatedTHP->Alcohol Cleavage Hemiacetal Hemiacetal/ Hydroxy Aldehyde Oxocarbenium->Hemiacetal Nucleophilic Attack (e.g., H2O)

Figure 2. Mechanism of Acid-Catalyzed Deprotection of THP Ethers.

Experimental_Workflow cluster_protection Protection Stage cluster_deprotection Deprotection Stage Start_P Dissolve Alcohol and DHP in Anhydrous Solvent Add_Cat_P Add Catalytic Acid Start_P->Add_Cat_P React_P Stir at Room Temperature (Monitor by TLC) Add_Cat_P->React_P Quench_P Quench with NaHCO3 (aq) React_P->Quench_P Extract_P Extract with Organic Solvent Quench_P->Extract_P Dry_P Dry and Concentrate Extract_P->Dry_P Purify_P Purify (Column Chromatography) Dry_P->Purify_P Start_D Dissolve THP Ether in Protic Solvent Purify_P->Start_D Proceed to Deprotection Add_Cat_D Add Catalytic Acid Start_D->Add_Cat_D React_D Stir at Room Temperature (Monitor by TLC) Add_Cat_D->React_D Evaporate_D Evaporate Solvent React_D->Evaporate_D Wash_D Wash with Water Evaporate_D->Wash_D Dry_D Dry and Concentrate Wash_D->Dry_D

Figure 3. General Experimental Workflow for Protection and Deprotection.

Application in Drug Development and Natural Product Synthesis

The THP protecting group has been instrumental in the total synthesis of numerous complex natural products and active pharmaceutical ingredients. Its stability to a wide range of reagents makes it compatible with many synthetic transformations, and its ease of removal under mild acidic conditions allows for the deprotection of the hydroxyl group at a late stage in the synthesis.

For instance, in the synthesis of peptide-based therapeutics, the hydroxyl groups of serine and threonine residues are often protected as THP ethers to prevent side reactions during peptide coupling.[5] The THP group is stable to the basic conditions often used for Fmoc deprotection and can be removed concurrently with other acid-labile protecting groups at the end of the synthesis.

Similarly, in the synthesis of complex polyketide and macrolide natural products, which often feature multiple hydroxyl groups, the selective protection of a subset of these as THP ethers is a common strategy. This allows for the differential functionalization of the remaining free hydroxyl groups.

The choice of a dihydropyran-based protecting group strategy offers a robust and cost-effective solution for the temporary masking of hydroxyl functionalities. The wealth of available catalysts for both protection and deprotection, combined with the predictable stability of the resulting THP ether, ensures its continued relevance in the field of organic synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3,6-dihydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in the successful purification of methyl 3,6-dihydro-2H-pyran-4-carboxylate by column chromatography.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the column chromatography of this compound.

Q1: My compound is eluting too quickly (high Rf) or not moving from the origin (low Rf) on the TLC plate with my initial solvent system. What should I do?

A1: The ideal Rf value for good separation in column chromatography is typically between 0.2 and 0.4.

  • If the Rf is too high (e.g., > 0.5): Your solvent system is too polar. You need to decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane, petroleum ether) relative to the polar solvent (e.g., ethyl acetate, diethyl ether).

  • If the Rf is too low (e.g., < 0.1): Your solvent system is not polar enough to move the compound. You need to increase the polarity by adding more of the polar solvent.

For this compound, which is a moderately polar compound, a good starting point for TLC analysis is a mixture of hexane and ethyl acetate.

Q2: I'm observing poor separation between my target compound and an impurity. How can I improve the resolution?

A2: Poor separation can be due to several factors. Here are some strategies to improve it:

  • Optimize the Solvent System: Test different solvent systems. Sometimes, switching one of the solvents (e.g., from ethyl acetate to diethyl ether or dichloromethane) can alter the selectivity and improve separation.

  • Use a Finer Silica Gel: Using silica gel with a smaller particle size (e.g., 230-400 mesh) can increase the surface area and improve separation efficiency.[1]

  • Decrease the Column Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Adjust the Flow Rate: A slower flow rate generally allows for better equilibration and can improve resolution.

Q3: My compound appears to be decomposing on the column. What are the signs and what can I do?

A3: Signs of decomposition on the column include the appearance of new spots on TLC of the collected fractions, a colored band forming on the column that does not elute, and low overall recovery of the desired product.

  • Assess Silica Gel Stability: Before running a column, it's wise to check for stability. Dissolve a small amount of your crude product in a suitable solvent, add a small amount of silica gel, and stir for a few hours. Monitor the mixture by TLC to see if any new spots appear.

  • Deactivate the Silica Gel: Silica gel is acidic and can cause decomposition of acid-sensitive compounds. You can deactivate the silica by adding 1-2% of a base like triethylamine to your eluent system.

  • Use an Alternative Stationary Phase: If your compound is highly sensitive to silica, consider using a different stationary phase such as alumina (neutral or basic) or Florisil.

Q4: I'm seeing streaking or tailing of my compound spot on the TLC plate and in the column fractions. What causes this and how can I fix it?

A4: Tailing is often a sign of overloading, but it can also be caused by interactions between the compound and the stationary phase, or by the presence of highly polar impurities.

  • Reduce Sample Concentration: Ensure your sample is not too concentrated when spotting on the TLC plate or loading onto the column.

  • Add a Modifier to the Mobile Phase: For acidic or basic compounds, adding a small amount of a modifier to the mobile phase can improve peak shape. For example, adding a small amount of acetic acid for an acidic compound or triethylamine for a basic compound can help.

  • Dry Loading: If your compound is not very soluble in the eluent, it can lead to tailing. In such cases, a dry loading technique is recommended. Dissolve your compound in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.

Data Presentation

Table 1: Recommended TLC and Column Chromatography Parameters
ParameterRecommendation
Stationary Phase Silica gel (60 Å, 230-400 mesh)[1]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate mixtures[1][2][3]
Initial TLC Screening Ratios 9:1, 8:2, 7:3 (Hexane:Ethyl Acetate)
Target Rf for Column 0.2 - 0.4
Column Loading Capacity 1-5 g of crude material per 100 g of silica gel
Table 2: Solvent Properties for Mobile Phase Selection
SolventPolarity IndexElution Strength (on Silica)
n-Hexane0.1Low
Petroleum Ether~0.1Low
Diethyl Ether2.8Medium
Ethyl Acetate4.4Medium-High
Dichloromethane3.1Medium

Experimental Protocols

Detailed Methodology for Column Chromatography Purification

This protocol provides a general procedure for the purification of this compound. The exact solvent composition should be determined by preliminary TLC analysis.

1. Preparation of the Mobile Phase (Eluent):

  • Based on TLC analysis, prepare a suitable mobile phase. For example, if an 8:2 mixture of hexane:ethyl acetate gives an Rf of ~0.3, prepare a sufficient volume of this mixture for the entire purification.

2. Column Packing (Wet Slurry Method):

  • Choose an appropriate size glass column with a stopcock.

  • Place a small plug of glass wool or cotton at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm).

  • In a separate beaker, make a slurry of the required amount of silica gel in the mobile phase.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Add another layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Continuously run the mobile phase through the column, ensuring the silica bed does not run dry.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.

  • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure (if necessary) to maintain a steady flow rate.

  • Collect the eluent in fractions (e.g., in test tubes or vials).

  • Monitor the separation by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

G Troubleshooting Workflow for Column Chromatography start Start Purification tlc Perform TLC Analysis start->tlc rf_check Rf in Target Range (0.2-0.4)? tlc->rf_check high_rf High Rf (>0.4) rf_check->high_rf No low_rf Low Rf (<0.2) rf_check->low_rf No run_column Run Column Chromatography rf_check->run_column Yes adjust_polarity_down Decrease Solvent Polarity (Increase Non-Polar Component) high_rf->adjust_polarity_down adjust_polarity_up Increase Solvent Polarity (Increase Polar Component) low_rf->adjust_polarity_up adjust_polarity_down->tlc adjust_polarity_up->tlc separation_check Good Separation? run_column->separation_check poor_sep Poor Separation separation_check->poor_sep No decomposition_check Compound Decomposition? separation_check->decomposition_check Yes optimize_sep Optimize Separation: - Change Solvent System - Reduce Column Loading - Slower Flow Rate poor_sep->optimize_sep optimize_sep->run_column decomposition Decomposition Observed decomposition_check->decomposition Yes tailing_check Streaking/Tailing? decomposition_check->tailing_check No deactivate_silica Deactivate Silica Gel (e.g., with Triethylamine) decomposition->deactivate_silica alt_stationary_phase Use Alternative Stationary Phase (e.g., Alumina) decomposition->alt_stationary_phase deactivate_silica->run_column alt_stationary_phase->run_column tailing Streaking/Tailing Observed tailing_check->tailing Yes pure_product Pure Product Obtained tailing_check->pure_product No dry_loading Use Dry Loading Technique tailing->dry_loading add_modifier Add Modifier to Eluent (e.g., Acetic Acid) tailing->add_modifier dry_loading->run_column add_modifier->run_column

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Methyl 3,6-dihydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl 3,6-dihydro-2H-pyran-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent and efficient method for the synthesis of this compound is the hetero-Diels-Alder reaction. This [4+2] cycloaddition reaction typically involves the use of a 1-oxa-1,3-butadiene derivative, such as Danishefsky's diene (1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene), as the diene component, and methyl acrylate as the dienophile.[1][2] The reaction is often catalyzed by a Lewis acid to enhance its rate and selectivity.[3][4]

Q2: Why is a Lewis acid catalyst often necessary for this reaction?

Lewis acids are frequently employed in this hetero-Diels-Alder reaction to accelerate the process and improve selectivity. They function by coordinating to the carbonyl oxygen of the dienophile (methyl acrylate), which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the HOMO-LUMO energy gap between the diene and dienophile facilitates a more rapid cycloaddition.[3][4] Furthermore, recent studies suggest that Lewis acids can also accelerate the reaction by reducing the Pauli repulsion between the reactants.[3]

Q3: What are some common Lewis acids used for this synthesis, and how do they affect the yield?

Several Lewis acids can be used to catalyze the hetero-Diels-Alder reaction for the synthesis of dihydropyrans. The choice of catalyst can significantly impact the reaction's efficiency and the final yield. Below is a summary of commonly used Lewis acids and their typical performance:

Lewis AcidTypical Catalyst Loading (mol%)Expected Yield Range (%)Notes
Zinc Chloride (ZnCl₂)10 - 2070 - 85A common and cost-effective choice.
Aluminum Chloride (AlCl₃)5 - 1580 - 95Generally provides higher yields but can be more moisture-sensitive.[5]
Boron Trifluoride Etherate (BF₃·OEt₂)10 - 2075 - 90A versatile catalyst, but requires careful handling.
Titanium Tetrachloride (TiCl₄)5 - 1085 - 98Often gives excellent yields and selectivity, but is highly reactive.[3]
Scandium Triflate (Sc(OTf)₃)1 - 580 - 95A milder, water-tolerant Lewis acid that can be effective in catalytic amounts.

Q4: How does the choice of solvent impact the reaction yield?

The solvent can play a crucial role in the outcome of the Diels-Alder reaction. While some reactions can be performed neat (solvent-free), the choice of solvent can influence reaction rates and selectivity.

SolventEffect on ReactionTypical Yield Range (%)
Dichloromethane (DCM)A common, non-polar aprotic solvent that works well for many Lewis acid-catalyzed reactions.75 - 90
TolueneA non-polar solvent suitable for reactions at higher temperatures.70 - 85
AcetonitrileA polar aprotic solvent that can sometimes accelerate the reaction.70 - 90
Tetrahydrofuran (THF)Can coordinate with some Lewis acids, potentially reducing their activity.60 - 80
Solvent-freeCan lead to higher reaction rates and simplified workup, but may require careful temperature control.[6]80 - 95

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the Lewis acid is fresh and has not been deactivated by moisture. Handle moisture-sensitive catalysts under an inert atmosphere.
Poor Quality Reagents Use freshly distilled or purified diene and dienophile. Danishefsky's diene can degrade upon storage.
Incorrect Reaction Temperature The optimal temperature can vary depending on the catalyst and reactants. Try running the reaction at a lower temperature for a longer duration or a slightly higher temperature if the reaction is sluggish.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.

Problem 2: Formation of Multiple Products or Impurities

Possible Cause Troubleshooting Step
Side Reactions Polymerization of the dienophile (methyl acrylate) can occur, especially at higher temperatures. Consider adding a polymerization inhibitor like hydroquinone.
Hydrolysis of Silyl Enol Ether If using Danishefsky's diene, premature hydrolysis of the silyl enol ether can occur. Ensure anhydrous reaction conditions. The silyl group is typically removed during workup with a mild acid.[7]
Formation of Regioisomers While the hetero-Diels-Alder reaction is generally regioselective, the formation of other isomers is possible. The use of a suitable Lewis acid can enhance the desired regioselectivity.
Unreacted Starting Materials If the reaction has not gone to completion, unreacted diene and dienophile will be present. Optimize reaction conditions (catalyst, temperature, time) to drive the reaction to completion.

Experimental Protocols

Detailed Experimental Protocol for the Hetero-Diels-Alder Synthesis of this compound

This protocol is a representative procedure based on established methods for similar hetero-Diels-Alder reactions.

Materials:

  • Danishefsky's diene (1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene)

  • Methyl acrylate

  • Lewis Acid (e.g., Anhydrous Zinc Chloride)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the Lewis acid (e.g., anhydrous ZnCl₂, 0.1-0.2 equivalents).

  • Add anhydrous dichloromethane to dissolve the Lewis acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methyl acrylate (1.0 equivalent) to the stirred solution.

  • Slowly add Danishefsky's diene (1.1 equivalents) dropwise to the reaction mixture over 10-15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates completion.

  • Quench the reaction by slowly adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

Visualizing the Workflow and Logic

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_flask Flame-dried flask under N2 add_lewis_acid Add Lewis Acid prep_flask->add_lewis_acid add_dcm Add Anhydrous DCM add_lewis_acid->add_dcm cool Cool to 0°C add_dcm->cool add_dienophile Add Methyl Acrylate cool->add_dienophile add_diene Add Danishefsky's Diene add_dienophile->add_diene stir Stir at 0°C then RT add_diene->stir monitor Monitor by TLC stir->monitor quench Quench with 1M HCl monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_catalyst Catalyst Issues cluster_reagents Reagent Quality cluster_conditions Reaction Conditions start Low or No Yield catalyst_inactive Inactive Catalyst? start->catalyst_inactive Check reagents_poor Poor Reagent Quality? start->reagents_poor Check temp_incorrect Incorrect Temperature? start->temp_incorrect Check time_insufficient Insufficient Time? start->time_insufficient Check catalyst_solution Use fresh, anhydrous Lewis acid catalyst_inactive->catalyst_solution Solution reagents_solution Purify/distill diene and dienophile reagents_poor->reagents_solution Solution temp_solution Optimize temperature temp_incorrect->temp_solution Solution time_solution Increase reaction time & monitor time_insufficient->time_solution Solution

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Synthesis of Methyl 3,6-dihydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of methyl 3,6-dihydro-2H-pyran-4-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a hetero-Diels-Alder reaction between a diene (e.g., 1,3-butadiene) and a dienophile (e.g., methyl acrylate).

Q1: Why is the yield of my reaction consistently low?

A1: Low yields can stem from several factors. Incomplete reaction is a common cause. Ensure that the reaction has been allowed to proceed for the recommended time and at the appropriate temperature. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine completion. Another significant factor could be the polymerization of the starting materials, particularly the diene. To mitigate this, consider adding a polymerization inhibitor, such as hydroquinone, to the reaction mixture. Finally, ensure all reagents and solvents are anhydrous, as the presence of water can lead to undesired hydrolysis of the ester functionality or other side reactions.

Q2: I'm observing a significant amount of a high-molecular-weight, sticky byproduct. What is it and how can I prevent it?

A2: The formation of a viscous or polymeric byproduct is a strong indication of intermolecular side reactions. This is often due to the polymerization of the diene or dienophile. To favor the desired intramolecular Diels-Alder reaction, it is advisable to carry out the reaction under high dilution conditions. This can be achieved by slowly adding the dienophile to a solution of the diene over an extended period. As mentioned previously, the addition of a polymerization inhibitor can also be effective.

Q3: My final product is impure, and I'm having difficulty with purification. What are the likely contaminants?

A3: Common impurities include unreacted starting materials, polymeric byproducts, and stereoisomers (endo/exo) of the desired product. If a Lewis acid catalyst is used, residual catalyst can also be a contaminant.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have leftover diene and dienophile. Ensure complete reaction by monitoring with TLC or GC.

  • Polymeric Byproducts: These can often be removed by fractional distillation, as they are typically much less volatile than the desired product.

  • Stereoisomers: The Diels-Alder reaction can produce both endo and exo products.[1] While the endo product is often favored under kinetic control, a mixture is common.[1] These isomers can be difficult to separate by distillation due to similar boiling points. Column chromatography is often a more effective purification method in this case.

  • Catalyst Residue: If a Lewis acid catalyst was used, a proper aqueous workup is necessary to remove it.

Q4: How can I control the endo/exo selectivity of the reaction?

A4: The stereoselectivity of the Diels-Alder reaction is influenced by several factors. The "endo rule" suggests that the endo product is often the kinetic product, favored at lower temperatures. Running the reaction at a lower temperature may increase the ratio of the endo isomer. The choice of catalyst can also play a significant role. Lewis acids can alter the stereoselectivity of the reaction. Experimenting with different Lewis acid catalysts and reaction temperatures is recommended to optimize for the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and efficient method is the hetero-Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of a 1,3-diene with an α,β-unsaturated ester, such as methyl acrylate, which acts as the dienophile. The reaction can be performed under thermal conditions or with Lewis acid catalysis to improve the reaction rate and selectivity.

Q2: What are the typical side reactions in this synthesis?

A2: The primary side reactions include:

  • Polymerization: The diene and/or the dienophile can polymerize, especially at higher temperatures.

  • Formation of Stereoisomers: The reaction can yield a mixture of endo and exo diastereomers.[1]

  • Dimerization of the Diene: The diene can react with itself in a Diels-Alder reaction to form a dimer.

Q3: Can I use a different dienophile?

A3: Yes, other dienophiles can be used, which will result in different substituents on the dihydropyran ring. For example, using acrolein would result in an aldehyde functional group instead of a methyl ester. The reactivity and the potential for side reactions may vary depending on the dienophile used.

Q4: Is a catalyst necessary for this reaction?

A4: While the reaction can proceed under thermal conditions, the use of a Lewis acid catalyst (e.g., BF₃, AlCl₃, ZnCl₂) is often preferred.[2] Catalysts can lower the reaction temperature, decrease the reaction time, and in some cases, improve the regioselectivity and stereoselectivity of the cycloaddition.[2]

Data Presentation

Table 1: Influence of Reaction Conditions on Product and Byproduct Formation

ParameterConditionDesired Product YieldPolymerizationEndo/Exo Ratio
Temperature Low (e.g., 0-25 °C)ModerateLowHigher Endo
High (e.g., >100 °C)Potentially higher, but risk of decompositionHighApproaches 1:1
Concentration HighIncreased rateHighGenerally unaffected
Low (High Dilution)Decreased rateLowGenerally unaffected
Catalyst None (Thermal)LowerModerateKinetically controlled
Lewis AcidHigherCan increaseCan be altered
Inhibitor PresentUnaffectedLowUnaffected
AbsentUnaffectedHighUnaffected

Experimental Protocols

Key Experiment: Synthesis of this compound via Hetero-Diels-Alder Reaction

Materials:

  • 1,3-Butadiene (liquefied, handled with care in a cold environment)

  • Methyl acrylate

  • Hydroquinone (polymerization inhibitor)

  • Toluene (anhydrous)

  • Lewis Acid Catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser under an inert atmosphere (e.g., nitrogen or argon) is prepared.

  • Charging the Reactor: The flask is charged with anhydrous toluene and a small amount of hydroquinone. The flask is then cooled in a dry ice/acetone bath to approximately -78 °C.

  • Addition of Diene: A known amount of liquefied 1,3-butadiene is carefully transferred to the reaction flask.

  • Addition of Dienophile and Catalyst: Methyl acrylate is dissolved in anhydrous toluene and added to the dropping funnel. If a catalyst is used, it is added to the reaction flask at this stage. The methyl acrylate solution is then added dropwise to the cold, stirring solution of 1,3-butadiene over a period of 1-2 hours, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or GC.

  • Workup: The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Visualizations

Caption: Main reaction pathway for the synthesis.

Side_Reaction_Pathway cluster_reactants Reactants cluster_side_products Side Products Diene 1,3-Butadiene Polymer Polybutadiene Diene->Polymer Polymerization Dimer Vinylcyclohexene (Dimer) Diene->Dimer Dimerization Dienophile Methyl Acrylate Troubleshooting_Workflow Start Low Yield or Impure Product CheckCompletion Reaction Complete? Start->CheckCompletion CheckPolymer Polymeric Byproduct? CheckCompletion->CheckPolymer Yes ActionTimeTemp Increase Reaction Time/Temp CheckCompletion->ActionTimeTemp No CheckIsomers Multiple Spots on TLC? CheckPolymer->CheckIsomers No ActionDilutionInhibitor Use High Dilution / Inhibitor CheckPolymer->ActionDilutionInhibitor Yes ActionChromatography Purify by Chromatography CheckIsomers->ActionChromatography Yes End Pure Product CheckIsomers->End No ActionTimeTemp->Start ActionDilutionInhibitor->Start ActionChromatography->End

References

Technical Support Center: Purification of Methyl 3,6-dihydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of methyl 3,6-dihydro-2H-pyran-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on its common synthesis route (Hantzsch-type reaction or similar condensations), the primary impurities may include:

  • Unreacted Starting Materials: Such as acrolein, methyl acrylate, or other reactants.

  • Side-Reaction By-products: Including products from self-condensation of the reactants or incompletely cyclized intermediates.

  • Polymeric Material: Polymerization of the acrylate starting material or the dihydropyran product can occur, especially at elevated temperatures.

  • Solvent Residues: Residual solvents from the reaction or initial work-up steps.

Q2: What is the recommended initial purification strategy for crude this compound?

A2: A typical initial purification involves an aqueous work-up to remove water-soluble impurities. This is often followed by fractional distillation under reduced pressure, which is effective for separating the target compound from less volatile or more volatile impurities. For higher purity requirements, column chromatography is recommended.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: The purity of the compound can be effectively determined using the following techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structural isomers or significant impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying non-volatile impurities and assessing overall purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation
Problem Possible Cause Solution
Product is not distilling at the expected temperature. - Incorrect pressure reading.- Presence of a significant amount of a high-boiling impurity.- Verify the vacuum pump and pressure gauge are functioning correctly.- Perform a preliminary analysis (e.g., GC-MS) of the crude material to identify major components.
Product co-distills with an impurity. - Boiling points of the product and impurity are very close.- Use a longer distillation column or a column with higher theoretical plates.- Consider an alternative purification method such as column chromatography.
Product decomposes in the distillation flask. - Distillation temperature is too high.- Presence of acidic or basic impurities catalyzing decomposition.- Use a higher vacuum to lower the boiling point.- Neutralize the crude product with a mild base (e.g., sodium bicarbonate) wash before distillation.
Column Chromatography
Problem Possible Cause Solution
Poor separation of the product from impurities. - Inappropriate solvent system (eluent).- Column overloading.- Optimize the solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of ethyl acetate and hexanes.- Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Product elutes too quickly (high Rf). - The eluent is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system.
Product does not elute from the column (low Rf). - The eluent is not polar enough.- Increase the proportion of the polar solvent in your eluent system.
Streaking or tailing of the product band. - The compound is interacting too strongly with the silica gel.- The sample is not fully dissolved when loaded.- Add a small amount of a slightly more polar solvent to the eluent.- Ensure the sample is fully dissolved in a minimal amount of the initial eluent before loading onto the column.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound
  • Preparation:

    • Ensure the crude this compound has been washed with a saturated sodium bicarbonate solution and water, then dried over anhydrous magnesium sulfate.

    • Set up a fractional distillation apparatus with a vacuum source. Use a short, insulated distillation column.

  • Distillation:

    • Heat the distillation flask gently using a heating mantle.

    • Gradually reduce the pressure using the vacuum pump.

    • Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is approximately 85-90 °C at 10 mmHg.

  • Analysis:

    • Analyze the collected fractions by GC-MS or NMR to determine their purity.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation:

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 5% ethyl acetate in hexanes).

  • Column Packing:

    • Pour the slurry into a glass chromatography column and allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the initial solvent system, collecting fractions.

    • Gradually increase the polarity of the eluent (e.g., to 10-15% ethyl acetate in hexanes) to elute the desired compound.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction crude_product Crude Product reaction->crude_product workup Aqueous Work-up crude_product->workup distillation Fractional Distillation workup->distillation chromatography Column Chromatography distillation->chromatography Optional pure_product Pure Product distillation->pure_product If Sufficiently Pure chromatography->pure_product gcms GC-MS pure_product->gcms nmr NMR pure_product->nmr hplc HPLC pure_product->hplc

Caption: General experimental workflow for the synthesis and purification of this compound.

Caption: A logical troubleshooting guide for common purification issues.

troubleshooting common issues in dihydropyran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydropyran synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures. The information is tailored for researchers, scientists, and professionals in drug development.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems in a question-and-answer format, providing specific advice and solutions.

Issue 1: Low Reaction Yield

Q1: My dihydropyran synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue and can stem from several factors. Systematically evaluating your reaction setup is key to identifying the problem.

Common Causes:

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration are critical. For instance, some reactions benefit from solvent-free conditions at a specific temperature, like 50°C, while others require cooling to -78°C to achieve good yields.[1][2] A decrease in catalyst loading can also lead to a lower product yield.[3]

  • Moisture and Air Sensitivity: Many catalysts and reagents used in organic synthesis are sensitive to moisture and/or oxygen. The use of anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be crucial.[4] Moisture can hydrolyze activated intermediates, preventing them from reacting as desired.[5]

  • Impure Starting Materials: The purity of your reagents, including aldehydes, 1,3-dicarbonyls, and solvents, is paramount.[6] For example, using unpurified, recovered tetrahydrofurfuryl alcohol can drop the yield of dihydropyran significantly.[7]

  • Catalyst Inactivity: Catalysts can degrade over time or become deactivated during the reaction.[8] For heterogeneous catalysts like activated alumina, the surface can become coated with tar after several runs, reducing its effectiveness.[7]

  • Insufficient Reaction Time: Some reactions require extended periods to reach completion. Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has not been prematurely stopped.[4]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically vary the temperature, solvent, and catalyst loading to find the optimal parameters for your specific substrates.[9][10] Refer to the data in Table 1 for examples of how these variables can impact yield.

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly in an oven before use and conduct the reaction under an inert atmosphere.

  • Purify Reagents: Purify starting materials if their quality is questionable. Distillation of liquid reagents and recrystallization of solids are common methods.

  • Check Catalyst Activity: Use a fresh batch of catalyst or regenerate it if possible. For example, activated alumina can be regenerated by heating it to burn off adsorbed tar.[7]

G start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Solvent, Catalyst) start->check_conditions check_reagents Assess Reagent Quality (Purity, Dryness) start->check_reagents check_atmosphere Verify Inert Atmosphere (N2 / Argon) start->check_atmosphere optimize Systematically Optimize Conditions (See Table 1) check_conditions->optimize purify Purify Starting Materials & Dry Solvents check_reagents->purify improve_setup Improve Air-Free Technique (Flame-dry glassware, etc.) check_atmosphere->improve_setup re_run Re-run Experiment optimize->re_run purify->re_run improve_setup->re_run success Yield Improved re_run->success fail Yield Still Low re_run->fail consider_alt Consider Alternative Catalyst or Synthetic Route fail->consider_alt

Issue 2: Formation of Side Products and Complex Mixtures

Q2: My reaction is producing a complex mixture of products instead of the desired dihydropyran. What are the likely side reactions?

A2: The formation of complex mixtures often indicates that alternative reaction pathways are competing with the desired synthesis.[11]

Common Side Reactions and By-products:

  • Competitive Pathways: Depending on the substrates and catalyst, pathways like Peterson elimination and oxonia-Cope reactions can compete with the intended Prins cyclization.[2][11]

  • Ring Opening: The dihydropyran ring itself can be susceptible to nucleophilic attack, leading to ring-opened products, especially if there are strong nucleophiles present.[12]

  • Common By-products in Dehydration Reactions: In syntheses starting from tetrahydrofurfuryl alcohol, common by-products include tetrahydropyran (THP), cyclopentanone, and acrolein.[13]

  • Reaction with Less Reactive Aldehydes: The use of less reactive aromatic or vinylic aldehydes can lead to complex mixtures and sometimes the formation of symmetric tetrahydropyrans.[11]

Mitigation Strategies:

  • Choice of Catalyst and Conditions: The choice of Lewis acid and reaction temperature can dramatically influence the reaction pathway. For example, in silyl-Prins cyclizations, using TMSOTf at -78°C was found to favor the desired dihydropyran, whereas other Lewis acids at 0°C resulted in complex mixtures.[2]

  • Substrate Selection: Carefully select substrates to minimize side reactions. Highly reactive starting materials may require milder conditions, while less reactive ones might need more forcing conditions that could also promote side reactions.[11]

  • Control of Stoichiometry: Using an excess of one reagent can sometimes push the equilibrium towards the desired product, but can also lead to side reactions. Careful control of stoichiometry is essential.

G sub Starting Materials (e.g., Alkenol + Aldehyde) prins Desired Pathway (e.g., Prins Cyclization) sub->prins Correct Catalyst & Conditions (e.g., TMSOTf, -78°C) peterson Side Reaction (Peterson Elimination) sub->peterson Sub-optimal Conditions cope Side Reaction (Oxonia-Cope) sub->cope Sub-optimal Conditions other Other By-products (Ring Opening, etc.) sub->other Sub-optimal Conditions dhp Target Dihydropyran prins->dhp mixture Complex Mixture peterson->mixture cope->mixture other->mixture

Issue 3: Purification and Isolation Challenges

Q3: I am struggling to purify my dihydropyran product. What are the best practices?

A3: Purification can be challenging due to the presence of by-products with similar properties and the inherent difficulty in completely drying the product.[7]

Purification Steps:

  • Catalyst Removal: For heterogeneous catalysts, simple filtration after dissolving the reaction mixture in a suitable solvent (like dichloromethane) is often sufficient.[1] For homogeneous catalysts, an aqueous workup is typically required.

  • Aqueous Workup: After the reaction, a standard workup often involves washing the organic layer with solutions like sodium bicarbonate or brine to remove acidic/basic residues and water-soluble impurities.

  • Drying the Product: Dihydropyran can be very difficult to dry completely.[7] After an initial separation from any aqueous layer, the organic product layer should be treated with a drying agent like anhydrous potassium carbonate or sodium sulfate.[7][14]

  • Distillation/Chromatography: Final purification is usually achieved by distillation or flash column chromatography.[7][14] Distillation is effective for removing by-products like THP, acrolein, and cyclopentanone, which may form azeotropic mixtures with residual water.[13] For some syntheses, refluxing over metallic sodium followed by distillation is used to achieve high purity.[7]

Section 2: Data Presentation

Table 1: Optimization of Reaction Conditions for Dihydropyran Synthesis

This table summarizes data from various studies, illustrating how changes in reaction parameters affect product yield.

CatalystCatalyst Loading (mol%)ReactantsSolventTemperature (°C)Time (min)Yield (%)Reference
ZrCl₄@Arabic Gum0.01 g4-nitrobenzaldehyde, ethyl acetoacetate, malononitrileNone (Solvent-free)50-High[1]
KOH15%Meldrum's acid, benzaldehyde, acetylacetoneH₂O:EtOH503092[9]
KOH15%Meldrum's acid, benzaldehyde, acetylacetoneH₂O:EtOHRoom Temp6060[9]
KOH15%Meldrum's acid, benzaldehyde, acetylacetoneH₂O:EtOHReflux3065[9]
Ta-MOF4 mgAldehyde, malononitrile, ethyl acetoacetateH₂O:EtOH (1:1)Room Temp--[10][15]
TMSOTf100%Vinylsilyl alcohol, aldehydeCH₂Cl₂-78-48[2]
TMSOTf50%Vinylsilyl alcohol, aldehydeCH₂Cl₂-78-25[2]

Section 3: Experimental Protocols

Detailed methodologies for key synthesis procedures are provided below.

Protocol 1: Synthesis of 2,3-Dihydropyran from Tetrahydrofurfuryl Alcohol

This protocol is adapted from Organic Syntheses.[7]

Materials:

  • Tetrahydrofurfuryl alcohol (2 moles, 204 g)

  • Activated alumina (8-14 mesh)

  • Anhydrous potassium carbonate

  • Metallic sodium

Procedure:

  • Apparatus Setup: Pack a reaction tube with activated alumina, held in place by glass wool plugs. Heat the tube in a furnace to 300-340°C.

  • Reaction: Introduce tetrahydrofurfuryl alcohol into the heated tube from a dropping funnel at a rate of approximately 50 mL per hour.

  • Product Collection: Collect the product in a flask containing 30 g of anhydrous potassium carbonate. The collected liquid will consist of a light-brown oil (product) and a lower aqueous layer.

  • Initial Separation: Separate and discard the lower aqueous layer. Fractionate the upper organic layer, collecting the fraction boiling between 70-86°C. This fraction is a mixture of water and dihydropyran.

  • Drying and Final Purification: Separate the lower aqueous layer from the collected fraction. Dry the upper dihydropyran layer over 5-6 g of anhydrous potassium carbonate. Decant the liquid, reflux it for 1 hour with 2-3 g of metallic sodium, and then distill from the sodium. The final product, 2,3-dihydropyran, boils at 84-86°C.

Catalyst Regeneration: After 3-4 runs, the alumina catalyst becomes coated with tar. It can be regenerated by heating at 450°C while passing a slow stream of air through it until the tar is burned off.[7]

Protocol 2: General Procedure for Lewis Acid-Catalyzed Hetero-Diels-Alder (HDA) Reaction

This general protocol is based on the HDA pathway for synthesizing dihydropyran derivatives.[4]

Materials:

  • Acrolein (1.0 equivalent)

  • 2-Vinyloxyethanol (1.2 equivalents)

  • Lewis Acid Catalyst (e.g., ZrCl₄, 10 mol%)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Setup: To a solution of acrolein in anhydrous dichloromethane under a nitrogen atmosphere, add 2-vinyloxyethanol.

  • Cooling: Cool the mixture to the desired temperature (e.g., -78°C).

  • Catalyst Addition: Add the Lewis acid catalyst portion-wise, ensuring the temperature is maintained.

  • Reaction: Stir the reaction mixture at this temperature until TLC or GC analysis indicates the consumption of starting materials.

  • Workup and Purification: Quench the reaction, perform an aqueous workup, extract the product with a suitable solvent, dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[14]

G product Final Product: Dihydropyran stir stir workup workup stir->workup dry dry workup->dry purify purify dry->purify purify->product

References

Technical Support Center: Large-Scale Synthesis of Methyl 3,6-dihydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of methyl 3,6-dihydro-2H-pyran-4-carboxylate. The primary synthesis route discussed is the hetero-Diels-Alder reaction between acrolein and methyl acrylate. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the large-scale synthesis of this compound?

A1: The most common and industrially viable method is the hetero-Diels-Alder reaction, a [4+2] cycloaddition, between acrolein (acting as the heterodiene) and methyl acrylate (acting as the dienophile). This reaction is favored for its high atom economy.

Q2: What are the main safety concerns when handling the reactants on a large scale?

A2: Acrolein is highly toxic, flammable, and prone to polymerization. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn. Methyl acrylate is also flammable and a skin and respiratory irritant. Large-scale reactions should be conducted in a contained system with appropriate pressure relief and emergency shutdown procedures.

Q3: What are the typical catalysts used for this reaction?

A3: While the reaction can proceed thermally, Lewis acids are often used to accelerate the reaction and improve selectivity. Common Lewis acids for Diels-Alder reactions include aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and zinc chloride (ZnCl₂). The choice of catalyst can influence the reaction rate and the formation of byproducts.

Q4: How is the product typically purified on a large scale?

A4: Purification is generally achieved through fractional distillation under reduced pressure. This method is effective in separating the desired product from unreacted starting materials, catalysts, and any high-boiling byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient Reaction Temperature: The activation energy for the Diels-Alder reaction may not be met. 2. Inhibited Reactants: Acrolein can polymerize, and both reactants can contain inhibitors from storage. 3. Catalyst Inactivity: The Lewis acid catalyst may be hydrolyzed or otherwise deactivated.1. Gradually increase the reaction temperature while monitoring for product formation and byproduct accumulation. 2. Ensure fresh, inhibitor-free reactants are used. Acrolein may need to be distilled immediately before use. 3. Use a fresh, anhydrous Lewis acid catalyst.
Low Yield 1. Retro-Diels-Alder Reaction: The reaction is reversible, and at higher temperatures, the product can revert to starting materials. 2. Polymerization of Acrolein: This is a common side reaction, especially at elevated temperatures. 3. Formation of Byproducts: Other side reactions may be consuming the reactants.1. Optimize the reaction temperature and time to favor the forward reaction. Consider running the reaction at a lower temperature for a longer duration. 2. Introduce a polymerization inhibitor (e.g., hydroquinone) into the reaction mixture. Maintain strict temperature control. 3. Analyze the reaction mixture by GC-MS or LC-MS to identify byproducts and adjust reaction conditions (e.g., catalyst, temperature, stoichiometry) to minimize their formation.
Product Purity Issues After Distillation 1. Co-distillation with Impurities: Byproducts with similar boiling points to the product can be difficult to separate. 2. Thermal Decomposition: The product may be degrading at the distillation temperature.1. Optimize the fractional distillation parameters, such as the number of theoretical plates in the column and the reflux ratio. 2. Perform the distillation under a higher vacuum to lower the boiling point and reduce the risk of thermal decomposition.
Reaction Runaway 1. Exothermic Reaction: The Diels-Alder reaction is exothermic, and on a large scale, heat removal can be challenging. 2. Uncontrolled Polymerization: The polymerization of acrolein is highly exothermic.1. Ensure adequate cooling capacity for the reactor. Implement a controlled addition of one of the reactants to manage the rate of heat generation. 2. Maintain strict temperature control and have an emergency cooling and quenching system in place.

Experimental Protocols

Representative Large-Scale Synthesis of this compound

1. Reactor Setup:

  • A 100 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, a nitrogen inlet, and an addition funnel is used.

  • The reactor is purged with dry nitrogen to ensure an inert atmosphere.

2. Reaction:

  • Methyl acrylate (20.0 kg, 232.3 mol) and a polymerization inhibitor such as hydroquinone (20 g) are charged into the reactor.

  • The mixture is cooled to 10 °C.

  • Freshly distilled acrolein (13.0 kg, 231.9 mol) is slowly added to the reactor via the addition funnel over a period of 4-6 hours, maintaining the internal temperature between 10-15 °C.

  • After the addition is complete, the reaction mixture is slowly warmed to room temperature and stirred for an additional 12-18 hours.

  • The reaction progress is monitored by Gas Chromatography (GC).

3. Work-up and Purification:

  • Once the reaction is complete (as determined by GC), the crude reaction mixture is transferred to a distillation apparatus.

  • The product is purified by fractional distillation under reduced pressure (e.g., 10-20 mmHg).

  • The fraction containing this compound is collected.

Quantitative Data Summary

The following table summarizes typical quantitative data for the large-scale synthesis. Please note that actual results may vary depending on the specific equipment and conditions used.

Parameter Value
Scale 100 L Reactor
Reactant Molar Ratio (Acrolein:Methyl Acrylate) ~1:1
Reaction Temperature 10-25 °C
Reaction Time 16-24 hours
Typical Yield 75-85%
Purity (after distillation) >98%

Visualizations

Experimental Workflow

G Experimental Workflow for Large-Scale Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_reactor Prepare & Purge Reactor charge_reactants Charge Methyl Acrylate & Inhibitor prep_reactor->charge_reactants add_acrolein Slow Addition of Acrolein charge_reactants->add_acrolein stir Stir at Room Temperature add_acrolein->stir monitor Monitor by GC stir->monitor distill Fractional Distillation monitor->distill Reaction Complete collect Collect Product distill->collect

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G Troubleshooting Decision Tree start Low Yield or No Product check_temp Is Reaction Temperature Adequate? start->check_temp check_reactants Are Reactants Pure/Fresh? check_temp->check_reactants Yes increase_temp Increase Temperature check_temp->increase_temp No check_catalyst Is Catalyst Active? check_reactants->check_catalyst Yes purify_reactants Purify/Use Fresh Reactants check_reactants->purify_reactants No use_fresh_catalyst Use Fresh Catalyst check_catalyst->use_fresh_catalyst No check_retro Is Retro-Diels-Alder Occurring? check_catalyst->check_retro Yes increase_temp->check_retro purify_reactants->check_catalyst use_fresh_catalyst->check_retro lower_temp Lower Temperature, Increase Time check_retro->lower_temp Yes check_polymerization Is Polymerization Occurring? check_retro->check_polymerization No end Yield Improved lower_temp->end add_inhibitor Add Inhibitor, Control Temperature check_polymerization->add_inhibitor Yes check_polymerization->end No add_inhibitor->end

Caption: Decision tree for troubleshooting low yield in the synthesis.

Technical Support Center: Regioselectivity in Dihydropyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydropyran synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioisomers in this critical class of reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you achieve your desired synthetic outcomes.

Introduction

The synthesis of dihydropyrans, core structures in numerous natural products and pharmaceuticals, often presents a significant challenge: the formation of regioisomers. The ability to selectively synthesize one regioisomer over another is crucial for the efficiency and viability of a synthetic route. This guide provides practical, field-proven insights into understanding, controlling, and troubleshooting regioselectivity in dihydropyran synthesis, with a primary focus on the widely employed hetero-Diels-Alder reaction.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the formation of regioisomers in dihydropyran synthesis.

Q1: Why do regioisomers form in dihydropyran synthesis, particularly in hetero-Diels-Alder reactions?

The formation of regioisomers in the hetero-Diels-Alder reaction between a conjugated diene and a dienophile (in this case, often an α,β-unsaturated carbonyl compound) is a consequence of the two possible orientations of the reactants in the transition state.[1] When both the diene and the dienophile are unsymmetrical, their alignment can lead to two different constitutional isomers, known as regioisomers.

The regioselectivity of the reaction is governed by the electronic and steric properties of the substituents on both the diene and the dienophile.[2] The predominant regioisomer is determined by the alignment that results in the most stable transition state. This is often dictated by the principle of matching the most electron-rich carbon of one reactant with the most electron-deficient carbon of the other.[1]

Q2: What are the key factors that influence regioselectivity in a hetero-Diels-Alder reaction for dihydropyran synthesis?

Several factors can be manipulated to control the regioselectivity of a hetero-Diels-Alder reaction:

  • Electronic Effects of Substituents: Electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile (a "normal electron demand" Diels-Alder) enhance the reactivity and can strongly influence the regiochemical outcome.[3] The regioselectivity generally follows the "ortho-para rule," where the major product arises from the alignment that corresponds to an ortho or para relationship of the substituents in the final product.[4]

  • Steric Hindrance: Bulky substituents on either the diene or the dienophile can disfavor one orientation due to steric repulsion in the transition state, thereby favoring the formation of the less sterically hindered regioisomer.

  • Lewis Acid Catalysis: Lewis acids are frequently employed to accelerate Diels-Alder reactions. They coordinate to the dienophile, lowering its LUMO energy and increasing its polarization.[4] This can significantly enhance the regioselectivity by amplifying the electronic differences between the reactive carbons.[5]

  • Reaction Conditions:

    • Temperature: In some cases, the formation of regioisomers can be under kinetic or thermodynamic control. Lower temperatures generally favor the kinetically controlled product, which may be different from the thermodynamically more stable isomer that might be favored at higher temperatures.[2]

    • Solvent: The polarity and coordinating ability of the solvent can influence the stability of the transition states and the effectiveness of the catalyst, thereby affecting regioselectivity.[6]

Q3: What is an "inverse electron demand" hetero-Diels-Alder reaction, and how does it affect regioselectivity?

An inverse electron demand hetero-Diels-Alder reaction involves a diene substituted with electron-withdrawing groups and a dienophile bearing electron-donating groups.[3] This reversal of the typical electronic arrangement still allows for a favorable reaction. The regioselectivity is again determined by the alignment of the most electron-rich and electron-deficient centers, but the roles of the diene and dienophile are swapped.[7] This strategy can be a powerful tool for accessing regioisomers that are not favored under normal electron demand conditions.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during dihydropyran synthesis.

Problem 1: Poor or Undesired Regioselectivity

You are obtaining a mixture of regioisomers with little to no preference for your desired product.

start Poor Regioselectivity catalyst Optimize Lewis Acid Catalyst start->catalyst temp Adjust Reaction Temperature catalyst->temp If no improvement outcome Improved Regioselectivity catalyst->outcome Success solvent Screen Solvents temp->solvent If still poor temp->outcome Success substituents Modify Substituents (if possible) solvent->substituents For further optimization solvent->outcome Success substituents->outcome Success start Inseparable Regioisomers tlc Optimize TLC Conditions start->tlc column Refine Column Chromatography tlc->column Separation observed crystallization Attempt Crystallization tlc->crystallization No separation outcome Pure Regioisomers column->outcome Success derivatization Derivatize for Separation crystallization->derivatization If amorphous crystallization->outcome Success derivatization->column Separate derivatives

References

stability issues of methyl 3,6-dihydro-2H-pyran-4-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Methyl 3,6-dihydro-2H-pyran-4-carboxylate

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during its use in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a decrease in the concentration of this compound over time in my acidic reaction medium. What is the likely cause?

A1: this compound contains an enol ether moiety within its dihydropyran ring structure. Enol ethers are known to be susceptible to acid-catalyzed hydrolysis.[1][2] The initial and most probable cause of degradation is the protonation of the carbon-carbon double bond, followed by the addition of water to form a hemiacetal intermediate. This intermediate is generally unstable and can further decompose.

Q2: What are the potential degradation products I should be looking for?

A2: The primary degradation pathway under acidic conditions is likely the hydrolysis of the enol ether. This would lead to the opening of the pyran ring to form a linear keto-aldehyde after the breakdown of the hemiacetal intermediate. Additionally, the methyl ester group is also susceptible to acid-catalyzed hydrolysis, which would yield the corresponding carboxylic acid. This secondary hydrolysis of the ester is typically slower than the hydrolysis of the enol ether. Therefore, you should look for the ring-opened keto-aldehyde and the corresponding carboxylic acid derivative.

Q3: My reaction mixture has become cloudy or has formed a precipitate when working in an aqueous acidic solution. What could be the reason?

A3: The degradation of this compound can lead to the formation of less soluble byproducts. The initial compound has a specific solubility profile, and its degradation products may be less soluble in your reaction medium, leading to cloudiness or precipitation. It is also possible that secondary reactions or polymerization of the initial degradation products are occurring.

Q4: How can I minimize the degradation of this compound in my experiments?

A4: To minimize degradation, consider the following strategies:

  • pH Control: If your experimental conditions allow, work at a less acidic pH. The rate of hydrolysis is dependent on the acid concentration.

  • Temperature: Perform your reactions at the lowest possible temperature that allows for the desired transformation. Higher temperatures will accelerate the rate of hydrolysis.

  • Anhydrous Conditions: If water is not a required reagent in your reaction, using anhydrous solvents and reagents can prevent hydrolysis.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the compound to acidic conditions.

  • Protecting Groups: In multi-step syntheses, the dihydropyran functionality is sometimes used as a protecting group for alcohols and is designed to be removed under acidic conditions.[3][4][5] If the integrity of this ring is crucial, ensure that all reaction and work-up steps are performed under neutral or basic conditions.

Q5: What analytical techniques are recommended for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the stability of the compound and quantifying its degradation over time.[6][7] A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (like formic or phosphoric acid) can be used.[6] Additionally, Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying the mass of the degradation products, which helps in elucidating the degradation pathway.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the disappearance of the starting material and the appearance of degradation products in crude reaction mixtures.[9]

Quantitative Data Presentation

Table 1: Stability of this compound under Acidic Conditions (Template)

pH of SolutionTemperature (°C)Time (hours)Initial Concentration (mM)% Remaining Parent CompoundPeak Area of Degradation Product 1Peak Area of Degradation Product 2
12501010000
125110
125310
125610
32501010000
325110
325310
325610
52501010000
525110
525310
525610

Experimental Protocols

Protocol 1: Stability Testing of this compound under Acidic Conditions

Objective: To determine the rate of degradation of this compound at different pH values.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions of varying concentrations (to prepare buffers)

  • Phosphate or citrate buffer components

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Buffer Preparation: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 1, 3, and 5).

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 100 mM).

  • Sample Preparation: In separate vials, add a precise volume of the stock solution to the prepared acidic buffer solutions to achieve a final concentration of, for example, 1 mM. Ensure the amount of organic solvent is minimal to not significantly alter the pH.

  • Incubation: Store the vials at a constant temperature (e.g., 25°C or 40°C).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 1, 3, 6, 12, and 24 hours), withdraw an aliquot from each vial.

  • Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by neutralizing the aliquot with a suitable base before analysis.

  • HPLC Analysis: Analyze the samples by HPLC. A typical method would be:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis scan of the parent compound.

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the peak area of the parent compound and any major degradation products at each time point. Calculate the percentage of the parent compound remaining over time.

Visualizations

Caption: Predicted acid-catalyzed degradation pathway.

troubleshooting_workflow start Instability Observed (e.g., loss of starting material) check_conditions Review Experimental Conditions: pH, Temperature, Solvent start->check_conditions analyze_products Analyze Reaction Mixture (HPLC, LC-MS, NMR) check_conditions->analyze_products identify_degradation Identify Degradation Products analyze_products->identify_degradation pathway_elucidation Elucidate Degradation Pathway identify_degradation->pathway_elucidation mitigation Develop Mitigation Strategy pathway_elucidation->mitigation implement_changes Implement Changes: Adjust pH, Lower Temp, Anhydrous Conditions mitigation->implement_changes confirm_stability Confirm Improved Stability implement_changes->confirm_stability confirm_stability->start Issue Persists

References

preventing polymerization of dihydropyran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions for professionals working with dihydropyran (DHP) and its derivatives. The primary focus is on preventing and addressing the common issue of undesired polymerization during storage and reactions, such as the protection of alcohols to form tetrahydropyranyl (THP) ethers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of dihydropyran polymerization?

A1: Dihydropyran's vinyl ether functionality makes it highly susceptible to polymerization, primarily through acid-catalyzed pathways. Key triggers include:

  • Acidic Catalysts: Both Brønsted and Lewis acids can initiate cationic polymerization.[1] This is a common issue during reactions where an acid catalyst is used, such as in the formation of THP ethers.[2][3][4]

  • Heat, Light, and Air: Dihydropyran is sensitive to heat, light, and air.[5][6] Improper storage can lead to the formation of peroxides, which can act as radical initiators for polymerization.

  • Acidic Impurities: Residual acidic impurities in the dihydropyran or on glassware can be sufficient to trigger polymerization.[4]

Q2: How can I visually identify if polymerization has occurred?

A2: Signs of polymerization in your dihydropyran reagent or reaction mixture include:

  • A significant increase in viscosity, turning syrupy or gel-like.

  • Complete solidification of the material.[7]

  • In reactions, the appearance of a significant amount of baseline material on a Thin Layer Chromatography (TLC) plate that does not move with the eluent.

Q3: What are the optimal storage conditions for dihydropyran and its derivatives?

A3: To minimize the risk of polymerization and degradation during storage, the following conditions are recommended:

  • Temperature: Store in a cool, dry place.[5][8] For long-term storage, refrigeration is often advised.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and peroxide formation.

  • Container: Use a tightly sealed container to protect from moisture and air.[5][6][8]

  • Light: Protect from direct sunlight and other sources of UV light.[5]

  • Inhibitors: Commercial dihydropyran is often supplied with a radical inhibitor (e.g., hydroquinone or BHT) to enhance stability during storage.[4]

Troubleshooting Polymerization in Reactions

This guide addresses specific problems you might encounter during reactions involving dihydropyran, such as THP protection of alcohols.

Problem 1: My reaction mixture has become viscous or has solidified.

  • Immediate Action: If the reaction is still in progress, quench it immediately by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate. This will neutralize the acid catalyst and halt further polymerization.[2][9]

  • Product Isolation: If your desired product is soluble, you may be able to dissolve the crude mixture in a suitable organic solvent and separate it from the insoluble polymer by filtration. Alternatively, column chromatography can be used for separation.

  • Prevention: Review your reaction setup with a focus on catalyst choice, temperature, and the purity of your dihydropyran.

Problem 2: My TLC shows a low yield of the desired product and a lot of baseline material.

This is a common indication that a significant portion of your dihydropyran has polymerized.

  • Troubleshooting Steps:

    • Catalyst Choice: Strong acids like p-toluenesulfonic acid (p-TsOH) can aggressively promote DHP polymerization.[10] Consider switching to a milder acid catalyst such as pyridinium p-toluenesulfonate (PPTS).[2][3][4]

    • Temperature Control: Higher temperatures can accelerate the rate of polymerization.[4] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly suppress this side reaction.[2]

    • Catalyst Addition: Add the acid catalyst slowly and in portions to the solution of the alcohol and dihydropyran to avoid localized high concentrations of acid.[2]

    • Dihydropyran Quality: Ensure you are using fresh or recently purified dihydropyran. If the purity is questionable, consider passing it through a plug of basic alumina before use to remove acidic impurities.[4]

Data on Polymerization Inhibitors

Commercial dihydropyran and other vinyl monomers are often stabilized with inhibitors. While necessary for safe storage, these may need to be removed before use in certain polymerization-sensitive reactions.

Inhibitor NameAbbreviationChemical ClassTypical ConcentrationRemoval Method
HydroquinoneHQPhenolic10-100 ppmCaustic wash (e.g., aq. NaOH)[4]
4-MethoxyphenolMEHQPhenolic10-200 ppmCaustic wash (e.g., aq. NaOH)[4][11]
Butylated HydroxytolueneBHTPhenolic~0.01% by weight[11][12]Column chromatography (alumina)
4-tert-ButylcatecholTBCPhenolic15-100 ppmCaustic wash (e.g., aq. NaOH)[11]

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors from Dihydropyran

This protocol describes the removal of common phenolic inhibitors like hydroquinone (HQ) or 4-methoxyphenol (MEHQ) from commercial dihydropyran.

  • Extraction:

    • Place the dihydropyran in a separatory funnel.

    • Add an equal volume of a 5% aqueous sodium hydroxide (NaOH) solution.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure. The phenolic inhibitor will be deprotonated by the NaOH and extracted into the aqueous layer.

    • Allow the layers to separate and discard the lower aqueous layer.[4]

  • Washing:

    • Wash the organic layer (dihydropyran) with deionized water until the aqueous wash is neutral (check with pH paper).

    • Perform a final wash with brine to help remove residual water.

  • Drying:

    • Separate the organic layer and dry it over an anhydrous drying agent like potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄).[4][13]

  • Distillation (Recommended):

    • Decant the dried dihydropyran into a distillation apparatus.

    • Distill the dihydropyran under atmospheric pressure (boiling point ~86 °C).[14] Collect the fraction that distills at a constant temperature.

    • Caution: Use the purified, uninhibited dihydropyran immediately. Do not store it for extended periods.

Protocol 2: General Procedure for THP Protection of a Primary Alcohol

This protocol outlines a general method for the protection of a primary alcohol as a tetrahydropyranyl (THP) ether, optimized to minimize polymerization.

  • Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).[9]

  • Reagent Addition:

    • Add 3,4-dihydro-2H-pyran (1.5 equivalents) to the solution.[9]

    • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents).[9]

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel. If the product shows sensitivity to the acidic nature of silica, the silica gel can be pre-treated with a small amount of triethylamine.[9]

Visualizations

Acid_Catalyzed_Polymerization cluster_initiation Initiation cluster_propagation Propagation DHP Dihydropyran Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium Protonation H_plus H+ Oxocarbenium2 Oxocarbenium Ion Growing_Chain Growing Polymer Chain (n+1 units) Oxocarbenium2->Growing_Chain Nucleophilic Attack by another monomer DHP2 Dihydropyran (Monomer)

Caption: Acid-catalyzed polymerization mechanism of dihydropyran.

Troubleshooting_Workflow cluster_analysis Analyze Reaction Conditions Start Polymerization Suspected (High Viscosity / TLC Baseline) Quench Quench reaction with sat. aq. NaHCO₃ Start->Quench Catalyst Is the acid catalyst too strong (e.g., p-TsOH)? Quench->Catalyst Temp Is the reaction temperature too high? Catalyst->Temp No Solution_Catalyst Use milder catalyst (e.g., PPTS) Catalyst->Solution_Catalyst Yes DHP_Quality Is the DHP pure and uninhibited? Temp->DHP_Quality No Solution_Temp Run reaction at lower temperature (0 °C) Temp->Solution_Temp Yes Solution_DHP Purify DHP before use (Base wash / Distillation) DHP_Quality->Solution_DHP No

Caption: Troubleshooting workflow for polymer formation in DHP reactions.

Inhibitor_Removal Start Commercial DHP (with inhibitor) Wash 1. Wash with 5% aq. NaOH in separatory funnel Start->Wash Separate 2. Separate layers, discard aqueous phase Wash->Separate Neutralize 3. Wash with H₂O until neutral, then wash with brine Separate->Neutralize Dry 4. Dry organic layer (e.g., K₂CO₃) Neutralize->Dry Distill 5. Distill under atmospheric pressure Dry->Distill End Pure, Uninhibited DHP (Use Immediately) Distill->End

Caption: Experimental workflow for removing phenolic inhibitors from DHP.

References

Technical Support Center: Catalyst Deactivation in Dihydropyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst deactivation in dihydropyran synthesis. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues encountered during catalytic synthesis of dihydropyrans. Here, we move beyond simple protocols to explain the underlying causes of catalyst deactivation, empowering you to make informed decisions in your experimental work.

Troubleshooting Guide: Diagnosing and Addressing Catalyst Deactivation

This section addresses specific experimental observations and provides a logical workflow to identify the root cause of catalyst deactivation and implement corrective actions.

Problem 1: I'm observing a gradual but consistent decrease in reaction yield over several catalytic cycles.

Answer:

A gradual loss of activity is a common observation and typically points to one of three main deactivation mechanisms: fouling (coking), leaching of the active species, or slow poisoning.

Potential Causes and Diagnostic Actions:

  • Fouling (Coking): This involves the physical deposition of carbonaceous materials (coke) or polymeric byproducts on the catalyst's active sites and within its pore structure.[1] This is particularly common with solid acid catalysts like zeolites when side reactions, such as polymerization of reactants or products, occur.[2]

    • Diagnostic Action:

      • Thermogravimetric Analysis (TGA): Analyze the spent catalyst. A significant weight loss at elevated temperatures under an oxidizing atmosphere indicates the presence of carbonaceous deposits.

      • Visual Inspection/Microscopy (SEM/TEM): A change in the catalyst's color (e.g., darkening) or the appearance of amorphous deposits on the surface can be indicative of fouling.

  • Leaching: The active catalytic species may be slowly dissolving into the reaction medium.[3][4] This is a concern for supported catalysts, where the active metal or acid sites are not strongly anchored to the support material.

    • Diagnostic Action:

      • ICP-MS or AAS Analysis: Analyze the reaction filtrate after removing the catalyst. The presence of the catalyst's key elements in the solution confirms leaching.[3]

  • Slow Poisoning: Trace impurities in your starting materials or solvent can accumulate on the active sites over successive runs, leading to a progressive decline in performance.[4][5]

    • Diagnostic Action:

      • Reactant Purification: Run a reaction with highly purified reactants and solvents. If catalyst performance is restored or the deactivation rate is significantly reduced, poisoning is the likely culprit.

      • Catalyst Characterization (XPS/Elemental Analysis): Surface-sensitive techniques can detect the presence of foreign elements on the spent catalyst.[3]

Mitigation and Regeneration Strategies:

  • For Fouling:

    • Optimization of Reaction Conditions: Lowering the reaction temperature or pressure can often minimize the side reactions that lead to coke formation.[1]

    • Regeneration via Calcination: A controlled burnout of the carbonaceous deposits can be achieved by heating the catalyst in a stream of air or diluted oxygen.[3] The temperature and duration should be carefully optimized to avoid thermal damage to the catalyst.

  • For Leaching:

    • Catalyst Design: Consider using a catalyst with stronger anchoring of the active species to the support.

    • Solvent Selection: The choice of solvent can influence the solubility of the active phase. Experiment with less polar solvents if the reaction conditions permit.[3]

  • For Slow Poisoning:

    • Feedstock Purification: Implement a purification step for your reactants and solvents to remove identified poisons.[1]

Problem 2: My catalyst's activity dropped suddenly and dramatically in a single run.

Answer:

A sudden and severe loss of activity almost always points to strong catalyst poisoning.[4] This is a chemical deactivation where impurities or reaction components strongly bind to the active sites, rendering them inaccessible.[5][6]

Potential Causes and Diagnostic Actions:

  • Strong Catalyst Poisons: Common poisons for catalysts used in dihydropyran synthesis (often Lewis or Brønsted acids) include:

    • Sulfur-containing compounds: Even at ppb levels, these can be detrimental to metal catalysts.[6]

    • Nitrogen-containing compounds (e.g., amines, amides): These can act as strong Lewis bases, neutralizing acid catalysts.[3]

    • Water: For some moisture-sensitive Lewis acid catalysts, water can lead to hydrolysis and deactivation.[4]

    • Strongly coordinating byproducts: Certain reaction intermediates or byproducts may bind irreversibly to the active sites.

    • Diagnostic Action:

      • Review Starting Materials: Scrutinize the specifications of all reactants, solvents, and any additives for potential poisons. Consider if a new batch of a reagent was recently introduced.

      • Control Experiment: Conduct the reaction with fresh, high-purity reagents under strictly anhydrous conditions (if applicable). A return to normal activity would confirm poisoning from the previous batch of reagents.

Mitigation and Regeneration Strategies:

  • Purification of Feedstock: The most effective preventative measure is to remove poisons from the reactants before they enter the reactor.[1]

  • Use of Guard Beds: A pre-reactor column containing a material that selectively adsorbs the poison can protect the main catalyst bed.

  • Regeneration: Regeneration from strong poisoning can be difficult and depends on the nature of the poison and the catalyst.

    • Solvent Washing: Washing the catalyst with a suitable solvent, or a mild acidic/basic solution, may remove the poison.[4] This must be done with caution to avoid damaging the catalyst itself.

    • Thermal Treatment: In some cases, high-temperature treatment can desorb or decompose the poison, but this carries the risk of sintering.

Problem 3: The physical appearance of my catalyst has changed after use (e.g., color change, clumping, or powdering).

Answer:

A change in the physical properties of the catalyst is a strong indicator of thermal degradation (sintering) or, in the case of powdering, mechanical stress (attrition).

Potential Causes and Diagnostic Actions:

  • Sintering (Thermal Degradation): This occurs at high reaction temperatures and involves the agglomeration of small catalyst particles into larger ones, resulting in a loss of active surface area.[1][3]

    • Diagnostic Action:

      • Microscopy (TEM/SEM): These techniques can directly visualize an increase in the particle size of the active phase.[3]

      • X-ray Diffraction (XRD): A sharpening of the diffraction peaks corresponding to the active phase indicates an increase in crystallite size, a hallmark of sintering.[3]

  • Attrition or Crushing: This is a mechanical form of deactivation where the catalyst particles are broken down into smaller fragments due to vigorous stirring or abrasion in the reactor.[5] This can lead to increased pressure drop in fixed-bed reactors or difficulty in separating the catalyst after the reaction.

    • Diagnostic Action:

      • Particle Size Analysis: Sieving or laser diffraction can be used to measure a shift in the particle size distribution towards smaller particles.

Mitigation and Regeneration Strategies:

  • For Sintering:

    • Control Reaction Temperature: Operate at the lowest possible temperature that still provides an acceptable reaction rate.[1]

    • Catalyst Design: Utilize thermally stable support materials or add promoters that inhibit particle migration and agglomeration.

    • Regeneration: Re-dispersion of sintered particles is often very difficult and may require harsh chemical treatments that are not always feasible.

  • For Attrition:

    • Optimize Mechanical Agitation: For slurry reactors, ensure that the stirring is sufficient for good mass transfer but not so vigorous as to cause mechanical damage.

    • Use Mechanically Robust Catalysts: Select catalysts with higher crush strength.

Summary of Deactivation Mechanisms

Deactivation MechanismDescriptionCommon SymptomsDiagnostic Techniques
Poisoning Strong chemisorption of impurities on active sites.[5]Sudden, significant drop in activity.Reactant analysis, control experiments with pure feeds, XPS.[3]
Fouling (Coking) Physical blockage of active sites by carbonaceous deposits or polymers.[1]Gradual loss of activity, potential color change (darkening).TGA, SEM/TEM, Temperature-Programmed Oxidation (TPO).
Sintering Thermal agglomeration of catalyst particles, reducing active surface area.[3]Gradual loss of activity, especially at high temperatures; change in catalyst texture.XRD, TEM/SEM.[3]
Leaching Dissolution of active components into the reaction medium.[3]Gradual loss of activity, especially with liquid-phase reactions.ICP-MS or AAS analysis of the reaction filtrate.[3]

Visualizing Deactivation Pathways

The following diagram illustrates the primary mechanisms by which a catalyst can lose its activity.

DeactivationPathways cluster_main Active Catalyst cluster_deactivated Deactivated Catalyst Active Fresh/Regenerated Catalyst (High Surface Area, Accessible Sites) Poisoned Poisoned (Blocked Active Sites) Active->Poisoned Chemical Impurities (e.g., S, N compounds) Fouled Fouled/Coked (Blocked Pores & Sites) Active->Fouled Byproduct Deposition (Coke, Polymers) Sintered Sintered (Reduced Surface Area) Active->Sintered High Temperature Leached Leached (Loss of Active Phase) Active->Leached Solvent Action Poisoned->Active Regeneration (e.g., Chemical Wash) Fouled->Active Regeneration (e.g., Calcination)

Caption: Major pathways of catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for dihydropyran synthesis, and which deactivation mechanisms are they most susceptible to?

A1: The synthesis of dihydropyrans is often achieved through reactions like the Hetero-Diels-Alder or the Prins reaction.[7] Common catalysts include:

  • Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃, BiCl₃): Highly susceptible to poisoning by Lewis bases (water, nitrogen compounds) and potential leaching.[4][8]

  • Solid Acids (e.g., Zeolites, Montmorillonite): Prone to fouling/coking due to the formation of polymeric byproducts within their porous structures.[2]

  • Heteropolyacids (HPAs): Can be very effective but are susceptible to leaching in polar solvents.[3]

  • Organocatalysts (e.g., N-heterocyclic carbenes, prolinol derivatives): Can be deactivated by strong acids or bases in the reaction mixture or by irreversible reaction with substrates or impurities.[9][10]

Q2: Can I regenerate any deactivated catalyst?

A2: Not always. Regeneration feasibility depends heavily on the deactivation mechanism and the catalyst's stability.

  • Fouling/Coking: Often reversible through controlled calcination (burning off the coke).[3] This is a common industrial practice.

  • Poisoning: Reversibility depends on the strength of the poison-catalyst bond. Some poisons can be removed by washing or thermal treatment.[4]

  • Sintering: Generally considered irreversible or very difficult to reverse.

  • Leaching: This is an irreversible loss of the active material.

Q3: How can I design my experiment to minimize catalyst deactivation from the start?

A3: Proactive measures are key to extending catalyst life.

  • Feedstock Purity: Always use high-purity, anhydrous solvents and reactants. If impurities are suspected, purify your starting materials.[1]

  • Optimize Reaction Conditions: Use the mildest conditions (temperature, pressure) that afford a good reaction rate to minimize side reactions and thermal degradation.[4]

  • Catalyst Selection: Choose a catalyst known for its stability under your proposed reaction conditions. For example, for high-temperature reactions, select a thermally stable support.

  • Inert Atmosphere: If your catalyst is sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

Experimental Protocol: Catalyst Recyclability and Activity Test

This protocol provides a framework for evaluating the stability and reusability of a heterogeneous catalyst in dihydropyran synthesis.

Objective: To determine the change in catalytic activity over multiple reaction cycles.

Procedure:

  • Initial Reaction (Cycle 1):

    • Set up the reaction with your aldehyde, diene (or other appropriate starting materials), and solvent in a reaction vessel.

    • Add a precisely weighed amount of the fresh catalyst.

    • Run the reaction under your standard conditions (temperature, time, stirring speed).

    • Monitor the reaction progress using a suitable analytical technique (e.g., GC, TLC, LC-MS).

    • Upon completion, cool the reaction mixture.

  • Catalyst Recovery:

    • Separate the catalyst from the reaction mixture by filtration or centrifugation.

    • Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent, followed by a more volatile solvent like diethyl ether or dichloromethane) to remove any adsorbed species.

    • Dry the catalyst thoroughly under vacuum.

  • Subsequent Reactions (Cycles 2, 3, 4...):

    • Weigh the dried, recovered catalyst. Note any mass loss.

    • Set up a new reaction with fresh reactants and solvent, using the recovered catalyst.

    • Run the reaction under the identical conditions as Cycle 1.

    • Monitor the reaction progress and compare the reaction rate and final yield to the previous cycle.

  • Data Analysis:

    • Plot the reaction yield or conversion as a function of the cycle number.

    • A significant decrease in yield indicates catalyst deactivation.

Troubleshooting Workflow

This diagram provides a logical sequence for diagnosing catalyst deactivation issues.

TroubleshootingWorkflow Start Problem: Decreased Catalyst Performance Q_Speed Is the deactivation sudden or gradual? Start->Q_Speed Sudden Sudden Deactivation Q_Speed->Sudden Sudden Gradual Gradual Deactivation Q_Speed->Gradual Gradual Poisoning Suspect: Strong Poisoning Sudden->Poisoning Q_Appearance Has catalyst appearance changed (color, texture)? Gradual->Q_Appearance Check_Reagents Action: Check purity of reagents & solvents. Run control with pure feed. Poisoning->Check_Reagents End Identify Cause & Implement Solution Check_Reagents->End Appearance_Yes Yes Q_Appearance->Appearance_Yes Yes Appearance_No No Q_Appearance->Appearance_No No Sintering_Fouling Suspect: Sintering or Heavy Fouling Appearance_Yes->Sintering_Fouling Leaching_Fouling Suspect: Leaching or Light Fouling Appearance_No->Leaching_Fouling Analyze_Catalyst Action: Characterize spent catalyst (XRD, TEM, TGA). Sintering_Fouling->Analyze_Catalyst Analyze_Catalyst->End Analyze_Filtrate Action: Analyze filtrate (ICP-MS). Characterize catalyst (TGA). Leaching_Fouling->Analyze_Filtrate Analyze_Filtrate->End

References

Technical Support Center: Synthesis of Methyl 3,6-dihydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the work-up procedure for the synthesis of methyl 3,6-dihydro-2H-pyran-4-carboxylate. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the work-up of the Diels-Alder reaction between acrolein and methyl acrylate to synthesize this compound.

Q1: After quenching the reaction, I observe a significant amount of a viscous, polymeric substance. What is it and how can I minimize its formation?

A1: The viscous substance is likely a polymer of acrolein. Acrolein is prone to polymerization, especially in the presence of acid or base catalysts, or upon heating.

  • Troubleshooting:

    • Temperature Control: Ensure the reaction temperature is maintained at the recommended level. Overheating can accelerate polymerization.

    • Inhibitor: Consider adding a small amount of a radical inhibitor, such as hydroquinone, to the acrolein before starting the reaction to prevent polymerization.

    • Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction progress by TLC or GC and proceed with the work-up as soon as the starting materials are consumed.

Q2: My final product yield is very low. What are the potential causes during the work-up?

A2: Low yield can result from several factors during the work-up procedure.

  • Troubleshooting:

    • Incomplete Extraction: The product, this compound, has some solubility in water. Ensure thorough extraction from the aqueous layer by performing multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). A patent for a similar compound suggests using benzene for extraction.[1]

    • Hydrolysis of the Ester: If the quenching or washing steps involve strongly acidic or basic aqueous solutions, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid. This by-product will likely remain in the aqueous layer during extraction. Ensure that any acidic or basic solutions are neutralized to a pH of ~7 before extraction.

    • Emulsion Formation: Emulsions can form during extraction, trapping the product and making phase separation difficult. To break emulsions, you can add brine (saturated NaCl solution) or small amounts of a different organic solvent.

    • Loss during Distillation: The product is a liquid that is purified by distillation.[1] Ensure your distillation apparatus is properly set up to avoid loss of product. Check for leaks and ensure the collection flask is adequately cooled.

Q3: The NMR spectrum of my purified product shows unexpected peaks. What are the likely impurities?

A3: Common impurities can arise from side reactions or incomplete removal of starting materials.

  • Troubleshooting and Impurity Identification:

    • Unreacted Acrolein or Methyl Acrylate: If the reaction did not go to completion, you might have residual starting materials. These are typically more volatile than the product and should be removable by distillation.

    • Acrolein Dimer: Acrolein can undergo a Diels-Alder reaction with itself to form 3,4-dihydro-2H-pyran-2-carbaldehyde.[2][3] This has a similar structure to the desired product and may co-distill. Careful fractional distillation is necessary for separation.

    • Hydrolyzed Product: As mentioned in Q2, hydrolysis of the ester will form the corresponding carboxylic acid. This is less likely to be in the final distilled product due to its much lower volatility but could be present in the crude material.

    • Solvent Residue: Ensure all extraction and reaction solvents are thoroughly removed under reduced pressure before distillation.

Q4: The reaction mixture is a dark brown or black color. Will this affect my work-up?

A4: Dark coloration is common in reactions involving acrolein due to the formation of polymeric byproducts. While unsightly, it doesn't necessarily mean the reaction has failed.

  • Troubleshooting:

    • Filtration: If a solid precipitate has formed, you may need to filter the reaction mixture before proceeding with the aqueous work-up.

    • Charcoal Treatment: In some cases, dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove colored impurities before distillation.

    • Distillation: Purification by distillation is usually effective at separating the desired product from colored, high-molecular-weight byproducts.

Experimental Protocol: Work-up and Purification

This protocol outlines a general procedure for the work-up and purification of this compound following its synthesis.

  • Reaction Quenching:

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid catalyst. Be cautious as this may cause gas evolution (CO₂). Continue adding until the bubbling ceases and the aqueous layer is neutral (pH ~7).

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (3 x 50 mL for a ~100 mL aqueous volume).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine) (1 x 50 mL). This helps to remove residual water and some water-soluble impurities.

  • Drying:

    • Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

  • Solvent Removal:

    • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by fractional distillation under reduced pressure.[1] The appropriate boiling point and pressure will depend on the specific isomer being isolated.

Quantitative Data Summary

The following table summarizes expected outcomes based on literature for similar dihydropyran syntheses. Note that actual yields and purity will vary depending on the specific reaction conditions and the efficiency of the work-up.

ParameterExpected OutcomeSource
Yield 37-81%[4]
Physical Form Liquid[5]
Purity (post-distillation) >95%[5]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the work-up and purification of this compound.

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification reaction_mixture Crude Reaction Mixture quench 1. Quench (e.g., sat. NaHCO3) reaction_mixture->quench extract 2. Extraction (e.g., CH2Cl2) quench->extract wash 3. Wash (Brine) extract->wash aq_waste1 Aqueous Waste extract->aq_waste1 to waste dry 4. Drying (e.g., Na2SO4) wash->dry aq_waste2 Aqueous Waste wash->aq_waste2 to waste evaporate 5. Solvent Removal (Rotary Evaporator) dry->evaporate drying_agent_waste Solid Waste dry->drying_agent_waste removed distill 6. Fractional Distillation evaporate->distill solvent_waste Solvent Waste evaporate->solvent_waste recovered product Pure Product distill->product impurities Impurities distill->impurities removed

Caption: Experimental workflow for the work-up and purification of this compound.

Logical Relationship of Potential Issues

The following diagram illustrates the cause-and-effect relationships between common experimental issues and their potential sources during the synthesis and work-up.

Troubleshooting_Logic low_yield Low Yield impure_product Impure Product polymer_formation Polymer Formation polymer_formation->low_yield polymer_formation->impure_product emulsion Emulsion Formation emulsion->low_yield high_temp Excessive Temperature high_temp->polymer_formation long_reaction Prolonged Reaction Time long_reaction->polymer_formation no_inhibitor No Polymerization Inhibitor no_inhibitor->polymer_formation incomplete_extraction Incomplete Extraction incomplete_extraction->low_yield ester_hydrolysis Ester Hydrolysis (improper pH) ester_hydrolysis->low_yield ester_hydrolysis->impure_product side_reactions Side Reactions (e.g., Acrolein Dimerization) side_reactions->low_yield side_reactions->impure_product inefficient_distillation Inefficient Distillation inefficient_distillation->low_yield inefficient_distillation->impure_product vigorous_shaking Vigorous Shaking during Extraction vigorous_shaking->emulsion

Caption: Logical relationships between potential issues and their causes in the synthesis.

References

Validation & Comparative

A Comparative Guide to the Characterization of Methyl 3,6-dihydro-2H-pyran-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust characterization of heterocyclic scaffolds like methyl 3,6-dihydro-2H-pyran-4-carboxylate is a cornerstone of successful innovation. These structures are prevalent in numerous natural products and pharmacologically active compounds, making a thorough understanding of their derivatives critical.[1][2][3] This guide provides an in-depth comparison of key analytical techniques for the characterization of this dihydropyran scaffold, offering insights into the "why" behind experimental choices and presenting supporting data to ensure scientific integrity.

The dihydropyran ring, an oxygen-containing six-membered heterocycle, is a versatile building block in organic synthesis.[3] The title compound, this compound (CAS 105772-14-3), and its derivatives are of significant interest due to their potential biological activities.[4] Accurate structural elucidation and purity assessment are paramount for establishing structure-activity relationships (SAR) and ensuring the reliability of downstream applications.

This guide will navigate through the primary analytical methodologies: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. We will explore how substitutions on the dihydropyran ring influence the output of each technique, providing a comparative framework for your own research.

Workflow for a Comprehensive Characterization

A logical and efficient workflow is crucial when characterizing novel derivatives. The following diagram illustrates a typical pathway, starting from the purified compound and leading to complete structural confirmation.

Characterization Workflow Figure 1. General Workflow for Characterization cluster_purification Sample Preparation cluster_crystallography Structural Confirmation cluster_chromatography Purity Assessment Purified_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified_Compound->NMR Primary Structure MS Mass Spectrometry (EI, ESI) Purified_Compound->MS Molecular Weight IR IR Spectroscopy Purified_Compound->IR Functional Groups XRay Single Crystal X-ray (If crystalline) NMR->XRay Confirm Connectivity & Stereochemistry HPLC HPLC/UPLC Analysis MS->HPLC Confirm Purity & Mass

Caption: A typical workflow for the comprehensive characterization of a novel dihydropyran derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For dihydropyran derivatives, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, provide a detailed map of the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum gives crucial information about the electronic environment of protons and their connectivity. For the parent this compound, we can predict the following key signals. The actual chemical shifts can be influenced by the solvent and substituents.

  • -OCH₃ (Methyl Ester): A sharp singlet expected around 3.6-3.8 ppm. For instance, in a related methyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, this peak appears at 3.58 ppm.[5]

  • Ring Protons (-CH₂-): The three methylene groups on the dihydropyran ring will appear as multiplets. Based on data from related structures like 3,4-dihydro-2H-pyran, these signals are typically found between 1.7 and 4.2 ppm.[6] The protons on C2 and C6, being adjacent to the oxygen atom, will be the most downfield.

  • Vinyl Proton (=CH-): The proton on the double bond (C5) is expected to be a broad singlet or multiplet, influenced by long-range coupling, typically in the region of 6.5-7.5 ppm.

Comparative Insight: Substitution on the ring dramatically affects the chemical shifts. For example, an electron-withdrawing group at C5 would shift the adjacent protons downfield, while an electron-donating group would have the opposite effect. The presence of bulky substituents can also influence the conformation of the dihydropyran ring, leading to changes in the coupling constants between adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment.

Carbon AtomExpected Chemical Shift (ppm)Rationale
C=O (Ester)165-175Characteristic for ester carbonyls. In a related tetrahydropyrimidine-5-carboxylate, this appears at 165.8 ppm.[7]
C4 (=C -CO₂Me)120-140Quaternary carbon of the double bond, shifted downfield by the carboxylate group.
C5 (=CH)130-150Vinylic carbon, its chemical shift is sensitive to substituents.
C2 & C6 (-O-CH₂-)60-70Aliphatic carbons adjacent to the ring oxygen.
C3 (-CH₂-)20-35Aliphatic carbon shielded compared to C2 and C6.
-OCH₃ 50-55Typical for a methyl ester carbon.[5]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound.

Experimental Protocol: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the purified dihydropyran derivative. The choice of a precise balance is critical for quantitative NMR (qNMR) if required.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in which the compound is fully soluble. CDCl₃ is a common first choice for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of a reference standard like tetramethylsilane (TMS) can be added.

  • Acquisition: Acquire ¹H, ¹³C, and desired 2D NMR spectra according to the instrument's standard operating procedures. The causality here is that a higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used techniques.

Expected Data for this compound (C₇H₁₀O₃, MW: 142.15 g/mol ):

  • Molecular Ion (M⁺): In EI-MS, a peak at m/z 142 would be expected. For softer ionization techniques like ESI, adducts such as [M+H]⁺ (m/z 143), [M+Na]⁺ (m/z 165), or [M+NH₄]⁺ (m/z 160) are commonly observed.[1]

  • Fragmentation Pattern: The fragmentation is guided by the stability of the resulting ions. Key fragmentations for this scaffold could include:

    • Loss of the methoxy group (-OCH₃) from the ester, resulting in a peak at m/z 111.

    • Loss of the entire methoxycarbonyl group (-CO₂CH₃), leading to a peak at m/z 83.

    • Retro-Diels-Alder reaction, a characteristic fragmentation for cyclic systems, which would cleave the dihydropyran ring.

Comparative Insight: The fragmentation pattern is highly dependent on the nature and position of substituents. For instance, derivatives with fragile bonds will show characteristic fragmentation pathways. A study on dihydropyranocoumarins demonstrated that fragmentation patterns could distinguish between linear and angular isomers.[8]

Experimental Protocol: Direct Infusion ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile. The high purity of the solvent is essential to avoid interfering signals.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Infusion: Load the sample solution into a syringe and place it on a syringe pump connected to the ESI source.

  • Data Acquisition: Infuse the sample at a low flow rate (e.g., 5-10 µL/min) and acquire the mass spectrum in both positive and negative ion modes to observe different adducts. The choice of polarity is dictated by the compound's ability to be protonated or deprotonated.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
C=O (Ester)~1710-1740StrongThe conjugation with the C=C bond will likely shift this to the lower end of the range.[7]
C=C (Alkene)~1640-1680MediumCharacteristic of the double bond within the ring.
C-O-C (Ether)~1050-1150StrongAsymmetric stretch of the ether linkage in the pyran ring.[7]
=C-H (Vinylic)~3010-3100MediumC-H stretch for the proton on the double bond.
-C-H (Aliphatic)~2850-2960MediumC-H stretches for the methylene groups.

Table 2: Key IR Absorption Frequencies for this compound.

Comparative Insight: The position of the C=O stretch is particularly informative. In a related 6-methoxydihydro-2H-pyran-3(4H)-one, the ketone C=O stretch is observed around 1715 cm⁻¹.[7] Substituents that alter the electronic density of the conjugated system will cause noticeable shifts in the C=O and C=C absorption bands. For example, adding an amino group, as seen in some 4H-pyran derivatives, results in characteristic N-H stretches around 3300-3500 cm⁻¹.[5]

X-ray Crystallography: The Definitive 3D Structure

For compounds that yield high-quality single crystals, X-ray crystallography provides the absolute, unambiguous three-dimensional structure, including stereochemistry and conformation. This technique is the gold standard for structural validation.

Causality in Crystallography: The ability to form a well-ordered crystal lattice is a prerequisite. This is influenced by molecular symmetry, intermolecular forces (like hydrogen bonding), and the purity of the compound.

Comparative Insight: A study on 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid revealed that the molecule exists as the endo isomer in the crystal lattice.[9] The dihydropyran ring typically adopts a half-chair or sofa conformation to minimize steric strain.[10] Substituents on the ring will dictate the preferred conformation and influence how the molecules pack in the crystal. This packing is often governed by intermolecular interactions like hydrogen bonds, which can be crucial for understanding the physical properties of the solid state.[11][12]

The following diagram illustrates the relationship between molecular structure and the resulting crystal lattice.

Crystallography Figure 2. From Molecule to Crystal Lattice Molecule Single Molecule (Conformation) Interactions Intermolecular Forces (H-bonds, π-stacking) Molecule->Interactions determines Unit_Cell Unit Cell (Symmetry & Dimensions) Interactions->Unit_Cell defines Crystal_Lattice Crystal Lattice (3D Packing) Unit_Cell->Crystal_Lattice repeats to form

Caption: The relationship between molecular conformation, intermolecular forces, and the final crystal structure.

High-Performance Liquid Chromatography (HPLC): Purity and Quantification

HPLC is the workhorse for assessing the purity of a compound and for quantification. A reverse-phase (RP-HPLC) method is generally suitable for dihydropyran derivatives.

Comparative Insight: The retention time in RP-HPLC is primarily governed by the compound's polarity. More polar derivatives will elute earlier, while more non-polar (lipophilic) derivatives will have longer retention times. For example, adding a hydroxyl group to the scaffold will decrease retention time, whereas adding a large, non-polar aromatic substituent will increase it.

Experimental Protocol: General RP-HPLC Method

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase provides good retention for moderately polar compounds.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid to improve peak shape. A typical gradient might run from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV-Vis spectrum).

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent.

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

The comprehensive characterization of this compound derivatives relies on the synergistic use of multiple analytical techniques. While NMR provides the structural backbone, MS confirms the molecular weight, and IR identifies key functional groups. For crystalline materials, X-ray diffraction offers the ultimate structural proof. Finally, HPLC validates the purity of the synthesized compound. By comparing the data from different derivatives, researchers can build a robust understanding of how structural modifications impact the physicochemical and spectroscopic properties of this important heterocyclic class, accelerating the drug discovery and development process.

References

analytical methods for the quantification of methyl 3,6-dihydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of analytical methodologies is crucial for the accurate quantification of methyl 3,6-dihydro-2H-pyran-4-carboxylate, a key intermediate in various synthetic pathways. This guide provides a comparative overview of the most pertinent analytical techniques, namely Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Refractive Index Detection (HPLC-RID). The selection of an optimal method is contingent upon factors such as sample matrix, required sensitivity, and available instrumentation.

Comparison of Analytical Methods

The two primary chromatographic techniques suitable for the quantification of this compound are GC and HPLC. The choice between these methods will largely depend on the volatility and thermal stability of the analyte, as well as the complexity of the sample matrix.

Gas Chromatography (GC) is often favored for volatile and thermally stable compounds. Given that this compound is a relatively small molecule with a methyl ester functional group, it is expected to have sufficient volatility for GC analysis. Flame Ionization Detection (FID) is a universal and robust detector for organic compounds, offering high sensitivity and a wide linear range.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or are thermally labile. For this compound, the presence of a carbon-carbon double bond conjugated with the carboxylate group may provide sufficient UV absorbance for quantification with a UV detector. In cases of low chromophoric activity, a universal detector such as a Refractive Index Detector (RID) can be employed.

Below is a table summarizing the expected performance characteristics of these methods for the analysis of this compound, based on typical validation results for similar molecules.

Validation Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV/RID)
Linearity (R²) > 0.998> 0.998
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%
Limit of Detection (LOD) 1 - 10 ng/mL10 - 50 ng/mL (UV), 0.1 - 1 µg/mL (RID)
Limit of Quantification (LOQ) 5 - 30 ng/mL30 - 150 ng/mL (UV), 0.5 - 3 µg/mL (RID)
Analysis Time 10 - 20 minutes15 - 30 minutes
Sample Throughput HighModerate to High
Instrumentation Cost ModerateModerate to High
Solvent Consumption LowHigh

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To quantify this compound in a sample using GC-FID.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

Reagents:

  • This compound reference standard

  • Solvent (e.g., Dichloromethane, Ethyl Acetate), HPLC grade or higher

  • Internal Standard (e.g., Dodecane)

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in the chosen solvent. From the stock solution, prepare a series of calibration standards by serial dilution. Add a constant concentration of the internal standard to each calibration standard and sample.

  • Sample Preparation: Dissolve a known amount of the sample in the chosen solvent. Add the internal standard to the sample solution at the same concentration as in the calibration standards.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 200 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

  • Data Analysis: Integrate the peak areas of the analyte and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Determine the concentration of the analyte in the sample from the calibration curve.

High-Performance Liquid Chromatography with UV/RID Detection (HPLC-UV/RID)

Objective: To quantify this compound in a sample using HPLC with either UV or RID detection.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV or RID detector.

  • Reversed-Phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size)

Reagents:

  • This compound reference standard

  • Mobile Phase: Acetonitrile and Water (HPLC grade)

  • Solvent for sample and standard preparation (e.g., Acetonitrile/Water mixture)

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector Wavelength (for UV): 210 nm (or wavelength of maximum absorbance)

    • RID Settings: Maintain at a stable temperature.

  • Data Analysis: Integrate the peak area of the analyte. Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of the analyte in the sample from the calibration curve.

Visualizations

To further clarify the experimental process, a logical workflow for method selection and a general experimental workflow are presented below using Graphviz.

MethodSelection start Start: Need to quantify This compound volatility_check Is the analyte sufficiently volatile and thermally stable? start->volatility_check gc_method Gas Chromatography (GC-FID) is a suitable method. volatility_check->gc_method Yes hplc_method High-Performance Liquid Chromatography (HPLC) is preferred. volatility_check->hplc_method No uv_check Does the analyte have a sufficient UV chromophore? hplc_method->uv_check hplc_uv Use HPLC with UV Detection. uv_check->hplc_uv Yes hplc_rid Use HPLC with Refractive Index Detection (RID). uv_check->hplc_rid No

Caption: Logical workflow for selecting an analytical method.

ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standard_prep Prepare Calibration Standards inject_standards Inject Calibration Standards standard_prep->inject_standards sample_prep Prepare Sample Solution inject_samples Inject Samples sample_prep->inject_samples instrument_setup Set up GC or HPLC Instrument instrument_setup->inject_standards instrument_setup->inject_samples peak_integration Integrate Peak Areas inject_standards->peak_integration inject_samples->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte in Sample calibration_curve->quantification

Caption: General experimental workflow for quantification.

A Comparative Guide to the HPLC Analysis of Methyl 3,6-dihydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the analysis of methyl 3,6-dihydro-2H-pyran-4-carboxylate. In the absence of specific published experimental data for this compound, this document outlines hypothetical, yet plausible, analytical approaches based on methods for structurally similar molecules. We will explore Reverse-Phase HPLC (RP-HPLC) for general purity assessment and Chiral HPLC for enantiomeric separation. Furthermore, we will compare these HPLC methods with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography (SFC), to provide a comprehensive analytical perspective.

Disclaimer on Experimental Data

Please note that the quantitative data presented in the comparison table below is hypothetical and for illustrative purposes only. This data is intended to demonstrate the potential performance characteristics of each analytical technique and should not be considered as validated experimental results.

Head-to-Head Comparison of Analytical Techniques

The following table summarizes the key parameters and hypothetical performance data for the analysis of this compound using four distinct chromatographic methods.

ParameterReverse-Phase HPLC (RP-HPLC)Chiral HPLCGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationSupercritical Fluid Chromatography (SFC)
Principle Separation based on polarity.Separation of enantiomers.Separation based on volatility and boiling point.Separation using a supercritical fluid as the mobile phase.
Stationary Phase C18 (e.g., Agilent ZORBAX Eclipse Plus C18)Polysaccharide-based chiral stationary phase (e.g., Daicel Chiralpak AD-H)Non-polar (e.g., HP-5ms)Chiral or achiral stationary phase
Mobile Phase/Carrier Gas Acetonitrile/Water gradientHexane/IsopropanolHeliumSupercritical CO2 with a modifier (e.g., Methanol)
Detector UV-Vis (e.g., 210 nm)UV-Vis (e.g., 220 nm)Mass Spectrometer (MS)UV-Vis or MS
Hypothetical Retention Time 5.8 minEnantiomer 1: 8.2 min, Enantiomer 2: 9.5 min12.1 min (for derivatized analyte)3.5 min
Hypothetical Resolution > 2.0 (from impurities)> 1.8> 2.0 (from other volatile compounds)> 1.5
Hypothetical Limit of Detection 10 ng/mL20 ng/mL1 ng/mL15 ng/mL
Advantages Robust, widely available, good for purity.Resolves enantiomers.High sensitivity and selectivity (with MS).Fast, "green" (less organic solvent), good for chiral separations.[1]
Disadvantages Does not separate enantiomers.More expensive columns, longer run times.Requires derivatization for this compound, thermal degradation risk.[2]Higher initial instrument cost.

Experimental Workflow and Method Comparison Diagrams

The following diagrams illustrate the general workflow of an HPLC analysis and a comparison of the key features of the discussed analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injector Autosampler/ Injector Filtration->Injector Solvent Mobile Phase Reservoir Pump Pump Solvent->Pump Pump->Injector Column HPLC Column Injector->Column Detector Detector Column->Detector Data_System Data Acquisition System Detector->Data_System Chromatogram Chromatogram Data_System->Chromatogram Analysis Integration & Quantification Chromatogram->Analysis

A generalized workflow for HPLC analysis.

Method_Comparison cluster_hplc HPLC cluster_alternatives Alternative Techniques RP_HPLC Reverse-Phase HPLC (Purity) Chiral_HPLC Chiral HPLC (Enantiomers) GC_MS GC-MS (High Sensitivity, Requires Derivatization) SFC SFC (Fast, Green, Chiral Separation) Analyte This compound Analyte->RP_HPLC Purity Analysis Analyte->Chiral_HPLC Enantiomeric Purity Analyte->GC_MS Trace Analysis Analyte->SFC Rapid Chiral Screening

Comparison of analytical techniques for the target analyte.

Detailed Experimental Protocols

The following are hypothetical, detailed experimental protocols for each of the discussed analytical methods.

Reverse-Phase HPLC (RP-HPLC) Method

This method is designed for the quantitative analysis of this compound and the assessment of its purity.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 30
    10.0 80
    12.0 80
    12.1 30

    | 15.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.

Chiral HPLC Method

This method is intended for the separation and quantification of the enantiomers of this compound. Polysaccharide-based chiral stationary phases are often effective for the separation of dihydropyran derivatives.

  • Instrumentation: A standard HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (90:10 v/v).

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

Due to the polarity of the ester and ether functionalities, derivatization is proposed to improve volatility and chromatographic performance. Silylation is a common derivatization technique for such compounds.[2]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 50-400 amu

  • Derivatization Protocol:

    • To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70 °C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

Supercritical Fluid Chromatography (SFC) Method

SFC offers a fast and environmentally friendly alternative, particularly for chiral separations.[1]

  • Instrumentation: A supercritical fluid chromatography system with a back-pressure regulator, autosampler, column oven, and a UV-Vis or MS detector.

  • Column: Daicel Chiralpak AD-H, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Supercritical CO2 (A) and Methanol (B).

  • Gradient Program:

    Time (min) %B
    0.0 5
    5.0 40
    6.0 40
    6.1 5

    | 8.0 | 5 |

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.

References

A Comparative Guide to Methyl and Ethyl 3,6-Dihydro-2H-pyran-4-carboxylate for Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and complex molecule synthesis, the dihydropyran scaffold stands out as a privileged structure, integral to a wide array of biologically active compounds.[1][2][3] Among the myriad of dihydropyran building blocks, methyl 3,6-dihydro-2H-pyran-4-carboxylate and its ethyl counterpart are of particular interest to researchers and process chemists. The choice between these two seemingly similar esters can have significant implications for reaction efficiency, scalability, and the physicochemical properties of downstream intermediates. This guide provides an in-depth, objective comparison of these two critical reagents, supported by experimental data and field-proven insights to inform your selection process.

At a Glance: Key Physicochemical and Synthetic Parameters

PropertyThis compoundEthyl 3,6-dihydro-2H-pyran-4-carboxylate
Molecular Formula C₇H₁₀O₃C₈H₁₂O₃
Molecular Weight 142.15 g/mol 156.18 g/mol
Physical Form Liquid[3]Liquid (predicted)
Boiling Point Data not availableData not available
Density Data not availableData not available
Solubility Soluble in common organic solventsSoluble in common organic solvents
Storage 2-8°C, sealed in dry conditions[3]2-8°C, sealed in dry conditions (recommended)

Synthesis via Hetero-Diels-Alder Reaction: A Comparative Protocol

The most common and efficient method for constructing the 3,6-dihydro-2H-pyran-4-carboxylate core is the hetero-Diels-Alder reaction. This powerful [4+2] cycloaddition offers high regioselectivity and the potential for stereocontrol. A seminal study by Ghosh et al. provides a direct comparison of the reactivity of methyl and ethyl glyoxylates with Danishefsky's diene, serving as an excellent model for the synthesis of our target compounds.[4]

Experimental Workflow: Asymmetric Hetero-Diels-Alder Reaction

G cluster_prep Catalyst Preparation cluster_reaction Cycloaddition cluster_workup Workup and Product Formation ligand Chiral Bis(oxazoline) Ligand catalyst Chiral Catalyst Formation (CH₂Cl₂, 23°C, N₂) ligand->catalyst cu_triflate Cu(OTf)₂ cu_triflate->catalyst cycloaddition Hetero-Diels-Alder Reaction (-78°C, 9h) catalyst->cycloaddition danishefsky Danishefsky's Diene danishefsky->cycloaddition glyoxylate Methyl or Ethyl Glyoxylate glyoxylate->cycloaddition tfa Trifluoroacetic Acid (TFA) cycloaddition->tfa product Final Product (Methyl or Ethyl 3,6-dihydro-2H-pyran-4-carboxylate) tfa->product

Caption: Workflow for the asymmetric hetero-Diels-Alder synthesis.

Detailed Protocol

Materials:

  • Chiral bis(oxazoline) ligand (e.g., (1R, 2S)-bis(oxazoline))

  • Copper(II) triflate (Cu(OTf)₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene)

  • Methyl glyoxylate or Ethyl glyoxylate

  • Trifluoroacetic acid (TFA)

Procedure:

  • Catalyst Preparation: In a flame-dried flask under a nitrogen atmosphere, a chiral bis(oxazoline) ligand (10 mol%) and Cu(OTf)₂ (10 mol%) are stirred in anhydrous CH₂Cl₂ at 23°C for 1 hour.

  • Cycloaddition: The catalyst solution is cooled to -78°C. The respective glyoxylate ester (methyl or ethyl, 1.0 equivalent) is added, followed by the dropwise addition of Danishefsky's diene (1.2 equivalents). The reaction mixture is stirred at -78°C for 9 hours.

  • Workup: Trifluoroacetic acid (a few drops) is added to the reaction mixture to facilitate the hydrolysis of the silyl enol ether intermediate. The mixture is then warmed to room temperature and quenched with saturated aqueous sodium bicarbonate.

  • Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by silica gel chromatography.

Comparative Performance Data
EsterYieldEnantiomeric Excess (ee)Reference
Methyl ~70%~72%[4]
Ethyl ~70%~72%[4]

As the data from Ghosh et al. indicates, both methyl and ethyl glyoxylates perform comparably in this asymmetric hetero-Diels-Alder reaction, affording good yields and high enantioselectivity.[4] This suggests that for the initial construction of the dihydropyran ring, the choice between the methyl and ethyl ester may not be critical in terms of reaction efficiency.

Reactivity and Handling: A Deeper Dive

While the synthesis of the core structure may be comparable, the choice between the methyl and ethyl ester can have downstream consequences related to reactivity, purification, and physical properties.

Steric and Electronic Effects

The primary difference between the methyl and ethyl esters lies in the size and electron-donating ability of the alkyl group.[5]

G cluster_methyl Methyl Ester cluster_ethyl Ethyl Ester methyl CH₃-O-C=O steric Increased Steric Hindrance ethyl CH₃CH₂-O-C=O ethyl->steric inductive Slightly Increased Inductive Effect ethyl->inductive

Caption: Comparison of steric and electronic properties.

  • Steric Hindrance: The ethyl group is bulkier than the methyl group. This increased steric hindrance can influence the rate of subsequent reactions at the ester carbonyl, such as hydrolysis or amidation. Reactions involving nucleophilic attack at the carbonyl carbon may be slightly slower for the ethyl ester.

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group. This can subtly affect the reactivity of the ester, although the effect is generally less pronounced than steric factors.

Hydrolysis and Stability

In both acidic and basic conditions, esters can undergo hydrolysis to the corresponding carboxylic acid. The rate of hydrolysis can be influenced by the nature of the alkyl group. Generally, methyl esters tend to hydrolyze slightly faster than ethyl esters under acidic conditions due to the reduced steric hindrance for the approach of water.[6][7] However, under enzymatic conditions, such as in biological systems, the relative stability can vary.[8] For many synthetic applications where the ester is a stable protecting group or a handle for further modification, this difference in hydrolysis rate is often negligible under standard reaction conditions.

Applications in Drug Discovery and Synthesis

The 3,6-dihydro-2H-pyran-4-carboxylate scaffold is a versatile intermediate in the synthesis of numerous complex molecules and pharmacologically active compounds.[1][2][3]

  • Conformational Scaffolding: The dihydropyran ring provides a conformationally restricted six-membered ring system that can be used to orient substituents in a defined three-dimensional space, which is crucial for optimizing ligand-receptor interactions.

  • Functional Group Handle: The ester functionality serves as a versatile handle for a variety of chemical transformations, including:

    • Reduction to the corresponding alcohol.

    • Conversion to amides, which are common functionalities in drug molecules.

    • Hydrolysis to the carboxylic acid, enabling further derivatization or use as a polar pharmacophoric element.

The choice between the methyl and ethyl ester in these applications will depend on the specific requirements of the synthetic route. For instance, if a subsequent step involves a sterically demanding transformation at the ester, the less hindered methyl ester may be preferred. Conversely, the ethyl ester might be chosen for its slightly different solubility profile or if ethanol is a more desirable byproduct than methanol upon cleavage.

Conclusion and Recommendations

Both methyl and ethyl 3,6-dihydro-2H-pyran-4-carboxylate are valuable building blocks in organic synthesis and drug discovery. The choice between them is often nuanced and project-specific.

  • For the initial synthesis via hetero-Diels-Alder reaction, both esters exhibit comparable performance in terms of yield and stereoselectivity.

  • For downstream transformations , the methyl ester offers the advantage of lower steric hindrance, which may lead to faster reaction rates in some cases.

  • The ethyl ester , being slightly more lipophilic, may offer advantages in terms of solubility and purification in certain solvent systems.

Ultimately, the decision should be based on a holistic consideration of the entire synthetic route, including the specific reactions to be performed, the desired properties of the intermediates, and practical considerations such as the cost and availability of starting materials. It is recommended to perform small-scale trials with both esters to determine the optimal choice for your specific application.

References

Substituent Effects on Dihydropyran Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-pyran ring is a prevalent structural motif in numerous biologically active compounds and a versatile intermediate in organic synthesis. The reactivity of the enol ether double bond within this heterocyclic system is highly tunable through the introduction of substituents. Understanding the influence of these substituents on the reaction rates and pathways is critical for the rational design of synthetic routes and the development of novel therapeutics. This guide provides a comparative analysis of the reactivity of dihydropyrans bearing various substituents, supported by established principles of physical organic chemistry and illustrative experimental data.

Electronic and Steric Influence of Substituents

The reactivity of the double bond in dihydropyrans is predominantly governed by its electron density. Electrophilic attack is a common reaction pathway, and its rate is sensitive to both the electronic and steric nature of substituents on the dihydropyran ring.

Electronic Effects: Substituents that can donate electron density to the double bond enhance its nucleophilicity, thereby increasing the rate of reaction with electrophiles. Conversely, electron-withdrawing groups decrease the electron density of the double bond, leading to a reduction in reactivity towards electrophiles. These electronic effects can be transmitted through inductive and resonance effects. The Hammett equation provides a quantitative framework for correlating the electronic properties of substituents with reaction rates.[1][2]

Steric Effects: The steric hindrance presented by bulky substituents can impede the approach of reagents to the double bond, thereby slowing down the reaction rate.[3] This effect is particularly significant when substituents are located in close proximity to the reaction center, such as at the C2 or C6 positions of the dihydropyran ring.

The interplay of these electronic and steric factors ultimately dictates the overall reactivity of a substituted dihydropyran. A quantitative structure-activity relationship (QSAR) can be developed to model these combined effects.[3][4]

Comparative Reactivity Data

To illustrate the impact of substituents on dihydropyran reactivity, the following table summarizes the relative rate constants for the acid-catalyzed hydration of a series of 6-substituted dihydropyrans. This reaction proceeds via protonation of the double bond, a step that is highly sensitive to the electronic environment.

Substituent (at C6)Substituent TypeHammett Constant (σp)Relative Rate Constant (k_rel)
-OCH₃Strong Electron-Donating-0.2715.8
-CH₃Weak Electron-Donating-0.175.2
-HUnsubstituted0.001.0
-ClWeak Electron-Withdrawing0.230.3
-NO₂Strong Electron-Withdrawing0.780.01
-C(CH₃)₃Bulky Alkyl (Steric Hindrance)-0.200.8

Note: The relative rate constants presented in this table are illustrative and based on established principles of electronic and steric effects. Actual experimental values may vary depending on the specific reaction conditions.

Experimental Protocols

General Procedure for Acid-Catalyzed Hydration of 6-Substituted Dihydropyrans:

This protocol outlines a general method for determining the relative rates of hydration for a series of substituted dihydropyrans.

Materials:

  • Substituted 3,4-dihydro-2H-pyran (e.g., 6-methoxy-3,4-dihydro-2H-pyran, 6-chloro-3,4-dihydro-2H-pyran, etc.)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • A stock solution of the substituted dihydropyran (0.1 M) and an internal standard (0.05 M) in anhydrous THF is prepared.

  • In a thermostated reaction vessel at 25°C, 10 mL of a 9:1 THF/water mixture is stirred.

  • To initiate the reaction, 100 µL of a 1 M HCl solution is added to the reaction vessel.

  • At time t=0, 1 mL of the dihydropyran stock solution is added to the reaction mixture.

  • Aliquots (0.5 mL) are withdrawn from the reaction mixture at regular intervals (e.g., every 5 minutes) and immediately quenched in a vial containing 0.5 mL of a saturated sodium bicarbonate solution and 1 mL of diethyl ether.

  • The organic layer from the quenched aliquot is separated and analyzed by GC-FID to determine the concentration of the remaining dihydropyran relative to the internal standard.

  • The natural logarithm of the dihydropyran concentration is plotted against time. The slope of this line gives the pseudo-first-order rate constant (k_obs).

  • The relative rate constant (k_rel) is calculated by dividing the k_obs of the substituted dihydropyran by the k_obs of the unsubstituted dihydropyran.

Visualizing Reaction Mechanisms and Workflows

Diagram of Electronic Effects on Electrophilic Addition:

electronic_effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -OCH₃, -CH₃ DHP_EDG Dihydropyran with EDG EDG->DHP_EDG Increases electron density of double bond Fast_Reaction Faster Reaction Rate DHP_EDG->Fast_Reaction Accelerates reaction with electrophiles (E⁺) EWG e.g., -NO₂, -Cl DHP_EWG Dihydropyran with EWG EWG->DHP_EWG Decreases electron density of double bond Slow_Reaction Slower Reaction Rate DHP_EWG->Slow_Reaction Slows reaction with electrophiles (E⁺)

Caption: Electronic effects of substituents on dihydropyran reactivity.

Diagram of Steric Hindrance Effects:

steric_effects cluster_small Small Substituent cluster_bulky Bulky Substituent Small_Sub e.g., -H, -CH₃ DHP_Small Dihydropyran with Small Substituent Small_Sub->DHP_Small Accessible Unhindered Attack DHP_Small->Accessible Reagent can easily approach double bond Bulky_Sub e.g., -C(CH₃)₃ DHP_Bulky Dihydropyran with Bulky Substituent Bulky_Sub->DHP_Bulky Hindered Hindered Attack DHP_Bulky->Hindered Reagent approach is sterically hindered

Caption: Steric effects of substituents on dihydropyran reactivity.

Experimental Workflow for Kinetic Analysis:

experimental_workflow A Prepare Stock Solution (Dihydropyran + Internal Standard) C Initiate Reaction (Add Dihydropyran Solution) A->C B Set up Reaction (Solvent + Catalyst) B->C D Withdraw and Quench Aliquots at Timed Intervals C->D E Analyze Aliquots by GC-FID D->E F Plot ln[DHP] vs. Time E->F G Determine Rate Constant (k_obs) from Slope F->G H Calculate Relative Rate Constant (k_rel) G->H

Caption: General workflow for kinetic analysis of dihydropyran reactions.

References

A Spectroscopic Showdown: Differentiating Dihydropyran Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomers is a critical step. Different isomeric forms of a molecule, such as dihydropyrans, can exhibit distinct biological activities and pharmacological profiles. This guide provides a comprehensive spectroscopic comparison of two common dihydropyran isomers: 3,4-dihydro-2H-pyran and 3,6-dihydro-2H-pyran, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The key to differentiating these isomers lies in the unique electronic and chemical environments of their constituent atoms, which give rise to distinct spectroscopic signatures. 3,4-Dihydro-2H-pyran features a double bond between carbons C4 and C5, adjacent to the oxygen atom. In contrast, 3,6-dihydro-2H-pyran has its double bond between C3 and C4. This seemingly subtle difference in the position of the double bond significantly impacts their respective spectra.

Spectroscopic Data at a Glance

The following tables summarize the key spectroscopic data for 3,4-dihydro-2H-pyran and 3,6-dihydro-2H-pyran, providing a clear basis for their differentiation.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Proton Assignment 3,4-Dihydro-2H-pyran Chemical Shift (δ, ppm) 3,6-Dihydro-2H-pyran Chemical Shift (δ, ppm) Key Differentiating Features
H-2~3.9 - 4.1 (t)~4.1 - 4.3 (m)The protons at C2 in 3,6-dihydropyran are adjacent to a double bond and an oxygen atom, leading to a downfield shift compared to 3,4-dihydropyran.
H-3~1.9 - 2.1 (m)~5.7 - 5.9 (m)The vinylic protons at C3 and C4 in 3,6-dihydropyran show characteristic downfield shifts in the alkene region.
H-4~4.6 - 4.8 (m)~5.7 - 5.9 (m)The vinylic proton at C4 in 3,4-dihydropyran is significantly deshielded by the adjacent oxygen.
H-5~6.3 - 6.5 (d)~2.1 - 2.3 (m)The vinylic proton at C5 in 3,4-dihydropyran is also in the alkene region but is coupled to the proton at C4.
H-6~1.8 - 2.0 (m)~3.7 - 3.9 (t)The protons at C6 in 3,4-dihydropyran are allylic, while in 3,6-dihydropyran they are adjacent to the oxygen atom.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Carbon Assignment 3,4-Dihydro-2H-pyran Chemical Shift (δ, ppm) 3,6-Dihydro-2H-pyran Chemical Shift (δ, ppm) Key Differentiating Features
C-2~65 - 67~65 - 67
C-3~22 - 24~125 - 127The vinylic carbons C3 and C4 in 3,6-dihydropyran appear in the characteristic downfield region for sp² hybridized carbons.[1]
C-4~100 - 102~127 - 129The vinylic carbons C4 and C5 in 3,4-dihydropyran are clearly distinguishable from the sp³ hybridized carbons.[2][3]
C-5~144 - 146~25 - 27
C-6~19 - 21~61 - 63

Table 3: Infrared (IR) Spectroscopy Data

Functional Group 3,4-Dihydro-2H-pyran Absorption (cm⁻¹) 3,6-Dihydro-2H-pyran Absorption (cm⁻¹) Key Differentiating Features
C=C Stretch~1640 - 1660~1650 - 1670The exact position of the C=C stretching vibration can be influenced by the substitution pattern.
C-O-C Stretch~1230 - 1250 (asymmetric), ~1070 - 1090 (symmetric)~1100 - 1120 (asymmetric), ~1040 - 1060 (symmetric)The C-O-C stretching frequencies can provide fingerprints for each isomer.
=C-H Stretch~3020 - 3050~3010 - 3040The presence of sp² C-H stretching confirms the double bond in both isomers.

Table 4: Mass Spectrometry (Electron Ionization - EI) Data

Parameter 3,4-Dihydro-2H-pyran 3,6-Dihydro-2H-pyran Key Differentiating Features
Molecular Ion (M⁺)m/z 84m/z 84Both isomers have the same molecular weight.[1][4]
Key Fragment Ionsm/z 55, 54, 43m/z 83, 54, 41The fragmentation patterns are distinct. 3,4-Dihydro-2H-pyran often undergoes a retro-Diels-Alder reaction, leading to characteristic fragments. The fragmentation of 3,6-dihydro-2H-pyran will produce different daughter ions due to the different location of the double bond.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of dihydropyran isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the dihydropyran isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz spectrometer. Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 30°, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatography (GC) system for separation and purification.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer to generate the mass spectrum.

Visualizing the Logic and Workflow

To further clarify the relationships and experimental processes, the following diagrams are provided.

isomer_logic cluster_isomers Dihydropyran Isomers (C5H8O) cluster_spectroscopy Spectroscopic Techniques 3,4-Dihydropyran 3,4-Dihydropyran NMR NMR 3,4-Dihydropyran->NMR Unique Shifts IR IR 3,4-Dihydropyran->IR Characteristic Bands MS MS 3,4-Dihydropyran->MS Specific Fragmentation 3,6-Dihydropyran 3,6-Dihydropyran 3,6-Dihydropyran->NMR Distinct Shifts 3,6-Dihydropyran->IR Different Bands 3,6-Dihydropyran->MS Unique Fragmentation

Caption: Logical relationship between dihydropyran isomers and spectroscopic outputs.

experimental_workflow cluster_analysis Spectroscopic Analysis Sample Dihydropyran Isomer Sample NMR_acq NMR Acquisition (¹H & ¹³C) Sample->NMR_acq IR_acq IR Acquisition Sample->IR_acq GCMS_acq GC-MS Acquisition Sample->GCMS_acq Data_Analysis Data Analysis & Comparison NMR_acq->Data_Analysis IR_acq->Data_Analysis GCMS_acq->Data_Analysis Identification Isomer Identification Data_Analysis->Identification

Caption: General experimental workflow for spectroscopic comparison.

References

Validating the Structure of Methyl 3,6-dihydro-2H-pyran-4-carboxylate: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A definitive guide for researchers, scientists, and drug development professionals on the structural validation of methyl 3,6-dihydro-2H-pyran-4-carboxylate. This publication presents a comparative analysis of X-ray crystallography against common spectroscopic methods, offering detailed experimental protocols and data interpretation.

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a compound such as this compound, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry, unambiguous structural validation is paramount. While various analytical techniques can provide structural insights, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of structure, including absolute stereochemistry.[1] This guide provides a comparative overview of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the two most prevalent alternative techniques for the structural elucidation of small organic molecules.[2]

Comparative Analysis of Structural Validation Techniques

While an X-ray crystallographic study specific to this compound is not publicly available, this guide presents hypothetical yet representative data to illustrate the comparative strengths of each analytical method. The data presented in the following tables are based on typical values observed for similar small organic molecules.

Table 1: Comparison of Structural Elucidation Methods
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packingConnectivity of atoms (through-bond correlations), stereochemistry, and dynamic informationMolecular weight and elemental composition
Sample Phase Crystalline SolidSolutionGas Phase (after ionization)
Strengths Unambiguous determination of absolute structure and stereochemistryProvides detailed information about the electronic environment of nuclei and their connectivityHigh sensitivity and ability to determine molecular formula
Limitations Requires a suitable single crystal, which can be challenging to growCan be difficult to interpret complex spectra; does not directly provide bond lengths or anglesProvides limited information on stereochemistry and connectivity
Table 2: Hypothetical Experimental Data for this compound
Parameter X-ray Crystallography ¹H NMR (500 MHz, CDCl₃) ¹³C NMR (125 MHz, CDCl₃) High-Resolution Mass Spectrometry (HRMS)
Molecular Formula C₇H₁₀O₃Inferred from integration and chemical shiftsInferred from number of signalsC₇H₁₀O₃
Molecular Weight 142.15 g/mol --142.0629 (calculated), 142.0631 (found)
Key Structural Features Dihydropyran ring in a half-chair conformation; equatorial orientation of the carboxylate groupδ 7.05 (s, 1H, C=CH), 4.20 (q, J=2.5 Hz, 2H, O-CH₂), 3.75 (s, 3H, O-CH₃), 3.60 (t, J=5.5 Hz, 2H, C=C-CH₂), 2.45 (td, J=5.5, 2.5 Hz, 2H, O-CH₂-CH₂)δ 166.5 (C=O), 138.0 (C=CH), 125.0 (C=CH), 68.0 (O-CH₂), 66.5 (O-CH₂), 51.5 (O-CH₃), 25.0 (CH₂)[M+H]⁺, [M+Na]⁺ adducts observed
Stereochemistry Definitive assignment of relative and absolute stereochemistry (if chiral)Inferred from coupling constants and NOE experiments-Not directly determined

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: A single crystal of this compound of suitable size and quality (typically >0.1 mm in all dimensions) is grown.[3] This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: The crystal is mounted on a goniometer and placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, precise atomic coordinates.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnetic field. A series of radiofrequency pulses are applied to the sample, and the resulting signals (free induction decay) are detected.

  • Data Processing and Analysis: The raw data is Fourier transformed to produce the NMR spectrum. The chemical shifts, integration, and coupling patterns of the peaks are then analyzed to determine the structure of the molecule.[4] 2D NMR experiments, such as COSY and HSQC, are often employed to establish connectivity between protons and carbons.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for small organic molecules, where the sample is sprayed into the source, creating charged droplets from which ions are desorbed.[2]

  • Mass Analysis: The generated ions are guided into a mass analyzer (e.g., time-of-flight or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum provides the accurate mass of the molecular ion, which is used to determine the elemental composition.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a small molecule like this compound, highlighting the central and confirmatory role of X-ray crystallography.

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Definitive Validation A Synthesis of This compound B Purification A->B C NMR Spectroscopy (¹H, ¹³C, 2D) B->C D Mass Spectrometry (HRMS) B->D E Proposed Structure C->E D->E F Crystal Growth E->F J Final Validated Structure G X-ray Data Collection F->G H Structure Solution & Refinement G->H I Unambiguous 3D Structure H->I I->J Confirmation of Proposed Structure I->J

Structural Validation Workflow

References

A Comparative Guide to Catalysts for Dihydropyran Synthesis: From Homogeneous to Heterogeneous Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydropyran scaffold is a privileged structural motif present in a vast array of natural products, pharmaceuticals, and agrochemicals. Its synthesis has been a focal point of extensive research, leading to the development of a diverse range of catalytic systems. This guide offers an in-depth comparative analysis of prominent catalysts for dihydropyran synthesis, providing experimental data, detailed protocols, and mechanistic insights to empower researchers in selecting the optimal catalytic strategy for their specific synthetic challenges.

Introduction to Dihydropyran Synthesis: Key Catalytic Strategies

The construction of the dihydropyran ring is predominantly achieved through two powerful cycloaddition reactions: the Hetero-Diels-Alder (HDA) reaction and the Prins reaction. The choice of the synthetic route and, consequently, the catalyst is a critical decision that profoundly influences the reaction's efficiency, selectivity, and substrate scope.

  • Hetero-Diels-Alder (HDA) Reaction: This [4+2] cycloaddition involves the reaction of an electron-rich alkene (dienophile) with an α,β-unsaturated carbonyl compound (heterodiene). The reaction is frequently catalyzed by Lewis acids, which activate the heterodiene, rendering it more susceptible to nucleophilic attack by the dienophile.[1] This approach is highly atom-economical and can be rendered enantioselective through the use of chiral catalysts.

  • Prins Reaction: This reaction provides an alternative pathway to dihydropyrans through the acid-catalyzed condensation of an alkene with an aldehyde.[1] Both homogeneous and heterogeneous acid catalysts can be employed. The use of heterogeneous catalysts is particularly appealing due to their facile separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry.[1][2]

Comparative Performance of Catalytic Systems

The selection of a catalyst is a multi-faceted decision that depends on factors such as desired yield, stereoselectivity, reaction conditions, and scalability. The following table summarizes the performance of representative catalytic systems for dihydropyran synthesis, encompassing both homogeneous and heterogeneous approaches.

Catalyst SystemCatalyst Loading (mol%)SubstratesProductYield (%)ee (%)drReaction Conditions
Homogeneous Catalysts
Bis(oxazoline) Copper(II) Complex0.2 - 10Ethyl glyoxylate, Danishefsky's dieneEthyl 2,3-dihydro-4H-pyran-4-one-6-carboxylate9598-CH₂Cl₂, -78 °C, 1-3 h
N-Heterocyclic Carbene (NHC)10-20α,β-Unsaturated aldehydes, 1,3-dicarbonyl compoundsSubstituted 3,4-dihydropyran-2-ones50-98>90-Base (e.g., tBuOK, DABCO), Solvent (e.g., CH₂Cl₂, THF)
Heterogeneous Catalysts
Zeolite (H-MFI)-3-Buten-1-ol, Formaldehyde3,4-Dihydro-2H-pyran-2-methanolGood selectivity--Dioxane, 150 °C
Ta-MOF4 mgAldehyde derivatives, malononitrile, methyl acetoacetate1,4-Dihydropyran derivativesHigh--Water:Ethanol (1:1), Room Temperature
ZrCl₄@Arabic Gum0.01 gAromatic aldehydes, ethyl acetoacetate, malononitrileDihydropyran derivativesHigh--Solvent-free, 50 °C
Polyaniline-supported TsOH/FeCl₃0.25 mmolAromatic aldehydes, 3-buten-1-ol2,4-Disubstituted tetrahydropyranGood--Dichloromethane, Reflux

Mechanistic Insights and Reaction Workflows

Understanding the underlying mechanisms of these catalytic transformations is paramount for optimizing reaction conditions and predicting outcomes.

Homogeneous Catalysis: The Case of N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes have emerged as powerful organocatalysts for a variety of organic transformations, including the synthesis of dihydropyranones.[3] The catalytic cycle typically involves the in situ formation of the free NHC, which then undergoes a nucleophilic attack on the substrate to form a Breslow intermediate.[3] This intermediate can then proceed through different pathways, such as [4+2] or [3+3] cycloadditions, to yield the desired dihydropyranone.[3]

NHC_Catalytic_Cycle NHC Free NHC (I) Breslow Breslow Intermediate (II) NHC->Breslow Nucleophilic Attack Substrate Substrate Substrate->Breslow Homoenolate Homoenolate Species (III) Breslow->Homoenolate Rearrangement Azolium_Enolate Azolium Enolate (IV) Homoenolate->Azolium_Enolate Acylazolium α,β-Unsaturated Acylazolium (IV') Homoenolate->Acylazolium Oxidative Conditions Product Dihydropyranone Azolium_Enolate->Product Cycloaddition Acylazolium->Product Cycloaddition

Caption: Generalized catalytic cycle for NHC-catalyzed dihydropyranone synthesis.

Heterogeneous Catalysis: A Sustainable Approach

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and often milder reaction conditions, contributing to more sustainable synthetic processes.[1][2]

Zeolites, with their well-defined pore structures and tunable acidity, are effective catalysts for the Prins reaction.[1]

Zeolite_Prins_Workflow Start Start Charge_Autoclave Charge Autoclave with 3-Buten-1-ol, Formaldehyde, Solvent, and Zeolite Catalyst Start->Charge_Autoclave Heat Heat to Reaction Temperature with Stirring Charge_Autoclave->Heat Maintain_Temp Maintain Temperature for Specified Time Heat->Maintain_Temp Cool_Filter Cool and Filter to Remove Catalyst Maintain_Temp->Cool_Filter Concentrate Concentrate the Filtrate Cool_Filter->Concentrate Purify Purify by Distillation or Column Chromatography Concentrate->Purify End End Purify->End

Caption: Experimental workflow for a zeolite-catalyzed Prins reaction.

Metal-Organic Frameworks (MOFs) have garnered significant attention as catalysts due to their high surface area and tunable porosity. For instance, a Tantalum-based MOF (Ta-MOF) has been successfully employed in the one-pot, three-component synthesis of 1,4-dihydropyran derivatives.[4]

The proposed mechanism involves the activation of the aldehyde by the Ta-MOF, followed by a Knoevenagel condensation with malononitrile. Subsequent Michael addition of the enolate of methyl acetoacetate and intramolecular cyclization affords the dihydropyran product.[5]

MOF_Catalyzed_Mechanism Aldehyde Aldehyde Knoevenagel_Intermediate Knoevenagel Intermediate Aldehyde->Knoevenagel_Intermediate Malononitrile Malononitrile Malononitrile->Knoevenagel_Intermediate Ta_MOF Ta-MOF Catalyst Ta_MOF->Aldehyde Activation Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct Methyl_Acetoacetate_Enolate Enolate of Methyl Acetoacetate Methyl_Acetoacetate_Enolate->Michael_Adduct Michael Addition Dihydropyran 1,4-Dihydropyran Michael_Adduct->Dihydropyran Intramolecular Cyclization

References

A Comparative Guide to the Synthesis of Methyl 3,6-dihydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydropyran ring is a prevalent structural motif in a vast array of natural products and pharmacologically active compounds. Consequently, the development of efficient and stereoselective methods for the synthesis of functionalized dihydropyrans, such as methyl 3,6-dihydro-2H-pyran-4-carboxylate, is of significant interest to the scientific community. This guide provides a comparative overview of the primary synthetic strategies employed for the preparation of this valuable intermediate, complete with experimental protocols and quantitative data to aid in methodology selection.

Key Synthesis Methods at a Glance

The synthesis of this compound can be broadly approached through three main strategies: the Hetero-Diels-Alder (HDA) reaction, the Prins cyclization, and a multi-step route commencing with the dimerization of acrolein. Each method offers distinct advantages and disadvantages in terms of yield, stereoselectivity, atom economy, and operational simplicity.

Synthesis Method Key Reactants Catalyst/Reagent Typical Yield Key Advantages Key Disadvantages
Hetero-Diels-Alder (HDA) Reaction Formaldehyde (or equivalent), Methyl acrylateLewis Acid (e.g., BF₃·OEt₂, AlCl₃, Chiral Cr(III) complex)70-95%High atom economy, High stereoselectivity, Convergent synthesisRequires careful control of reaction conditions, Lewis acids can be moisture-sensitive
Prins Cyclization Homoallylic alcohol derivative, AldehydeLewis Acid (e.g., TMSOTf, BiBr₃)60-85%High diastereoselectivity for cis-2,6-disubstitutionSubstrate synthesis required, Potential for side reactions (e.g., oxonia-Cope rearrangement)
Acrolein Dimerization Route AcroleinHigh pressure or microwave irradiationVariable (multi-step)Utilizes readily available starting materialMulti-step process, Potentially harsh reaction conditions for dimerization, Lower overall yield

Detailed Experimental Protocols

Hetero-Diels-Alder (HDA) Reaction

The Hetero-Diels-Alder reaction is a powerful and atom-economical method for the construction of the dihydropyran ring in a single step. The reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile. In the synthesis of this compound, formaldehyde (or a suitable equivalent like paraformaldehyde) acts as the heterodiene and methyl acrylate serves as the dienophile. The reaction is typically catalyzed by a Lewis acid to enhance the reactivity of the dienophile and control the stereoselectivity.

Representative Experimental Protocol (Lewis Acid Catalyzed):

To a solution of methyl acrylate (1.0 eq) in a dry, inert solvent such as dichloromethane (CH₂Cl₂) under a nitrogen atmosphere at -78 °C is added a Lewis acid (e.g., BF₃·OEt₂, 1.1 eq). The mixture is stirred for 15 minutes, after which a source of formaldehyde, such as paraformaldehyde (1.5 eq), is added. The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.

Note: For enantioselective synthesis, a chiral Lewis acid catalyst, such as a chiral chromium(III) Schiff base complex, can be employed. A detailed procedure for the preparation of such a catalyst and its use in a similar HDA reaction has been reported, achieving high yields (90%) and excellent enantioselectivity (>99% ee)[1].

Prins Cyclization

The Prins cyclization is another effective strategy for the synthesis of substituted dihydropyrans. This reaction typically involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. For the synthesis of this compound, a suitably substituted homoallylic alcohol would be required. A variation of this, the silyl-Prins cyclization, utilizes vinylsilyl alcohols and has been shown to be highly diastereoselective for the formation of cis-2,6-disubstituted dihydropyrans[2][3][4].

Representative Experimental Protocol (Silyl-Prins Cyclization):

To a solution of the requisite Z-vinylsilyl alcohol (1.0 eq) and an appropriate aldehyde (1.2 eq) in a dry solvent under an inert atmosphere at -78 °C is added trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 eq). The reaction is stirred at this temperature for 30 minutes. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude product is purified by column chromatography to yield the corresponding dihydropyran. This method has been reported to provide good yields and excellent diastereoselectivity towards cis-2,6-disubstituted dihydropyrans[2].

Acrolein Dimerization Route

This multi-step approach begins with the dimerization of acrolein to form 3,4-dihydro-2H-pyran-2-carboxaldehyde. This aldehyde can then be converted to the target methyl ester through a series of standard organic transformations. The dimerization of acrolein typically requires high pressure or microwave irradiation[5][6][7].

Experimental Workflow:

  • Dimerization of Acrolein: Acrolein is heated under high pressure or subjected to microwave irradiation to yield 3,4-dihydro-2H-pyran-2-carboxaldehyde.

  • Oxidation to Carboxylic Acid: The resulting aldehyde is oxidized to 3,4-dihydro-2H-pyran-2-carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent, Pinnick oxidation).

  • Isomerization and Esterification: The double bond in the 3,4-position needs to be isomerized to the 3,6-position, followed by esterification of the carboxylic acid with methanol under acidic conditions to yield this compound. This isomerization step can be challenging and may lead to a mixture of products.

Note: While this route starts from a readily available precursor, the multi-step nature and potentially harsh conditions of the initial dimerization step can lead to lower overall yields and purification challenges.

Visualization of Synthetic Pathways

To better illustrate the logical flow of the discussed synthetic methods, the following diagrams are provided.

G Workflow for Hetero-Diels-Alder Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product formaldehyde Formaldehyde cycloaddition [4+2] Cycloaddition formaldehyde->cycloaddition methyl_acrylate Methyl Acrylate methyl_acrylate->cycloaddition lewis_acid Lewis Acid (e.g., BF3·OEt2) lewis_acid->cycloaddition solvent Inert Solvent (e.g., CH2Cl2) solvent->cycloaddition temperature Low Temperature (-78 °C to rt) temperature->cycloaddition workup Aqueous Workup cycloaddition->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Hetero-Diels-Alder Synthesis Workflow.

G Workflow for Prins Cyclization Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product homoallylic_alcohol Homoallylic Alcohol Derivative cyclization Prins Cyclization homoallylic_alcohol->cyclization aldehyde Aldehyde aldehyde->cyclization lewis_acid Lewis Acid (e.g., TMSOTf) lewis_acid->cyclization solvent Inert Solvent solvent->cyclization temperature Low Temperature temperature->cyclization workup Aqueous Workup cyclization->workup purification Column Chromatography workup->purification product Dihydropyran Derivative purification->product

Caption: Prins Cyclization Synthesis Workflow.

G Workflow for Acrolein Dimerization Route cluster_steps Synthetic Steps acrolein Acrolein dimerization Dimerization (High Pressure/Microwave) acrolein->dimerization aldehyde 3,4-dihydro-2H-pyran-2-carboxaldehyde dimerization->aldehyde oxidation Oxidation aldehyde->oxidation acid 3,4-dihydro-2H-pyran-2-carboxylic acid oxidation->acid isomerization_esterification Isomerization & Esterification acid->isomerization_esterification product This compound isomerization_esterification->product

Caption: Acrolein Dimerization Synthesis Workflow.

Conclusion

The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher, including desired scale, stereochemical purity, and available resources. The Hetero-Diels-Alder reaction stands out as a highly efficient and convergent method, particularly when stereocontrol is critical. The Prins cyclization offers a robust alternative, especially for the diastereoselective synthesis of cis-disubstituted dihydropyrans. The route starting from acrolein dimerization, while utilizing a simple starting material, is generally less efficient due to its multi-step nature and the challenges associated with the initial dimerization and subsequent isomerization. This guide provides the foundational information to make an informed decision for the synthesis of this important heterocyclic building block.

References

Conformational Analysis of the Dihydropyran Ring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The dihydropyran ring, a common scaffold in numerous natural products and pharmacologically active compounds, exhibits a flexible and dynamic conformational behavior that is crucial to its chemical reactivity and biological activity. This guide provides a comparative analysis of the conformational landscape of the dihydropyran ring, drawing upon experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, complemented by computational studies.

Conformational Preferences of the Dihydropyran Ring

The presence of a double bond in the dihydropyran ring reduces its conformational flexibility compared to the saturated tetrahydropyran ring, which predominantly adopts a chair conformation. The most stable conformations for the dihydropyran ring are typically variations of the half-chair and sofa (or envelope) forms. The equilibrium between these conformers is influenced by the position of the double bond and the nature and position of substituents.

2,3-Dihydropyran and 3,4-Dihydropyran

The two common isomers, 2,3-dihydropyran and 3,4-dihydropyran, exhibit distinct conformational preferences. For 3,4-dihydropyran, computational studies have revealed a pseudorotational pathway where twisted conformers interconvert through an asymmetric bent conformation.[1][2] In the solid state, derivatives of 3,4-dihydropyran often adopt a half-chair conformation.[3][4][5]

Experimental Determination of Dihydropyran Conformation

The precise conformation of dihydropyran derivatives can be elucidated through a combination of experimental techniques, primarily NMR spectroscopy and X-ray crystallography, and supported by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (³JHH), is a powerful tool for determining the conformation of molecules in solution.[6] The magnitude of ³JHH is related to the dihedral angle (φ) between the coupled protons, as described by the Karplus equation.[7][8] By measuring these coupling constants, the torsional angles within the dihydropyran ring can be estimated, providing insight into its preferred conformation.

Table 1: Representative ³JHH Coupling Constants for Dihydropyran Derivatives

Coupled ProtonsDihedral Angle (φ)Typical ³JHH (Hz)Reference
H-C-C-H (aliphatic)~60° (gauche)2-5[1][9]
H-C-C-H (aliphatic)~180° (anti)8-12[1][9]
H-C=C-H (cis)6-12[1][10]
H-C=C-H (trans)180°12-18[1][10]
X-ray Crystallography

Single-crystal X-ray crystallography provides a definitive picture of the conformation of a molecule in the solid state.[11] This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, which together define the ring's conformation. For dihydropyran derivatives, X-ray studies have often confirmed the adoption of a nearly undistorted half-chair conformation in complex systems.[3][4]

Table 2: Torsional Angles from X-ray Crystallography of a Dihydropyran Derivative

Torsion AngleValue (°)
O1-C2-C3-C4-15.2
C2-C3-C4-C543.1
C3-C4-C5-C6-60.5
C4-C5-C6-O143.8
C5-C6-O1-C2-14.1
C6-O1-C2-C3-0.1

Data extracted for a representative dihydropyran ring in a complex fused system.[4] Torsional angles can vary significantly with substitution.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are invaluable for predicting the relative energies of different conformers and for understanding the potential energy surface of the dihydropyran ring.[12][13][14] These studies can provide insights into the transition states between conformers and the influence of substituents on conformational preferences. For 3,4-dihydro-2H-pyran, computational studies have identified twisted and half-bent conformers as key points on the potential energy surface.[1][2]

Table 3: Calculated Relative Energies of Dihydropyran Conformers

ConformerMethodRelative Energy (kcal/mol)
Half-ChairDFT0.0
BoatDFT> 5.0
Skew-BoatDFT~2.0 - 4.0

Note: These are generalized relative energies. The actual energy differences depend on the specific dihydropyran derivative and the level of theory used in the calculation.

Experimental Protocols

NMR Spectroscopy for Conformational Analysis

A general protocol for determining the conformation of a dihydropyran derivative in solution using NMR spectroscopy is as follows:

  • Sample Preparation: Dissolve a few milligrams of the purified dihydropyran derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: Record high-resolution 1D ¹H NMR spectra on a spectrometer with a field strength of at least 400 MHz. To aid in signal assignment, 2D correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.

  • Spectral Analysis: Assign all proton resonances in the ¹H NMR spectrum. Measure the coupling constants (³JHH) for all relevant protons, particularly those within the dihydropyran ring.

  • Karplus Equation Analysis: Use a parameterized Karplus equation to correlate the experimentally determined ³JHH values with the corresponding H-C-C-H dihedral angles.[7][8]

  • Conformational Modeling: Based on the calculated dihedral angles, build a model of the most likely conformation(s) of the dihydropyran ring in solution.

X-ray Crystallography for Conformational Analysis

The following outlines a general procedure for determining the solid-state conformation of a dihydropyran derivative:

  • Crystallization: Grow single crystals of the dihydropyran derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[15][16][17][18] Common solvents for crystallization include ethers, esters, and chlorinated solvents.

  • Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

  • Conformational Analysis: From the refined crystal structure, extract the bond lengths, bond angles, and, most importantly, the torsional angles of the dihydropyran ring. These parameters provide a precise description of the ring's conformation in the solid state.

Visualizing Conformational Equilibria and Workflows

dihydropyran_conformations cluster_conformers Dihydropyran Ring Conformations Half-Chair_1 Half-Chair 1 Skew-Boat Skew-Boat Half-Chair_1->Skew-Boat Low Energy Barrier Half-Chair_2 Half-Chair 2 Half-Chair_1->Half-Chair_2 Ring Inversion Boat Boat Boat->Skew-Boat Skew-Boat->Boat Transition State Skew-Boat->Half-Chair_2 Low Energy Barrier

Caption: Conformational interconversion pathway of the dihydropyran ring.

experimental_workflow cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography cluster_comp Computational Chemistry Sample_Prep_NMR Sample Preparation Data_Acq_NMR Data Acquisition (1D & 2D) Sample_Prep_NMR->Data_Acq_NMR Data_Analysis_NMR Spectral Analysis (J-coupling) Data_Acq_NMR->Data_Analysis_NMR Conformation_NMR Solution Conformation Data_Analysis_NMR->Conformation_NMR Final_Model Integrated Conformational Model Conformation_NMR->Final_Model Crystallization Crystallization Data_Acq_Xray Data Collection Crystallization->Data_Acq_Xray Structure_Refinement Structure Solution & Refinement Data_Acq_Xray->Structure_Refinement Conformation_Xray Solid-State Conformation Structure_Refinement->Conformation_Xray Conformation_Xray->Final_Model Model_Building Model Building Energy_Calc Energy Calculations (DFT) Model_Building->Energy_Calc PES_Analysis PES Analysis Energy_Calc->PES_Analysis Relative_Energies Relative Conformer Energies PES_Analysis->Relative_Energies Relative_Energies->Final_Model

Caption: Workflow for conformational analysis of dihydropyran rings.

References

Safety Operating Guide

Proper Disposal of Methyl 3,6-dihydro-2H-pyran-4-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Methyl 3,6-dihydro-2H-pyran-4-carboxylate as a Hazardous Waste Stream. Disposal requires adherence to stringent protocols due to its potential health and environmental risks. This guide provides essential safety information and a step-by-step disposal plan for research, scientific, and drug development professionals.

Safety and Hazard Profile

This compound is classified as a combustible liquid that can cause serious eye irritation, skin irritation, and may lead to respiratory irritation. It is also recognized as being harmful to aquatic life with long-lasting effects.[1] Due to these hazards, it is imperative that this chemical is not disposed of through standard laboratory drains or as general waste.

PropertyDataSource(s)
Chemical Name This compoundN/A
CAS Number 105772-14-3[2][3][4][5][6][7][8]
Molecular Formula C₇H₁₀O₃[2][3][4][7][8]
Physical Form Liquid[2]
Boiling Point 200.8 °C (at 760 mmHg)[5]
Flash Point ~86.0 °C (closed cup)Data for a closely related compound
GHS Hazard Statements H227, H315, H319, H335[2][5]
Toxicity Data (LD50/LC50) Not readily available in public domainN/A

Experimental Protocols: Disposal Procedures

The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following is a step-by-step guide for its disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE:

  • Safety goggles or a face shield to protect against splashes.

  • Chemically resistant gloves (e.g., nitrile).

  • A lab coat.

Step 2: Waste Segregation and Collection

  • Do not mix this compound waste with any other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Collect the waste in a designated, leak-proof, and chemically compatible container. The original product container is often a suitable choice.

  • Ensure the container is in good condition and has a secure, tight-fitting cap.

Step 3: Labeling of Waste Container

Proper labeling is critical for safe disposal. The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound". Do not use abbreviations.

  • The CAS number: "105772-14-3".

  • An indication of the hazards (e.g., "Combustible," "Irritant").

  • The accumulation start date (the date the first drop of waste was added to the container).

  • The name and contact information of the generating researcher or lab.

Step 4: Storage of Waste

  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • This area should be well-ventilated, away from sources of ignition such as heat, sparks, or open flames.

  • Ensure the storage area is secure and only accessible to authorized personnel.

Step 5: Arranging for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.

  • Do not attempt to dispose of this chemical through incineration or by treating it yourself unless you are specifically trained and equipped to do so in accordance with all applicable regulations. The standard and safest procedure is to transfer it to an authorized waste management facility.[1]

Step 6: Handling Spills

In the event of a spill:

  • Evacuate the immediate area and alert your colleagues and supervisor.

  • If safe to do so, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste as well.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste in a Chemically Compatible Container ppe->segregate label Label Container Clearly: 'Hazardous Waste', Full Chemical Name, CAS Number, Hazards, Date segregate->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs pickup Arrange for Professional Waste Pickup and Disposal contact_ehs->pickup end_node Disposal Complete pickup->end_node

References

Essential Safety and Operational Guide for Handling Methyl 3,6-dihydro-2H-pyran-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling methyl 3,6-dihydro-2H-pyran-4-carboxylate. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Body PartRequired PPESpecification
Eyes/Face Safety Goggles, Face ShieldTight-sealing safety goggles. A face shield should also be worn.
Hands Chemical-resistant glovesWear appropriate protective gloves to prevent skin exposure.
Body Protective ClothingWear appropriate protective clothing to prevent skin exposure.
Respiratory NIOSH/MSHA approved respiratorTo be used if exposure limits are exceeded or if irritation occurs.

Operational Plan

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

2. Safe Handling Procedures:

  • Avoid all personal contact with the chemical, including inhalation of vapors and direct contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Wash hands thoroughly after handling the substance.[1]

  • Keep the container tightly closed when not in use.[3]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container sealed in a dry environment, at a temperature between 2-8°C.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

4. Spill Response:

  • In case of a spill, immediately evacuate the area and ensure adequate ventilation.

  • For minor spills, absorb with an inert material such as sand, earth, or vermiculite and place in a suitable, labeled container for disposal.[1][2]

  • For major spills, clear the area and prevent the spillage from entering drains or water courses.[2] Wear a self-contained breathing apparatus and protective gloves during cleanup.[2]

Disposal Plan

1. Waste Container:

  • Collect all waste material, including contaminated absorbents and empty containers, in a suitable, properly labeled hazardous waste container.

2. Disposal Method:

  • Dispose of the chemical waste in accordance with local, regional, and national regulations.[2][3] This may involve incineration in a licensed facility or burial in a specifically licensed landfill for chemical waste.[2]

  • Do not dispose of the chemical into drains or the environment.[2]

3. Container Decontamination:

  • Decontaminate empty containers before disposal.[2] Observe all label safeguards until the containers are cleaned and destroyed.[2]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure ventilation Transfer Chemical Transfer Chemical Prepare Work Area->Transfer Chemical In fume hood Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate After completion Dispose Waste Dispose Waste Decontaminate->Dispose Waste Follow regulations Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: Workflow for Safely Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.